6-Fluorescein Phosphoramidite
Description
Properties
IUPAC Name |
[6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-34-37(26-31)46(59-41(34)51)35-20-17-32(56-42(52)44(5,6)7)27-38(35)58-39-28-33(18-21-36(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYJVWEJNTXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728831 | |
| Record name | 6-Fluorescein Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204697-37-0 | |
| Record name | 6-Fluorescein Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluorescein Phosphoramidite: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Fluorescein Phosphoramidite (6-FAM) is a key chemical reagent indispensable for the fluorescent labeling of oligonucleotides. As a derivative of the highly fluorescent molecule fluorescein, 6-FAM is widely utilized in molecular biology, diagnostics, and drug development to attach a fluorescent tag to synthetic DNA and RNA strands. This guide provides a comprehensive overview of the applications, experimental protocols, and technical data associated with this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Applications of this compound
The primary function of this compound is to serve as a building block in automated solid-phase oligonucleotide synthesis, enabling the incorporation of the fluorescein dye at a specific position within the nucleic acid sequence, most commonly at the 5'-terminus.[1][][3] This fluorescent labeling is critical for a multitude of applications where the detection, quantification, or visualization of nucleic acids is required.
The major applications include:
-
Real-Time Quantitative PCR (qPCR): 6-FAM is a cornerstone fluorophore for qPCR probes, such as TaqMan® probes, Scorpion® primers, and Molecular Beacons.[4][5][6] In these assays, the fluorescence of 6-FAM is initially quenched. Upon successful amplification of the target sequence, the fluorophore is spatially separated from the quencher, leading to a detectable increase in fluorescence that is proportional to the amount of amplified product.[5][7]
-
Sanger Sequencing and Fragment Analysis: Fluorescently labeled primers and dideoxynucleotide terminators are essential for automated DNA sequencing.[8][9] 6-FAM is one of the most common dyes used in multicolor detection systems, allowing for the high-throughput analysis of DNA sequences and the sizing of DNA fragments in applications like microsatellite analysis and AFLP.[5]
-
Fluorescence In Situ Hybridization (FISH): 6-FAM labeled oligonucleotide probes are used to visualize specific DNA or RNA sequences within the context of cells and tissues.[10][11] This technique is invaluable for cytogenetics, gene mapping, and the diagnosis of chromosomal abnormalities.
-
Microarray Analysis: Fluorescently labeled nucleic acids are hybridized to microarrays to measure gene expression levels or detect genetic variations.
-
Molecular Diagnostics: The high sensitivity of fluorescence detection makes 6-FAM labeled probes crucial for the development of diagnostic assays for pathogens and genetic diseases.[3][12]
-
Drug Discovery and Development: Labeled oligonucleotides are used in various assays to study drug-target interactions, cellular uptake of oligonucleotide therapeutics, and as tools for target validation.
Physicochemical and Fluorescence Properties
6-Carboxyfluorescein (6-FAM) is a single isomer derivative of fluorescein.[8][9] The phosphoramidite form is specifically designed for automated chemical synthesis of oligonucleotides.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₂O₇ (for 6-Carboxyfluorescein) | [8] |
| Molar Mass | 376.32 g/mol (for 6-Carboxyfluorescein) | [8] |
| Excitation Maximum (λex) | ~495 nm | [4][8] |
| Emission Maximum (λem) | ~517-525 nm | [4][8][13] |
| Quantum Yield | ~0.92 (relative to fluorescein in 0.01 M NaOH) | [11][14] |
| Extinction Coefficient at λmax | ~83,000 M⁻¹cm⁻¹ | [15] |
| Optimal pH Range | 7.5 - 8.5 | [9][16] |
Note: Fluorescence of 6-FAM is pH-sensitive and decreases in acidic conditions.[9][16]
Experimental Protocols
I. Automated Synthesis of 6-FAM Labeled Oligonucleotides
The incorporation of 6-FAM into a synthetic oligonucleotide is achieved during standard phosphoramidite-based solid-phase synthesis.
Workflow for 5'-Labeling with 6-FAM Phosphoramidite:
Caption: Automated synthesis cycle for 5'-end labeling with 6-FAM phosphoramidite.
Methodology:
-
Standard Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support (e.g., Controlled Pore Glass - CPG) using an automated DNA/RNA synthesizer. The synthesis follows a cycle of four steps: detritylation, coupling, capping, and oxidation.[17]
-
Final Coupling Step: In the final coupling cycle, instead of a standard nucleotide phosphoramidite, a solution of this compound in anhydrous acetonitrile is delivered to the synthesis column.[18] A recommended coupling time is typically 3 minutes.[18]
-
Activator: An activator, such as tetrazole or a less acidic alternative like 4,5-dicyanoimidazole (DCI), is used to catalyze the coupling reaction.[][7][19]
-
Coupling Efficiency: The efficiency of the coupling reaction is crucial for the overall yield of the full-length labeled oligonucleotide.[10] High coupling efficiencies, typically above 99%, are desirable.[10]
II. Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.
Deprotection Conditions for 6-FAM Labeled Oligonucleotides:
| Reagent | Temperature | Duration | Notes | Reference |
| Concentrated Ammonium Hydroxide | Room Temperature | 1 hour (cleavage) | Traditional method. | [20] |
| Concentrated Ammonium Hydroxide | 55 °C | Overnight | For deprotection of standard bases. | [21] |
| Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 10 minutes | Faster deprotection. FAM is compatible if pre-treated with ammonium hydroxide to remove pivaloyl groups. | [1][20] |
| Lithium Hydroxide/Triethylamine in Methanol | 75 °C | 60 minutes | Ammonia-free method. | [22] |
General Protocol for Cleavage and Deprotection using Ammonium Hydroxide:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmole synthesis).[21]
-
Incubate at 55°C overnight.[21]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide using a vacuum concentrator.
III. Purification of 6-FAM Labeled Oligonucleotides
Purification is essential to remove truncated sequences, unbound dye, and other impurities. The choice of purification method depends on the required purity and the scale of the synthesis.
Comparison of Purification Methods:
| Method | Principle | Purity Achieved | Advantages | Disadvantages | Reference |
| Cartridge Purification (e.g., Glen-Pak™) | Reverse-phase chromatography based on the hydrophobicity of the 5'-DMT group. | >95% (can reach 99%) | Rapid, disposable, good for routine applications. | Lower resolution than HPLC. | [14][21] |
| High-Performance Liquid Chromatography (HPLC) | Ion-pair reverse-phase or anion-exchange chromatography. | >95% (often >98%) | High resolution, excellent for high-purity applications, can separate isomers. | Requires specialized equipment, more time-consuming. | [8][23][24] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size and charge. | >95% | High resolution for long oligonucleotides. | Lower yield, more complex extraction process. | [17] |
Detailed Protocol for HPLC Purification (Ion-Pair Reverse-Phase):
-
Sample Preparation: Reconstitute the dried, crude oligonucleotide in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).
-
HPLC System:
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. For example, 0-100% B in 15 minutes.[8]
-
Fraction Collection: The peak corresponding to the full-length, 6-FAM labeled oligonucleotide is collected.
-
Desalting: The collected fraction is desalted using a suitable method (e.g., ethanol precipitation or a desalting column) to remove the TEAA buffer.
Logical Flow of Oligonucleotide Purification and Quality Control:
Caption: Workflow for the purification and quality control of 6-FAM labeled oligonucleotides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Labeling Efficiency | - Degraded 6-FAM phosphoramidite (hydrolysis).- Inefficient coupling. | - Use fresh, anhydrous acetonitrile for dissolution.- Store phosphoramidite desiccated and protected from light.- Increase coupling time.- Use a more effective activator. | [18][25] |
| Poor Purification Yield | - Incomplete cleavage or deprotection.- Suboptimal purification protocol. | - Ensure complete deprotection by following recommended conditions.- Optimize HPLC gradient and column choice.- For cartridge purification, ensure the DMT group is intact before loading. | [21][26] |
| Low Fluorescence Signal | - Photobleaching.- pH of the buffer is too acidic.- Quenching due to aggregation or improper probe design. | - Protect labeled oligonucleotides from light.- Use a buffer with a pH between 7.5 and 8.5.- Ensure proper spacing if multiple fluorophores are used. | [16][27] |
| Multiple Peaks in HPLC | - Incomplete capping during synthesis.- Isomerization of the dye.- Incomplete deprotection. | - Optimize synthesis capping step.- Use single-isomer 6-FAM phosphoramidite.- Ensure complete removal of all protecting groups. | [23][24] |
Conclusion
This compound is a vital tool for the fluorescent labeling of nucleic acids, underpinning a wide array of techniques in research, diagnostics, and drug development. A thorough understanding of its properties, combined with optimized protocols for synthesis, purification, and handling, is essential for obtaining high-quality labeled oligonucleotides that yield reliable and reproducible results in downstream applications. This guide provides the foundational knowledge and practical methodologies to effectively utilize 6-FAM phosphoramidite in a laboratory setting.
References
- 1. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mz-at.de [mz-at.de]
- 9. idtdna.com [idtdna.com]
- 10. idtdna.com [idtdna.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
- 13. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 14. researchgate.net [researchgate.net]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.biolytic.com [blog.biolytic.com]
- 18. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 19. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 20. glenresearch.com [glenresearch.com]
- 21. glenresearch.com [glenresearch.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mz-at.de [mz-at.de]
- 25. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. idtdna.com [idtdna.com]
An In-depth Technical Guide to 6-Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Fluorescein Phosphoramidite (6-FAM), a key reagent for introducing the fluorescein fluorophore into synthetic oligonucleotides. Fluorescein is one of the most widely used fluorescent dyes for labeling biomolecules due to its high quantum yield and compatibility with common fluorescence detection instrumentation. This document details its chemical structure, physicochemical properties, and the methodologies for its incorporation into oligonucleotides.
Core Chemical Structure and Properties
This compound is derived from the single isomer 6-carboxyfluorescein.[1][2] The phosphoramidite functional group enables its efficient coupling to the 5'-hydroxyl of a growing oligonucleotide chain during solid-phase synthesis.[3] The fluorescein moiety is protected with pivaloyl groups to prevent side reactions during the synthesis, and these are removed during the final deprotection step.[4]
Below is a diagram representing the chemical structure of 6-Fluorescein CE-Phosphoramidite.
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing and interpreting fluorescence-based assays.
| Property | Value | Reference(s) |
| Molecular Formula | C46H58N3O10P | [][6][7] |
| Molecular Weight | ~844 g/mol | [7] |
| CAS Number | 204697-37-0 | [][7] |
| Excitation Maximum (λex) | ~492 nm | [7] |
| Emission Maximum (λem) | ~517 nm | [7][8] |
| Extinction Coefficient | ~74,000 L·mol⁻¹·cm⁻¹ at λex | [7] |
| Fluorescence Quantum Yield | ~0.93 | [7] |
| Purity | High isomeric purity single isomer | [7] |
| Solubility | Acetonitrile, Dichloromethane (DCM) | [7] |
| Storage Conditions | -20°C in the dark, desiccated | [7][8] |
Experimental Protocols
The primary application of this compound is the labeling of oligonucleotides at the 5'-terminus during automated solid-phase synthesis.
5'-Labeling of Oligonucleotides
This protocol outlines the general steps for incorporating 6-FAM at the 5'-end of an oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizer)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Workflow:
Methodology:
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.
-
Final Coupling Step: In the final synthesis cycle, this compound is coupled to the 5'-hydroxyl of the oligonucleotide. The coupling time for the fluorescein phosphoramidite may be extended to 15 minutes to ensure high efficiency.[9]
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using concentrated ammonium hydroxide.[9] This step is typically carried out at 55°C for 8-17 hours.[9][10] While AMA (Ammonium hydroxide/40% Methylamine) can be used, it may cause a small amount of degradation to the fluorescein dye.[2]
-
Purification: The resulting 5'-FAM-labeled oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Considerations in Probe Design
6-FAM labeled oligonucleotides are frequently used as probes in techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH). In many of these applications, the fluorescence of FAM is quenched by a nearby quencher molecule. The signaling mechanism relies on the separation of the fluorophore and quencher.
In this example of a 5'-nuclease assay, the probe is intact, and the fluorescence of FAM is quenched. Upon hybridization to the target sequence, the 5'-3' exonuclease activity of the DNA polymerase cleaves the probe, separating the FAM fluorophore from the quencher and leading to an increase in fluorescence. The fluorescence of FAM can be effectively quenched by quenchers such as BHQ-1.[1][11]
References
- 1. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 6. This compound | C46H58N3O10P | CID 58114954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. datapdf.com [datapdf.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. chemgenes.com [chemgenes.com]
6-FAM Phosphoramidite: A Technical Guide to its Mechanism of Action and Application
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action and utilization of 6-FAM phosphoramidite in the synthesis of fluorescently labeled oligonucleotides.
Core Mechanism of Action: Phosphoramidite Chemistry
6-FAM (6-carboxyfluorescein) phosphoramidite is a specialized chemical building block used in automated, solid-phase oligonucleotide synthesis.[1] Its core function is to introduce the fluorescent dye, 6-FAM, at a specific position within a synthetic DNA or RNA strand, most commonly at the 5'-terminus. The underlying chemical process is the well-established phosphoramidite method, which proceeds in a cyclical manner, adding one nucleotide or modified residue at a time.[1][2]
The synthesis cycle for incorporating 6-FAM phosphoramidite, typically as the final coupling step, involves four key stages:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the terminal nucleotide on the solid support is deprotected by treatment with an acid, making it available for the subsequent coupling reaction.[1]
-
Coupling: The 6-FAM phosphoramidite is activated by an activating agent, such as tetrazole or its derivatives.[] This activation involves the protonation of the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[] The activated 6-FAM phosphoramidite then reacts with the free 5'-hydroxyl group of the oligonucleotide chain, forming a phosphite triester linkage.[]
-
Capping: To prevent the elongation of unreacted oligonucleotide chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated, effectively terminating their further participation in the synthesis.[1]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester, the natural linkage found in DNA and RNA, typically using an iodine solution.[1][2]
This cycle is repeated until the desired oligonucleotide sequence is assembled, with the 6-FAM phosphoramidite being introduced in the final coupling cycle for 5'-end labeling.
Quantitative Data
The performance and characteristics of 6-FAM and oligonucleotides labeled with it are critical for experimental design and data interpretation. The following tables summarize key quantitative data.
Table 1: Spectroscopic Properties of 6-FAM
| Property | Value | References |
| Excitation Maximum (λex) | 492 - 495 nm | [5][6][7] |
| Emission Maximum (λem) | 517 - 521 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) at λmax | 74,000 - 83,000 M⁻¹cm⁻¹ | [8][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [8][11] |
Table 2: Recommended Synthesis and Deprotection Parameters
| Parameter | Recommendation | References |
| Coupling Time | 3 - 15 minutes | [12] |
| Deprotection (Standard) | Ammonium hydroxide, overnight at 55°C | [13] |
| Deprotection (with AMA) | Ammonium hydroxide (30 min, RT), then add equal volume of 40% methylamine (e.g., 10 min at 65°C) | [14][15] |
Experimental Protocols
Synthesis of a 5'-FAM Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing a 5'-FAM labeled oligonucleotide on an automated DNA synthesizer.
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry cycles.
-
Final Coupling with 6-FAM Phosphoramidite:
-
In the final synthesis cycle, after the deblocking of the terminal nucleotide, a solution of 6-FAM phosphoramidite and an activator (e.g., 5-(ethylthio)-1H-tetrazole) in acetonitrile is delivered to the synthesis column.[2]
-
The coupling reaction is allowed to proceed for a recommended time of 3 to 15 minutes to ensure high coupling efficiency.[16][12]
-
-
Capping and Oxidation: The standard capping and oxidation steps are performed as in the previous cycles.
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
-
Standard Deprotection: The support is treated with concentrated ammonium hydroxide overnight at 55°C.[13]
-
AMA Deprotection: To avoid the formation of a non-fluorescent impurity when using AMA (ammonium hydroxide/methylamine), a two-step procedure is recommended. First, treat the support with ammonium hydroxide for 30 minutes at room temperature to remove the pivaloyl protecting groups from the FAM dye. Then, add an equal volume of 40% aqueous methylamine and continue the deprotection as required for the nucleobases (e.g., 10 minutes at 65°C).[14][15]
-
Purification of 6-FAM Labeled Oligonucleotides by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying FAM-labeled oligonucleotides due to the hydrophobicity of the FAM dye.[17]
-
Sample Preparation: The crude, deprotected oligonucleotide is dissolved in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[18]
-
HPLC System and Column: An HPLC system equipped with a UV detector and a C18 reverse-phase column is used.[18][19]
-
Mobile Phases:
-
Gradient Elution: A linear gradient from 0% to 100% Solvent B over 15 minutes is typically used to elute the oligonucleotide.[18]
-
Detection: The elution is monitored at 260 nm (for the oligonucleotide) and at the absorbance maximum of FAM (~494 nm) to identify the FAM-labeled product.[18]
-
Fraction Collection and Processing: The peak corresponding to the full-length, FAM-labeled oligonucleotide is collected. The volatile mobile phase is then removed by vacuum centrifugation.[18]
Signaling Pathways and Experimental Workflows
TaqMan qPCR Probe Mechanism
6-FAM is frequently used as a reporter dye in TaqMan probes for real-time quantitative PCR (qPCR).[20][21] The probe is a short oligonucleotide complementary to the target sequence, with 6-FAM at the 5'-end and a quencher dye at the 3'-end.
Caption: TaqMan qPCR probe mechanism.
Fluorescence In Situ Hybridization (FISH) Workflow
6-FAM labeled oligonucleotide probes are used in FISH to detect specific DNA or RNA sequences within cells or tissues.[22][23]
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. FAM dye: Properties, uses & applications [baseclick.eu]
- 12. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 13. glenresearch.com [glenresearch.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. glenresearch.com [glenresearch.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. labcluster.com [labcluster.com]
- 18. mz-at.de [mz-at.de]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 21. Evaluation of TaqMan qPCR System Integrating Two Identically Labelled Hydrolysis Probes in Single Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 23. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
Unveiling the Spectroscopic Signature: A Technical Guide to 6-Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorescein Phosphoramidite (6-FAM) is a cornerstone fluorescent labeling reagent extensively utilized in molecular biology, diagnostics, and drug development. As a derivative of fluorescein, it offers a bright, green-blue fluorescence that is readily detectable by most fluorescence instrumentation. Its phosphoramidite chemistry enables the direct, automated incorporation of the fluorescein moiety onto synthetic oligonucleotides at the 5'-end, 3'-end, or internally. This technical guide provides an in-depth overview of the core spectral properties of 6-FAM, detailed experimental considerations for its use, and a workflow for the synthesis of fluorescently labeled oligonucleotides.
Core Spectral and Physical Properties
The utility of 6-FAM is fundamentally defined by its photophysical characteristics. These properties dictate its suitability for various applications, from quantitative PCR (qPCR) to fluorescence in situ hybridization (FISH) and DNA sequencing. The key spectral and physical data are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 492 - 498 nm | [1][2][3][4] |
| Emission Maximum (λem) | 517 - 525 nm | [1][2][5][6][7] |
| Molar Extinction Coefficient (ε) | 74,000 - 83,000 L·mol⁻¹·cm⁻¹ | [1][3][4] |
| Fluorescence Quantum Yield (Φ) | 0.79 - 0.93 | [1][4] |
| Molecular Weight | ~843.94 g/mol | [1][5] |
| Solubility | Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1] |
Experimental Considerations and Protocols
The successful application of 6-FAM requires careful attention to the experimental conditions, from oligonucleotide synthesis to purification and final application.
Oligonucleotide Labeling Workflow
The general workflow for incorporating 6-FAM into a synthetic oligonucleotide involves standard phosphoramidite chemistry on an automated DNA synthesizer.
Caption: Workflow for the synthesis and purification of a 6-FAM labeled oligonucleotide.
Key Experimental Protocols
1. Coupling of 6-FAM Phosphoramidite:
-
Reagent: this compound dissolved in anhydrous acetonitrile.
-
Procedure: The coupling reaction is performed on an automated DNA synthesizer. A longer coupling time of 10-15 minutes is often recommended to ensure efficient incorporation of the bulky FAM moiety.[1][8]
-
Note: Some 6-FAM phosphoramidites contain a dimethoxytrityl (DMT) group, which allows for the monitoring of coupling efficiency by measuring the absorbance of the released trityl cation.[6][8] Others lack a DMT group and can only be added at the 5'-terminus, terminating the synthesis.[2][8]
2. Cleavage and Deprotection:
-
Reagent: Concentrated ammonium hydroxide is typically used for cleavage from the solid support and removal of the protecting groups from the nucleobases and the fluorescein dye.[5][8][9]
-
Procedure: The solid support with the synthesized oligonucleotide is incubated in ammonium hydroxide. Deprotection conditions can vary, for example, overnight at 55°C.[10]
-
Caution: When using AMA (Ammonium hydroxide/40% Methylamine), a side reaction can occur, leading to a non-fluorescent impurity. To avoid this, a pre-deprotection step with ammonium hydroxide for 30 minutes at room temperature is recommended before adding methylamine.[8]
3. Purification of the Labeled Oligonucleotide:
-
Methods: Purification is crucial to remove unlabeled oligonucleotides (failure sequences) and other impurities. Common methods include High-Performance Liquid Chromatography (HPLC) and cartridge purification.[10][11]
-
Cartridge Purification: For DMT-on 6-FAM phosphoramidites, purification can be conveniently performed using cartridges that selectively retain the DMT-containing full-length product.[10] The DMT group is then removed, and the purified oligonucleotide is eluted.
Factors Influencing Fluorescence
The fluorescence of 6-FAM is sensitive to its local environment, which is a critical consideration for assay design and data interpretation.
pH Dependence
The fluorescence intensity of fluorescein is highly pH-dependent, with optimal brightness in the pH range of 7.5 to 8.5.[12] Below pH 7, the fluorescence decreases due to protonation.[12] For applications requiring stable fluorescence across a broader pH range, alternative fluorophores may be considered.
Quenching Effects
Fluorescence quenching can significantly impact the signal from a 6-FAM labeled oligonucleotide.
-
Proximity to Guanine: Guanine residues in close proximity to the fluorescein moiety can cause significant quenching of the fluorescence signal.[13] This effect is sequence-dependent and should be considered when designing probes.
-
Self-Quenching: If multiple fluorescein molecules are incorporated in close proximity, self-quenching can occur.[6] To mitigate this, spacers are often incorporated between the dye molecules.[6]
-
Quenchers: In applications such as qPCR probes (e.g., TaqMan probes), 6-FAM is used in conjunction with a quencher molecule. When the probe is intact, the quencher is in close proximity to the FAM, and the fluorescence is suppressed. Upon cleavage of the probe during PCR, the FAM is separated from the quencher, resulting in an increase in fluorescence. Commonly used quenchers for FAM include BHQ-1, DDQ-1, and DABCYL.[6][7]
The relationship between a FAM-labeled probe, a quencher, and the resulting signal in a hydrolysis probe assay is illustrated below.
Caption: Principle of fluorescence quenching and signal generation in a hydrolysis probe assay.
Conclusion
This compound is a versatile and widely adopted tool for the fluorescent labeling of oligonucleotides. A thorough understanding of its spectral properties, chemical handling, and the factors that influence its fluorescence is paramount for its successful implementation in research, diagnostics, and therapeutic development. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the capabilities of 6-FAM to achieve reliable and reproducible results in their molecular applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound configured for ABI 204697-37-0 [sigmaaldrich.com]
- 3. cidsamexico.com [cidsamexico.com]
- 4. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Fluorescent dye phosphoramidite labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
- 13. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
6-Carboxyfluorescein (6-FAM): A Technical Guide to its Absorbance and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of 6-Carboxyfluorescein (6-FAM), a widely used green fluorescent dye. The document details its absorbance and emission characteristics, provides experimental protocols for their measurement, and summarizes key quantitative data for easy reference.
Core Spectral Properties of 6-FAM
6-Carboxyfluorescein (6-FAM) is a derivative of fluorescein that is extensively used for labeling biomolecules such as peptides, proteins, and nucleic acids.[1][2] Its popularity stems from its bright green fluorescence, high quantum yield, and compatibility with common fluorescence detection instrumentation, including filter sets for fluorescein isothiocyanate (FITC) and the 488 nm spectral line of argon-ion lasers.[1]
The fluorescence of 6-FAM is pH-sensitive, with its emission intensity increasing in the physiological pH range of 6 to 7.4.[3][4] For optimal and stable fluorescence, it is typically used in buffers with a pH of 7.5 to 8.5.[5] Commercially, FAM is often available as a mixture of two isomers, 5-FAM and 6-FAM.[6] This guide focuses on the single isomer, 6-FAM.
Quantitative Spectral Data
The following table summarizes the key quantitative spectral and physical properties of 6-FAM.
| Parameter | Value | Notes |
| Molar Mass | 376.32 g/mol | [6] |
| Chemical Formula | C₂₁H₁₂O₇ | [7] |
| CAS Number | 3301-79-9 | [2][7] |
| Excitation Maximum (λex) | 492 - 495 nm | [1][2][7] |
| Emission Maximum (λem) | 517 - 520 nm | [1][2][6][8] |
| Molar Extinction Coefficient (ε) | 74,000 - 83,000 L·mol⁻¹·cm⁻¹ | [9][10][11] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [10] |
| Solubility | Soluble in water (pH > 6), DMF, or DMSO | [7] |
Experimental Protocols
Measuring Absorbance and Emission Spectra
This section outlines a general protocol for measuring the absorbance and emission spectra of 6-FAM.
1. Materials and Reagents:
-
6-Carboxyfluorescein (6-FAM), single isomer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; or a buffer in the pH range of 7.5-8.5 for optimal fluorescence)
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
2. Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of 6-FAM (e.g., 1-10 mM) by dissolving the solid dye in a minimal amount of anhydrous DMF or DMSO.[2][9] Store this stock solution at -20°C, protected from light.[2]
-
Working Solution: Dilute the stock solution in the desired aqueous buffer to a final concentration suitable for spectroscopic measurements. For absorbance, the concentration should result in a maximum absorbance between 0.1 and 1.0 AU. For fluorescence, a more dilute solution is typically required to avoid inner filter effects.
3. Absorbance Spectrum Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank the instrument using the same buffer as the working solution.
-
Fill a quartz cuvette with the 6-FAM working solution.
-
Scan the absorbance from approximately 400 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
4. Emission Spectrum Measurement:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the determined absorbance maximum (e.g., 495 nm).[6]
-
Blank the instrument using the same buffer as the working solution.
-
Fill a quartz cuvette with the 6-FAM working solution.
-
Scan the emission spectrum from approximately 500 nm to 650 nm.
-
Identify the wavelength of maximum emission (λmax).
5. Excitation Spectrum Measurement (Optional but Recommended):
-
Set the emission wavelength to the determined emission maximum (e.g., 517 nm).[6]
-
Scan the excitation spectrum from approximately 400 nm to 510 nm.
-
The resulting spectrum should resemble the absorbance spectrum.
Experimental Workflow and Signaling
The following diagrams illustrate a generalized experimental workflow for fluorescence spectroscopy and the role of 6-FAM as a reporter in biological systems.
6-FAM itself does not have an intrinsic signaling pathway. Instead, it is conjugated to biomolecules to act as a fluorescent reporter. The signaling pathway of interest is that of the labeled biomolecule.
References
- 1. empbiotech.com [empbiotech.com]
- 2. 6-FAM [6-Carboxyfluorescein] [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. idtdna.com [idtdna.com]
- 6. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 7. biotium.com [biotium.com]
- 8. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 9. 6-FAM [6-Carboxyfluorescein] *CAS 3301-79-9* | AAT Bioquest [aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. jenabioscience.com [jenabioscience.com]
6-Fluorescein Phosphoramidite molecular weight
An In-depth Technical Guide to 6-Fluorescein Phosphoramidite
For researchers, scientists, and professionals in drug development, this compound (commonly known as 6-FAM phosphoramidite) is a key reagent for the fluorescent labeling of oligonucleotides.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a visualization of the labeling workflow. Fluorescein is the most frequently utilized fluorescent dye for tagging oligonucleotides.[1]
Core Chemical and Physical Properties
This compound is a derivative of 6-carboxyfluorescein, a single isomer that ensures high purity in labeling applications.[2][3] It is designed for covalent attachment to the 5'-terminus of a synthetic oligonucleotide during solid-phase synthesis.[4] The phosphoramidite chemistry allows for its direct incorporation using an automated DNA synthesizer.[1][5] Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C46H58N3O10P[3][6][7] |
| Molecular Weight | 843.94 g/mol [2][7] |
| CAS Number | 204697-37-0[3][7] |
| Appearance | White to off-white solid[7] |
| Solubility | Soluble in acetonitrile and Dichloromethane (DCM)[3][7] |
| Storage Conditions | -20°C, protected from light and moisture[2][3][7] |
| Excitation Maximum (λex) | ~492-494 nm[2][3] |
| Emission Maximum (λem) | ~517-522 nm[2][3] |
| Fluorescence Quantum Yield | 0.93[3] |
| Molar Extinction Coefficient | 74,000 L·mol⁻¹·cm⁻¹[3] |
Note: Another molecular formula, C68H78N3O13P, with a molecular weight of 1176.35 g/mol , is also associated with a this compound product.[8][9] This difference may arise from variations in the protecting groups used in different commercial formulations.
Experimental Protocol: 5'-End Labeling of Oligonucleotides
The following protocol outlines the standard procedure for labeling the 5'-end of an oligonucleotide with this compound using an automated DNA synthesizer.
1. Synthesis of the Oligonucleotide:
-
The desired oligonucleotide sequence is synthesized on a solid support (e.g., CPG) using standard phosphoramidite chemistry.
2. Coupling of this compound:
-
At the final coupling step, this compound is introduced to react with the free 5'-hydroxyl group of the synthesized oligonucleotide.
-
A coupling time of 15 minutes is recommended for this step.[8]
3. Cleavage and Deprotection:
-
After synthesis, the oligonucleotide is cleaved from the solid support, and protecting groups are removed.
-
Standard deprotection is carried out using concentrated ammonium hydroxide.[2]
-
Important Consideration for AMA (Ammonium hydroxide/Methylamine): If using AMA for deprotection, a non-fluorescent impurity may form. To avoid this, a two-step deprotection is recommended:
-
Incubate with ammonium hydroxide for 30 minutes at room temperature.
-
Add an equal volume of 40% methylamine and continue deprotection as required by the nucleobases (e.g., 10 minutes at 65°C).[8]
-
4. Purification of the Labeled Oligonucleotide:
-
The crude labeled oligonucleotide can be purified using various methods, including Oligonucleotide Purification Cartridges (OPC) or High-Performance Liquid Chromatography (HPLC).[5][10]
-
For HPLC purification, a C18 column with a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA) is typically used.[10]
-
Elution is monitored at both 260 nm (for the oligonucleotide) and 494 nm (for fluorescein) to identify the correctly labeled product.[10]
Workflow for Synthesis and Application of 6-FAM Labeled Probes
The following diagram illustrates the overall workflow from oligonucleotide synthesis to the application of the fluorescently labeled probe in a technique such as quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).
Caption: Workflow for 5'-end labeling of oligonucleotides with 6-FAM phosphoramidite.
Applications in Research and Drug Development
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and drug development.[1] Some key applications include:
-
Quantitative PCR (qPCR): 6-FAM is a common reporter dye in TaqMan probes and other qPCR assays for gene expression analysis and pathogen detection.[4]
-
DNA Sequencing: Fluorescently labeled primers are fundamental to Sanger sequencing and next-generation sequencing technologies.[11]
-
Fluorescence In Situ Hybridization (FISH): Labeled probes are used to visualize specific DNA sequences within chromosomes, aiding in genetic mapping and cytogenetics.[10]
-
Microarrays: FAM-labeled oligonucleotides can be used to probe microarrays for high-throughput analysis of gene expression or genetic variation.
-
Binding Assays: The change in fluorescence upon binding of a labeled oligonucleotide to a target protein or nucleic acid can be used to study molecular interactions.[1]
The stability of the linkage between fluorescein and the oligonucleotide, combined with the high quantum yield of the dye, makes this compound a reliable and sensitive choice for these and other applications.[3][5]
References
- 1. chemgenesjapan.com [chemgenesjapan.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fluorescent dye phosphoramidite labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C46H58N3O10P | CID 58114954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-荧光素亚磷酰胺 configured for ABI | Sigma-Aldrich [sigmaaldrich.com]
- 8. glenresearch.com [glenresearch.com]
- 9. 6-Fluorescein Phosphoramidite_诺维康 [nvcbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Fluorescein Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescein labeling of oligonucleotides. Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development, enabling sensitive and specific detection of nucleic acid sequences.[1][][3] This document details the chemical strategies for labeling, purification protocols, and key applications, with a focus on providing practical information for laboratory professionals.
Core Principles of Fluorescein Labeling
Fluorescein is a widely used fluorophore due to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[3] Its excitation and emission maxima are approximately 494 nm and 517-520 nm, respectively, which are compatible with common excitation sources like the argon-ion laser (488 nm).[3][4][5] The covalent attachment of fluorescein to an oligonucleotide allows for the detection and quantification of the nucleic acid in various applications.[3]
There are two primary strategies for labeling oligonucleotides with fluorescein:
-
Direct Incorporation during Synthesis: This method utilizes a fluorescein molecule chemically modified to act as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[1][5] This allows for precise, site-specific incorporation of the dye at the 5' or 3' end, or internally within the sequence.[1][6][7]
-
Post-Synthetic Conjugation: In this approach, a reactive functional group is introduced into the oligonucleotide, typically an amine or thiol group. This modified oligonucleotide is then reacted with a fluorescein derivative containing a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (FITC).[][7][8]
Quantitative Data for Fluorescein and Derivatives
The spectral properties of fluorescein and its derivatives are crucial for designing experiments and selecting appropriate instrumentation. The following table summarizes key quantitative data for commonly used fluorescein-based dyes in oligonucleotide labeling.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Comments |
| 6-FAM (Fluorescein) | ~494 | ~517-520 | Most common fluorescein derivative for oligonucleotide labeling.[4][5] |
| HEX (Hexachlorofluorescein) | ~535 | ~556 | Red-shifted emission compared to FAM.[] |
| TET (Tetrachlorofluorescein) | ~521 | ~536 | Orange emission, spectrally distinct from FAM and HEX.[] |
| JOE (5'-Dichloro-dimethoxy-fluorescein) | ~520 | ~548 | Emission is between that of FAM and TAMRA/ROX.[][] |
Experimental Protocols
Post-Synthetic Labeling of an Amino-Modified Oligonucleotide with a Fluorescein NHS Ester
This protocol is a common method for labeling an oligonucleotide after its synthesis and purification.
Materials:
-
Amino-modified oligonucleotide
-
Fluorescein NHS ester
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Purification supplies (e.g., HPLC system, gel electrophoresis equipment)
Protocol:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.[4]
-
NHS Ester Preparation: Immediately before use, dissolve the fluorescein NHS ester in a small volume of anhydrous DMSO or DMF.[10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the activated fluorescein NHS ester solution to the oligonucleotide solution.[4]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using HPLC, PAGE, or other chromatographic methods.[5][7][11] For HPLC purification, a C18 column with a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer is often used.[4] Monitor the elution at both 260 nm (oligonucleotide) and 494 nm (fluorescein).[4]
-
Quantification and Storage: Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm. The labeling efficiency can be estimated by comparing the absorbance at 494 nm to that at 260 nm.[4] Lyophilize the purified product and store it at -20°C, protected from light.[4][7]
Purification of Fluorescein-Labeled Oligonucleotides
Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications.[11]
High-Performance Liquid Chromatography (HPLC):
-
Principle: Ion-pair reversed-phase HPLC is a highly effective method for purifying labeled oligonucleotides.[12] The hydrophobic nature of the fluorescein dye allows for separation from the unlabeled, more hydrophilic oligonucleotide.
-
Typical Setup: A C18 column is commonly used with a mobile phase consisting of an ion-pairing agent (e.g., TEAA) and an organic solvent gradient (e.g., acetonitrile).[4]
-
Detection: Elution is monitored at 260 nm for the oligonucleotide and at the absorbance maximum of fluorescein (~494 nm) to identify the dual-labeled product.[4]
Polyacrylamide Gel Electrophoresis (PAGE):
-
Principle: PAGE separates oligonucleotides based on their size and charge. The labeled oligonucleotide will have a slightly different mobility compared to the unlabeled one.
-
Visualization: The fluorescently labeled product can be visualized directly on the gel using a UV transilluminator. The desired band is then excised, and the oligonucleotide is eluted.
Butanol Extraction for Free Dye Removal:
-
Principle: This method leverages the differential solubility of the hydrophilic DNA and the more hydrophobic unreacted dye.[13] At a lower pH, the neutral form of the fluorescent dye increases, allowing it to be extracted into a hydrophobic organic phase like butanol.[11]
-
Protocol:
-
Add a pH-adjusted buffer to the DNA sample, followed by water-saturated butanol.[11]
-
Vortex the mixture vigorously and separate the phases by centrifugation.[11]
-
The free dye will partition into the upper butanol phase, which can be discarded. The purified, labeled oligonucleotide remains in the lower aqueous phase.[11][13] This process can be repeated for efficient removal of free dye.[11]
-
Key Applications in Research and Drug Development
Fluorescein-labeled oligonucleotides are utilized in a wide array of molecular biology techniques.
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique used to visualize specific DNA or RNA sequences within cells or tissues.[4][14][15] Fluorescein-labeled oligonucleotide probes bind to their complementary target sequences, allowing for the localization and quantification of genes or RNA transcripts.[16][]
Real-Time Quantitative PCR (qPCR)
In qPCR, fluorescein-labeled probes, often in conjunction with a quencher molecule, are used to monitor the amplification of a specific DNA target in real-time.[5] The fluorescence signal increases proportionally to the amount of amplified product.[18] Some qPCR strategies utilize the inherent quenching properties of guanosine nucleotides to modulate the fluorescence of a nearby fluorescein label upon probe hybridization.[18][19]
Aptamer-Based Diagnostics and Therapeutics
Aptamers are single-stranded oligonucleotides that can bind to specific target molecules with high affinity and specificity.[20] When labeled with fluorescein, aptamers can be used as fluorescent biosensors for the detection of various targets, including proteins, small molecules, and cells.[21][22] The binding of the aptamer to its target can induce a conformational change that alters the fluorescence signal, enabling target quantification.[23]
Chemical Labeling Strategies
Phosphoramidite Chemistry
This is the most common method for incorporating fluorescein during automated oligonucleotide synthesis.[5] A fluorescein phosphoramidite, which is a fluorescein molecule attached to a phosphoramidite group, is used as a building block in the synthesis cycle.[6] This allows for precise placement of the fluorescein at the 5' end, 3' end (using a modified solid support), or internally by replacing a standard nucleotide with a fluorescein-modified one.[6][14]
NHS Ester Chemistry
Post-synthetic labeling with NHS esters is a versatile method that involves a two-step process. First, an oligonucleotide is synthesized with a primary amine group. This amine-modified oligonucleotide is then reacted with a fluorescein NHS ester. The NHS ester reacts with the primary amine to form a stable amide bond, covalently attaching the fluorescein to the oligonucleotide.[10]
References
- 1. atdbio.com [atdbio.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 8. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 15. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 16. abnova.com [abnova.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescein-labeled oligonucleotides for real-time pcr: using the inherent quenching of deoxyguanosine nucleotides. | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of fluorescence labelled aptamers for use as low-cost reagents in HIV/AIDS research and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Core Principles of 6-FAM in DNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-carboxyfluorescein, commonly known as 6-FAM, is a single isomer derivative of fluorescein that has become one of the most prevalent fluorescent dyes for labeling oligonucleotides.[1][2] Its robust fluorescence, compatibility with common detection instrumentation, and well-established chemistry make it a cornerstone of modern molecular biology.[1] This guide provides a detailed exploration of the principles underlying the use of 6-FAM in DNA synthesis, its photophysical properties, and its application in key research and diagnostic techniques.
The Chemistry of 6-FAM Incorporation
The covalent attachment of 6-FAM to a DNA oligonucleotide is primarily achieved through two distinct chemical strategies: phosphoramidite chemistry during solid-phase synthesis and post-synthesis conjugation via an N-hydroxysuccinimide (NHS) ester.
Phosphoramidite Chemistry: Co-synthetic Labeling
The most common method for labeling synthetic oligonucleotides is the incorporation of a dye phosphoramidite during automated solid-phase synthesis.[3][4] 6-FAM phosphoramidite is a modified nucleoside where the 6-FAM moiety is attached to the phosphoramidite group, which is the reactive component that enables its addition to the growing DNA chain.[3] This process typically occurs at the 5'-terminus of the oligonucleotide.[5]
The synthesis cycle involves four key steps: deblocking, coupling, capping, and oxidation.[4] The 6-FAM phosphoramidite is introduced during the coupling step of the final cycle. An activator, such as a tetrazole derivative, protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate.[][] This activated species is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[][8] Subsequent oxidation converts the unstable phosphite triester into a stable phosphate triester bond.[8]
NHS Ester Chemistry: Post-Synthetic Labeling
An alternative method involves the post-synthetic conjugation of a 6-FAM NHS ester to an oligonucleotide that has been synthesized with a primary amine modification.[9][10] This is a common strategy for labeling RNA oligos.[11] The NHS ester is highly reactive towards the primary amine, forming a stable amide bond.[12] This reaction is typically carried out in a buffered solution at a slightly basic pH (around 8.5-8.75) to ensure the amine is deprotonated and thus nucleophilic.[12][13]
Photophysical Properties of 6-FAM
The utility of 6-FAM as a fluorescent reporter is defined by its photophysical characteristics. It exhibits a strong absorbance maximum in the blue region of the visible spectrum and emits in the green region, making it compatible with common excitation sources like the 488 nm argon-ion laser. Its fluorescence is pH-dependent, with decreased emission below pH 7 due to protonation.[1] Therefore, it is typically used in buffers with a pH between 7.5 and 8.5.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | 495 nm | [1][14][15] |
| Emission Maximum (λem) | 517-520 nm | [1][14][15][16] |
| Extinction Coefficient (ε) | ~75,000 - 83,000 M⁻¹cm⁻¹ | [16][17] |
| Quantum Yield (Φ) | ~0.9 | [17] |
| Molecular Weight | 376.3 g/mol | [14][15] |
| Chemical Formula | C₂₁H₁₂O₇ | [14][15] |
Key Applications and Their Principles
6-FAM labeled oligonucleotides are integral to a variety of molecular biology techniques.
Real-Time PCR (qPCR)
In qPCR, 6-FAM is commonly used as the reporter dye in TaqMan® probes.[9][18] A TaqMan® probe is a dual-labeled oligonucleotide with 6-FAM at the 5'-end and a quencher dye (e.g., TAMRA or a dark quencher like BHQ-1) at the 3'-end.[18][19] When the probe is intact, the quencher suppresses the fluorescence of 6-FAM through Förster Resonance Energy Transfer (FRET).[18] During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe that is hybridized to the target DNA.[19] This cleavage separates the 6-FAM reporter from the quencher, resulting in an increase in fluorescence that is proportional to the amount of amplified product.[19]
Sanger Sequencing
In automated Sanger sequencing, 6-FAM is one of the fluorescent dyes used to label either the sequencing primers or the dideoxynucleotide terminators (ddNTPs).[20][21] When a 6-FAM labeled primer is used, all fragments terminated by any of the four ddNTPs will carry the 6-FAM label. More commonly, each of the four ddNTPs is labeled with a different colored dye, allowing for a single-tube reaction. The resulting fluorescently labeled DNA fragments are then separated by size using capillary electrophoresis. A laser excites the dyes as they pass a detector, and the sequence is determined by the order of the colors detected.[21]
Fragment Analysis
6-FAM labeled primers are also widely used in fragment analysis applications such as microsatellite genotyping and AFLP (Amplified Fragment Length Polymorphism).[22] In these techniques, a primer pair, with one primer labeled with 6-FAM, is used to amplify a specific DNA region of variable length. The resulting fluorescently labeled PCR products are separated by capillary electrophoresis, and their sizes are precisely determined by comparing their migration to an internal size standard.[23]
Experimental Protocols
Protocol 1: Incorporation of 6-FAM using Phosphoramidite Chemistry
This protocol outlines the general steps for the final coupling cycle in an automated DNA synthesizer to add a 5'-FAM label.
-
Reagent Preparation : Dissolve 6-FAM phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.[24]
-
Synthesis Cycle : The automated synthesis proceeds through the standard cycles of deblocking, coupling, capping, and oxidation for the DNA sequence.[4]
-
Final Coupling : In the final cycle, the synthesizer delivers the 6-FAM phosphoramidite solution and an activator (e.g., tetrazole) to the synthesis column. A coupling time of 3-15 minutes is typically recommended.[25][26]
-
Cleavage and Deprotection : After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-17 hours.[5][27]
-
Purification : The crude 6-FAM labeled oligonucleotide is purified to remove failure sequences and unreacted dye. Reverse-phase HPLC or cartridge purification are effective methods due to the hydrophobicity of the 6-FAM dye.[5][28]
Protocol 2: Post-Synthesis Conjugation with 6-FAM NHS Ester
This protocol provides a general method for labeling an amine-modified oligonucleotide with a 6-FAM NHS ester.
-
Oligonucleotide Preparation : Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.091 M sodium borate, pH 8.5 or 0.5 M sodium carbonate/bicarbonate buffer, pH 8.75).[12][13]
-
NHS Ester Preparation : Dissolve the 6-FAM NHS ester in anhydrous DMSO immediately before use.[12][13]
-
Conjugation Reaction : Add the 6-FAM NHS ester solution to the oligonucleotide solution. A molar excess of the NHS ester is used to drive the reaction.[12] Incubate the reaction for 2-4 hours at room temperature, protected from light.[13]
-
Purification : The labeled oligonucleotide is purified from excess dye and unconjugated oligo. Ethanol precipitation is a common first step to remove the bulk of the unreacted NHS ester.[13] For higher purity, reverse-phase HPLC is recommended.[28]
Protocol 3: TaqMan® Real-Time PCR Assay
This is a representative protocol for a TaqMan® qPCR assay.
-
Reaction Mix Preparation : Prepare a master mix containing TaqMan® Universal PCR Master Mix (which includes AmpliTaq Gold® DNA Polymerase, dNTPs with dUTP, and a passive reference dye), forward primer, reverse primer, 6-FAM labeled TaqMan® probe, and nuclease-free water.[18][19][29]
-
Template Addition : Add the DNA or cDNA template to individual PCR tubes or wells of a PCR plate.
-
Reaction Setup : Aliquot the master mix into the tubes or wells containing the template.
-
Thermal Cycling : Perform the reaction in a real-time PCR instrument with a typical thermal profile:
-
Data Analysis : The instrument software monitors the fluorescence of 6-FAM at each cycle and calculates the threshold cycle (Ct), which is inversely proportional to the initial amount of target nucleic acid.
Conclusion
6-FAM remains a vital tool in molecular biology due to its excellent fluorescent properties and versatile conjugation chemistry. Its application in DNA synthesis, through both co-synthetic phosphoramidite incorporation and post-synthetic NHS ester conjugation, enables a wide range of sensitive and specific detection methods. A thorough understanding of the principles of 6-FAM chemistry and its behavior in various applications is essential for researchers and professionals in the fields of genomics, diagnostics, and drug development.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. metabion.com [metabion.com]
- 3. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. glenresearch.com [glenresearch.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 14. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 15. biotium.com [biotium.com]
- 16. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 17. glenresearch.com [glenresearch.com]
- 18. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genome.med.harvard.edu [genome.med.harvard.edu]
- 20. PCR for Sanger Sequencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. unsw.edu.au [unsw.edu.au]
- 22. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. datapdf.com [datapdf.com]
- 26. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 27. lumiprobe.com [lumiprobe.com]
- 28. labcluster.com [labcluster.com]
- 29. Real time PCR reactions [science.umd.edu]
6-Carboxyfluorescein (6-FAM) Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on 6-carboxyfluorescein (6-FAM) phosphoramidite, a fundamental reagent for the fluorescent labeling of oligonucleotides. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use in solid-phase oligonucleotide synthesis, and illustrates key workflows and mechanisms through detailed diagrams.
Core Properties of 6-FAM Phosphoramidite
6-Carboxyfluorescein, commonly known as 6-FAM, is the most widely used fluorescent dye for labeling oligonucleotides.[1] Its phosphoramidite derivative allows for its direct incorporation into a growing oligonucleotide chain during automated solid-phase synthesis.[2][3] The single isomer 6-FAM is preferred for its defined structure, ensuring consistency in labeling.[4][5]
Chemical and Physical Data
The key quantitative data for 6-FAM phosphoramidite are summarized in the tables below, providing a quick reference for experimental planning.
| Chemical Properties | Value | Reference |
| Molecular Formula | C46H58N3O10P | [6][7] |
| Molecular Weight | 843.94 g/mol | [6][7] |
| CAS Number | 204697-37-0 | [5][6][7] |
| Appearance | White or clear crystals/foam | [6][8] |
| Solubility | Good solubility in acetonitrile and Dichloromethane (DCM). Insoluble in water. | [8][9] |
| Purity (HPLC) | > 95% | [6][8][10] |
| Spectroscopic Properties | Value | Reference |
| Absorption Maximum (λmax) | ~494 nm | [6][8][11] |
| Emission Maximum (λem) | ~517-520 nm | [1][2][9][12] |
| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ | [8] |
| Fluorescence Quantum Yield | 0.9 | [8] |
| Recommended Quenchers | BHQ-1, DABCYL, DDQ-1 | [1][9][13] |
Applications in Research and Development
6-FAM labeled oligonucleotides are indispensable tools in molecular biology and diagnostics.[2] Key applications include:
-
Quantitative PCR (qPCR): 6-FAM is commonly used as the reporter dye in probe-based qPCR assays like TaqMan probes, Molecular Beacons, and Scorpion primers.[1][2]
-
DNA Sequencing: It serves as a fluorescent label for primers in Sanger sequencing.[1]
-
Fluorescence In Situ Hybridization (FISH): FAM-labeled probes are used to detect specific DNA sequences in chromosomes.[14][15]
-
Genetic Analysis: Applications include Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis.[1]
-
Molecular Interaction Studies: Used in electrophoretic mobility shift assays (EMSA) to study protein-RNA interactions.[16]
-
Cell Imaging: FAM-labeled oligonucleotides can be used to visualize gene expression and intracellular molecular dynamics.[2]
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of 6-FAM phosphoramidite into synthetic oligonucleotides.
Oligonucleotide Synthesis Workflow
The synthesis of a 6-FAM labeled oligonucleotide follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[2][3] The 6-FAM phosphoramidite is typically added at the 5'-terminus of the oligonucleotide.[4][9]
Protocol Details:
-
Preparation of 6-FAM Phosphoramidite: Dissolve the 6-FAM phosphoramidite in anhydrous acetonitrile to a recommended concentration of 0.1 M.[10][17] The solution is stable for 2-3 days when stored properly.[10]
-
Coupling: A coupling time of 3 to 15 minutes is generally recommended for 6-FAM phosphoramidite.[4][10] For critical syntheses, a double coupling can be performed to improve efficiency.[17] Some versions of 6-FAM phosphoramidite contain a DMT group, which allows for the monitoring of coupling efficiency by measuring the release of the trityl cation.[4][18]
-
Capping and Oxidation: Standard capping and oxidation protocols used for nucleoside phosphoramidites are compatible with 6-FAM phosphoramidite.[17]
Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the fluorescein dye must be removed.
Standard Deprotection Protocol:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: Incubate the solid support with concentrated ammonium hydroxide at 55°C overnight.[18]
Ammonia/Methylamine (AMA) Deprotection:
This method is faster but requires a specific procedure to avoid degradation of the FAM dye.[4][19]
-
Incubate the support with concentrated ammonium hydroxide for 30 minutes at room temperature to remove the pivaloyl protecting groups from the FAM moiety.[4][19][20]
-
Add an equal volume of 40% methylamine.
-
Incubate at 65°C for 10-15 minutes to complete the deprotection of the nucleobases.[4][20]
Note: Do not store crude fluorescently labeled oligonucleotides in ammonia.[10]
Purification
Purification is critical to remove failure sequences and unreacted reagents.
DMT-On Purification using Cartridges:
If a DMT-containing 6-FAM phosphoramidite is used, the full-length, DMT-on product can be selectively purified using reverse-phase cartridges (e.g., Glen-Pak™).[18]
-
Loading: Dilute the deprotected oligonucleotide solution and load it onto the prepared cartridge.
-
Washing: Wash the cartridge with a salt solution to remove DMT-off failure sequences.
-
Detritylation: Cleave the DMT group on-column using an acid wash (e.g., 2% trifluoroacetic acid).
-
Elution: Elute the purified, detritylated FAM-labeled oligonucleotide with a solution of 50% acetonitrile in water containing 0.5% ammonium hydroxide.[18]
Other Purification Methods:
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used for high-purity applications.[2][18]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is effective for purifying oligonucleotides, especially for ensuring length homogeneity.[21][22]
Signaling Pathway Example: TaqMan qPCR Assay
A primary application of 6-FAM labeled oligonucleotides is in TaqMan qPCR probes. The probe is designed to hybridize to a specific target sequence between the forward and reverse PCR primers. The 5'-end of the probe is labeled with 6-FAM, and the 3'-end is labeled with a quencher.
In this system, the fluorescence of 6-FAM is quenched by the nearby quencher molecule due to Förster Resonance Energy Transfer (FRET) when the probe is intact.[23] During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase degrades the hybridized probe, separating the 6-FAM dye from the quencher.[1] This separation results in an increase in fluorescence signal that is proportional to the amount of amplified PCR product.[2]
Storage and Handling
-
Phosphoramidite: Store 6-FAM phosphoramidite at -20°C, desiccated, and protected from light.[6][8][9]
-
Labeled Oligonucleotides: Store purified, FAM-labeled oligonucleotides in a neutral buffer (e.g., TE buffer) at -20°C and protected from light to prevent photobleaching.[10][24] Avoid acidic conditions as they can decrease the fluorescence signal.[24]
References
- 1. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 2. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. 6-Fluorescein Phosphoramidite configured for ABI 204697-37-0 [sigmaaldrich.com]
- 6. 6-FAM Phosphoramidite | FIVEphoton Biochemicals | Oligonucleotide Synthesis Reagent 6-FAM-Phosphoramidite, FAM Phosphoramidite | HPT1403 [fivephoton.com]
- 7. This compound | C46H58N3O10P | CID 58114954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FAM Phosphoramidite, 6-Isomer (A270218) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 13. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
- 20. glenresearch.com [glenresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Fam dT Oligo Modifications from Gene Link [genelink.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to Fluorescent Phosphoramidites: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent phosphoramidites are indispensable chemical reagents in modern molecular biology, diagnostics, and drug development. They are the foundational building blocks for synthesizing fluorescently labeled oligonucleotides, which serve as powerful probes for detecting and quantifying specific nucleic acid sequences. These molecules consist of a fluorescent dye covalently linked to a phosphoramidite moiety, allowing for their direct incorporation into an oligonucleotide chain during automated solid-phase synthesis.[1] This direct incorporation method offers high efficiency and specificity in labeling, making fluorescently labeled oligonucleotides essential tools in a wide array of applications, from basic research to clinical diagnostics and therapeutic development.[2] Their high sensitivity and the ability to use multiple fluorophores for multiplexed analysis have revolutionized techniques such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET).[3][4]
Core Principles of Fluorescent Phosphoramidites
The utility of fluorescent phosphoramidites lies in the unique properties of the attached fluorescent dyes. These fluorophores can absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission).[2] The difference between the excitation and emission maxima is known as the Stokes shift, and a larger Stokes shift is generally desirable as it improves the signal-to-noise ratio.[2]
The selection of a fluorescent dye depends on several factors, including the desired spectral properties, the instrumentation available for detection, and the specific application. Common classes of fluorescent dyes used in phosphoramidites include fluoresceins (e.g., FAM, HEX, TET), cyanines (e.g., Cy3, Cy5), and rhodamines (e.g., ROX, TAMRA).[2][5] Each of these dyes possesses distinct photophysical properties that make them suitable for different experimental setups.
Data Presentation: Photophysical Properties of Common Fluorescent Dyes
The choice of fluorophore is critical for the success of any experiment involving fluorescently labeled oligonucleotides. The following table summarizes the key photophysical properties of some of the most commonly used fluorescent dyes available as phosphoramidites.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| 6-FAM | 492 | 517 | 74,000 | 0.93 |
| HEX | 533 | 559 | Not Widely Reported | Not Widely Reported |
| TET | 521 | 542 | Not Widely Reported | Not Widely Reported |
| Cy3 | 555 | 569 | 150,000 | 0.24 |
| Cy5 | 651 | 670 | 250,000 | 0.20 |
| ROX | 580 | 605 | Not Widely Reported | Not Widely Reported |
| TAMRA | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Note: Extinction coefficients and quantum yields can vary depending on the local environment and conjugation to the oligonucleotide. The values presented here are representative.[6][7]
Experimental Protocols
Automated Synthesis of Fluorescently Labeled Oligonucleotides
The synthesis of fluorescently labeled oligonucleotides is typically performed on an automated DNA synthesizer using phosphoramidite chemistry.[1]
Protocol:
-
Solid Support: Begin with a solid support (e.g., controlled pore glass - CPG) to which the first nucleoside is attached.
-
Deprotection (Detritylation): The 5'-hydroxyl group of the attached nucleoside is protected by a dimethoxytrityl (DMT) group. This is removed by treatment with a mild acid (e.g., trichloroacetic acid) to allow for the addition of the next nucleotide.
-
Coupling: The desired nucleoside phosphoramidite, dissolved in an appropriate solvent (e.g., acetonitrile), is activated by an activating agent (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the preceding nucleotide. Fluorescent phosphoramidites are introduced at the desired position in the sequence during this step.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, they are "capped" by acetylation using reagents like acetic anhydride.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in the presence of water).
-
Repeat: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Final Deprotection and Cleavage: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed by treatment with a strong base (e.g., ammonium hydroxide).[8]
Purification of Fluorescently Labeled Oligonucleotides
Purification is a critical step to remove truncated sequences and unreacted reagents, which can interfere with downstream applications.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used method for purifying fluorescently labeled oligonucleotides.
Protocol (Reverse-Phase HPLC):
-
Column: Use a reverse-phase HPLC column (e.g., C18).[9]
-
Mobile Phase: A typical mobile phase consists of two buffers: Buffer A (e.g., 0.1 M triethylammonium acetate (TEAA) in water) and Buffer B (e.g., 0.1 M TEAA in acetonitrile).
-
Gradient: The oligonucleotide is eluted from the column using a gradient of increasing acetonitrile concentration. The hydrophobic nature of the fluorescent dye allows for good separation of the full-length, labeled product from unlabeled and truncated sequences.[5]
-
Detection: The eluting oligonucleotide is detected by monitoring the absorbance at 260 nm (for the nucleic acid) and at the excitation maximum of the fluorescent dye.
-
Fraction Collection: Fractions containing the desired product are collected.
-
Desalting: The collected fractions are desalted, for example, by ethanol precipitation or using a desalting column, to remove the TEAA buffer.
Characterization of Fluorescently Labeled Oligonucleotides
The purity and identity of the synthesized fluorescently labeled oligonucleotide should be confirmed.
Methods:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the oligonucleotide, verifying that the correct sequence and fluorescent label have been incorporated.
-
UV/Vis Spectroscopy: The absorbance spectrum can be measured to confirm the presence of both the nucleic acid (peak around 260 nm) and the fluorescent dye (peak at its specific absorption maximum).
Mandatory Visualizations
Signaling Pathway: Quantitative PCR (qPCR) with TaqMan® Probes
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 2. atdbio.com [atdbio.com]
- 3. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 4. idtdna.com [idtdna.com]
- 5. labcluster.com [labcluster.com]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. atdbio.com [atdbio.com]
Methodological & Application
Application Notes: 6-Fluorescein (6-FAM) Phosphoramidite Oligonucleotide Labeling
Introduction
6-carboxyfluorescein (6-FAM) is the most prevalent fluorescent dye for labeling synthetic oligonucleotides.[1][2] As a single isomer derivative of fluorescein, 6-FAM offers high absorptivity, excellent fluorescence quantum yields, and good water solubility.[2] Its excitation maximum at approximately 494 nm is ideally suited for the common 488 nm spectral line of argon-ion lasers, making it a fluorophore of choice for a multitude of applications including fluorescence microscopy and flow cytometry.[2]
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics.[2] They serve as probes in quantitative real-time PCR (qPCR), primers in DNA sequencing and fragment analysis, and are essential for fluorescence in situ hybridization (FISH).[3] The covalent attachment of 6-FAM is most commonly achieved during solid-phase synthesis using 6-Fluorescein Phosphoramidite, a robust method that allows for precise placement of the dye at the 5' or 3' terminus, or at an internal position of the oligonucleotide.[4][5]
This document provides a detailed protocol for the 5'-terminal labeling of oligonucleotides using 6-FAM phosphoramidite, followed by cleavage, deprotection, and purification.
Principle of the Method
The labeling process utilizes standard phosphoramidite chemistry on an automated solid-phase DNA synthesizer.[6] The oligonucleotide is synthesized on a solid support, typically Controlled Pore Glass (CPG), in the 3' to 5' direction. For 5'-labeling, the 6-FAM phosphoramidite is coupled as the final step in the synthesis cycle. This phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide. Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically with ammonium hydroxide.[7][8] The final, labeled oligonucleotide is then purified to remove any truncated failure sequences and other small-molecule impurities.[8][9]
Experimental Protocols
Materials and Reagents
-
Automated DNA/RNA Synthesizer
-
6-Fluorescein (6-FAM) CE Phosphoramidite (DMT-on version recommended for purification)
-
Standard DNA synthesis reagents (e.g., Acetonitrile, Activator, Capping Reagents, Oxidizer, Deblocking Agent)
-
Anhydrous Acetonitrile (MeCN) for phosphoramidite dissolution
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Reverse-phase purification cartridges (e.g., Glen-Pak™)
-
Reagents for cartridge purification:
-
2 M Triethylammonium Acetate (TEAA)
-
100 mg/mL Sodium Chloride (NaCl)
-
2% Trifluoroacetic Acid (TFA)
-
50% Acetonitrile in water with 0.5% NH₄OH for elution
-
-
HPLC or Capillary Gel Electrophoresis (CGE) system for quality control
Protocol: 5'-Labeling, Deprotection, and Purification
Step 1: Reagent Preparation
-
Prepare a solution of 6-FAM Phosphoramidite in anhydrous acetonitrile. A concentration of 0.1 M is commonly recommended for modified phosphoramidites.[10]
-
Consult the manufacturer's certificate of analysis for the exact molecular weight to ensure accurate concentration. The table below provides volumes for preparing common stock solutions.
Step 2: Automated Solid-Phase Synthesis
-
Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Install the 6-FAM Phosphoramidite solution on a designated port for modified bases.
-
Initiate the synthesis protocol. For the final coupling step involving the 6-FAM phosphoramidite, an extended coupling time is recommended to ensure high coupling efficiency due to potential steric hindrance.[11] A coupling time of 3 to 15 minutes is often suggested.[11]
-
Ensure the synthesis is completed with the final 5'-DMT group left on the oligonucleotide ("DMT-on" synthesis). This is crucial for the subsequent purification step.[12]
Step 3: Cleavage and Deprotection
-
Transfer the synthesis column containing the support-bound, labeled oligonucleotide to a suitable vial.
-
Add concentrated ammonium hydroxide to the support (e.g., 1.0 mL for a 1.0 µmole scale synthesis).[12]
-
Incubate the sealed vial at 55°C overnight (approximately 16-17 hours) to ensure complete cleavage from the support and removal of all base-protecting groups.[7][12] 6-FAM is generally stable under these standard deprotection conditions.[11]
-
After incubation, cool the vial to room temperature. Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the CPG support behind.
-
Dry the crude oligonucleotide solution using a centrifugal vacuum evaporator.
Step 4: DMT-On Cartridge Purification
This protocol is based on the Glen-Pak™ cartridge method and is highly effective for purifying 6-FAM labeled oligonucleotides that were synthesized DMT-on.[12]
-
Prepare the Cartridge:
-
Pass 1 mL of acetonitrile through the cartridge using a syringe, followed by 1 mL of 2 M TEAA.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Load the Oligonucleotide:
-
Resuspend the dried crude oligonucleotide in a solution prepared by mixing the sample with an equal volume of 100 mg/mL NaCl.[12]
-
Slowly load this solution onto the prepared cartridge. The DMT-on oligonucleotide will bind to the reverse-phase sorbent.
-
-
Wash:
-
Detritylate (Remove DMT group):
-
Slowly pass 2 mL of 2% TFA through the cartridge to cleave the DMT group. Collect and discard the orange-colored eluate.
-
Immediately wash the cartridge with 3 mL of deionized water to remove residual acid.[12]
-
-
Elute the Final Product:
-
Elute the purified, 6-FAM labeled oligonucleotide by slowly passing 1 mL of 50% Acetonitrile / Water containing 0.5% NH₄OH through the cartridge into a clean collection tube.[12]
-
-
Final Processing:
-
Dry the purified sample in a centrifugal vacuum evaporator.
-
Resuspend the final product in a suitable buffer (e.g., TE buffer, pH 8.0).
-
Perform quality control using HPLC, CGE, and/or mass spectrometry to confirm purity and identity.
-
Data Presentation
Quantitative data is summarized in the tables below for easy reference.
Table 1: Spectral and Physical Properties of 6-FAM
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λex) | ~494 nm | [1][2] |
| Emission Maximum (λem) | ~521 nm | [1][2] |
| Molar Extinction Coefficient | ~75,000 Lmol⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield | ~0.95 |[1] |
Table 2: Recommended Synthesis and Deprotection Parameters
| Parameter | Condition | Rationale / Notes | Reference(s) |
|---|---|---|---|
| Synthesis | |||
| 6-FAM Phosphoramidite Conc. | 0.1 M in Anhydrous MeCN | Standard concentration for modified phosphoramidites. | [10] |
| Coupling Time | 3 - 15 minutes | Extended time to overcome steric hindrance and ensure high coupling efficiency. | [11] |
| Deprotection | |||
| Standard Method | Conc. NH₄OH, 55°C, 16-17 h | Ensures complete cleavage and deprotection. 6-FAM is stable. | [7][12] |
| Rapid Method (UltraFAST) | AMA (NH₄OH/Methylamine 1:1), 65°C, 10 min | Faster deprotection; requires compatible base protecting groups (e.g., Ac-dC). |[13] |
Table 3: Purification Efficiency Comparison
| Oligonucleotide | Purification Method | Reported Purity | Reference(s) |
|---|---|---|---|
| 18-mer, 5'-FAM | Crude (before purification) | 77% | [12] |
| 18-mer, 5'-FAM | Glen-Pak™ Cartridge | 99% | [12] |
| 25-mer, 5'-FAM | HPLC | 94.1% | [1] |
| 25-mer, 5'-FAM | Cartridge Purification | 100.0% |[1] |
Visualization
The following diagram illustrates the complete workflow for synthesizing and purifying a 5'-FAM labeled oligonucleotide.
Workflow for 6-FAM Oligonucleotide Labeling and Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. stratech.co.uk [stratech.co.uk]
- 3. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. youtube.com [youtube.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
Incorporating 6-FAM into DNA Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-carboxyfluorescein (6-FAM) is one of the most commonly used fluorescent dyes for labeling oligonucleotides.[1][2][3] Its bright green fluorescence, good water solubility, and compatibility with most fluorescence detection instruments make it an ideal choice for a variety of applications in molecular biology and diagnostics.[1][2] These applications include quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and fragment analysis.[1][4][5][6] 6-FAM can be incorporated into DNA probes at either the 5' or 3' end, or internally.[2][7] This document provides detailed protocols for the chemical and enzymatic incorporation of 6-FAM into DNA probes, along with data on purification and quality control.
Chemical Labeling Strategies
The most prevalent method for chemically labeling DNA probes with 6-FAM involves the reaction of an amine-modified oligonucleotide with a reactive derivative of 6-FAM, typically an N-hydroxysuccinimide (NHS) ester.[4][8][9] This reaction forms a stable amide bond.[4][8] Alternatively, 6-FAM can be introduced during solid-phase oligonucleotide synthesis using a 6-FAM phosphoramidite.
Post-Synthetic Labeling using 6-FAM NHS Ester
This method involves the synthesis of an oligonucleotide with a primary amine group, which then reacts with 6-FAM NHS ester. The amine group is typically introduced at the 5' end of the oligonucleotide using a commercially available amino-modifier phosphoramidite.
A diagram illustrating the reaction between 6-FAM NHS ester and an amine-modified oligonucleotide is shown below.
Caption: Reaction of 6-FAM NHS ester with an amine-modified oligonucleotide.
Direct Incorporation during Solid-Phase Synthesis
6-FAM can also be incorporated directly during oligonucleotide synthesis using a 6-FAM phosphoramidite reagent. This method is advantageous as it does not require a separate post-synthesis labeling step and subsequent purification of the labeled probe from unreacted dye. The dye is added as the final step in the synthesis, typically at the 5'-end.[4]
A workflow for the solid-phase synthesis of a 6-FAM labeled oligonucleotide is depicted below.
Caption: Workflow for solid-phase synthesis of a 6-FAM labeled probe.
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of an Amine-Modified Oligonucleotide with 6-FAM NHS Ester
Materials:
-
Amine-modified oligonucleotide (100 µg)
-
6-FAM NHS ester (e.g., 200 µg for 100 µg of oligonucleotide)[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., desalting column or reverse-phase cartridge)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve 100 µg of the amine-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).
-
Prepare 6-FAM NHS Ester Solution: Immediately before use, dissolve 200 µg of 6-FAM NHS ester in 10 µL of anhydrous DMF or DMSO.[8]
-
Labeling Reaction: Add the 6-FAM NHS ester solution to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purification: Purify the 6-FAM labeled oligonucleotide from unreacted dye and other small molecules using a desalting column or a reverse-phase cartridge according to the manufacturer's instructions.
Protocol 2: Enzymatic Labeling of DNA Probes
Enzymatic methods offer an alternative for labeling DNA probes, particularly for generating longer probes or when site-specific internal labeling is desired. One common method is through PCR using a 5'-6-FAM-labeled primer.
Materials:
-
DNA template
-
Forward primer
-
5'-6-FAM-labeled reverse primer
-
dNTP mix
-
Taq DNA polymerase or other suitable DNA polymerase
-
PCR buffer
-
PCR purification kit
Procedure:
-
PCR Setup: Prepare the PCR reaction mixture as follows:
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP Mix (10 mM) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| 5'-6-FAM Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template (10 ng/µL) | 1 µL | 10 ng |
| Taq DNA Polymerase | 0.5 µL | 2.5 units |
| Nuclease-free water | up to 50 µL |
-
PCR Amplification: Perform PCR using standard thermal cycling conditions appropriate for the primers and template.
-
Purification: Purify the 6-FAM labeled PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
A workflow for the enzymatic labeling of a DNA probe via PCR is shown below.
Caption: Workflow for enzymatic labeling of a DNA probe using PCR.
Data Presentation: Purification and Quality Control
Proper purification of 6-FAM labeled oligonucleotides is crucial to remove unreacted dye and failure sequences, which can interfere with downstream applications.[11] Several methods are available, with reverse-phase cartridge purification and HPLC being common choices.
Comparison of Purification Methods
| Purification Method | Principle | Purity Achieved | Throughput |
| Reverse-Phase Cartridge | Hydrophobic interaction (DMT-on) | High (>95%)[12] | High |
| Reverse-Phase HPLC | Hydrophobic interaction | Very High (>98%)[11] | Low to Medium |
| Ion-Exchange HPLC | Charge-based separation | Very High (>98%) | Low to Medium |
| Gel Filtration (Desalting) | Size exclusion | Removes free dye | High |
A study comparing cartridge purification and HPLC for a 25-mer 6-FAM labeled oligonucleotide showed that cartridge purification could achieve 100% purity as determined by capillary gel electrophoresis, while HPLC purification resulted in 94.1% purity.[12]
Quality Control Parameters
The quality of the final 6-FAM labeled probe should be assessed to ensure its suitability for the intended application.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC, Capillary Electrophoresis | >90% |
| Identity | Mass Spectrometry | Measured mass matches theoretical mass |
| Labeling Efficiency | UV/Vis Spectroscopy (A260/A495 ratio) | Consistent ratio for a given probe |
| Functionality | Application-specific (e.g., qPCR, FISH) | Expected signal and performance |
The absorbance spectrum of a 6-FAM labeled oligonucleotide will show two peaks: one at ~260 nm corresponding to the DNA and one at ~495 nm corresponding to the 6-FAM dye.[1][12]
Applications of 6-FAM Labeled Probes
Quantitative Real-Time PCR (qPCR)
In qPCR, 6-FAM is commonly used as a reporter dye in hydrolysis probes (e.g., TaqMan probes).[1] The probe also contains a quencher molecule. During PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.
A simplified signaling pathway for a hydrolysis probe in qPCR is presented below.
Caption: Signaling pathway of a 6-FAM labeled hydrolysis probe in qPCR.
Fluorescence In Situ Hybridization (FISH)
6-FAM labeled probes are extensively used in FISH to detect and localize specific DNA sequences on chromosomes.[5] The bright fluorescence of 6-FAM allows for clear visualization of the hybridized probe under a fluorescence microscope.
Troubleshooting
A decision tree for troubleshooting common issues with 6-FAM labeling is provided below.
Caption: Troubleshooting decision tree for 6-FAM labeling.
References
- 1. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. idtdna.com [idtdna.com]
- 3. genelink.com [genelink.com]
- 4. kilobaser.com [kilobaser.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 7. 6-FAM Fluorescent Dye for Oligonucleotides - Generi Biotech [generi-biotech.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-FAM Phosphoramidite for qPCR Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-FAM (6-carboxyfluorescein) phosphoramidite in the synthesis of fluorescently labeled probes for quantitative real-time PCR (qPCR). This document outlines the properties of 6-FAM, detailed protocols for probe synthesis, purification, and quality control, and its application in various qPCR probe technologies.
Introduction to 6-FAM Phosphoramidite
6-carboxyfluorescein (6-FAM) is a widely used fluorescent dye in molecular biology, favored for its bright green fluorescence, good quantum yield, and compatibility with common qPCR instruments.[1][2] As a phosphoramidite, it can be directly incorporated into an oligonucleotide during automated solid-phase synthesis, typically at the 5' terminus.[3][] This makes it a cornerstone for the production of various qPCR probes, including TaqMan® probes, Molecular Beacons, and Scorpion® primers.[2][5]
Properties of 6-FAM
The key characteristics of 6-FAM make it an excellent choice for qPCR applications.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~492-496 nm | [2] |
| Emission Maximum (λem) | ~517-521 nm | [2] |
| Appearance | White to off-white solid | |
| Solubility | Acetonitrile | |
| Quantum Yield | High (e.g., 95% at pH > 7.5) | [6] |
Synthesis of 6-FAM Labeled qPCR Probes
The synthesis of 6-FAM labeled oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite chemistry. The 6-FAM phosphoramidite is added as the final step to label the 5' end of the probe.
Automated Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in the automated synthesis of a 6-FAM labeled oligonucleotide.
Figure 1. Workflow for automated synthesis of 6-FAM labeled oligonucleotides.
Experimental Protocol: 5'-Labeling with 6-FAM Phosphoramidite
This protocol assumes the use of a standard automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
6-FAM phosphoramidite solution (dissolved in anhydrous acetonitrile)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Standard Synthesis: Initiate the automated synthesis protocol. The synthesizer will perform sequential cycles of deblocking, coupling, capping, and oxidation to build the oligonucleotide chain.
-
6-FAM Coupling: In the final coupling cycle, the synthesizer will add the 6-FAM phosphoramidite to the 5' end of the oligonucleotide. A longer coupling time (e.g., 3-15 minutes) is often recommended for modified phosphoramidites like 6-FAM to ensure high coupling efficiency.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the FAM dye are removed by incubation in concentrated ammonium hydroxide. This is typically done overnight at 55°C.[7]
-
Crude Product Recovery: The crude oligonucleotide solution is collected and dried down (e.g., using a speed vacuum).
Purification of 6-FAM Labeled Probes
Purification is a critical step to remove truncated failure sequences and uncoupled 6-FAM, which can increase background fluorescence and reduce qPCR efficiency.[8] The two most common methods are cartridge purification and High-Performance Liquid Chromatography (HPLC).
Comparison of Purification Methods
| Purification Method | Principle | Purity Achieved | Throughput | Cost | Reference(s) |
| Cartridge Purification | Reverse-phase separation based on the hydrophobicity of the 5'-DMT group on full-length products. | Good to Excellent (>90-99%) | High | Low | [6][7] |
| HPLC (Reverse-Phase) | High-resolution reverse-phase separation based on hydrophobicity. | Excellent (>95%) | Low to Medium | High | [1] |
A study comparing purification methods for a 25-mer 6-FAM labeled oligonucleotide showed that cartridge purification can yield a purity of 100%, while HPLC purification resulted in 94.1% purity as determined by capillary gel electrophoresis.[6] Another study demonstrated that cartridge purification of an 18-mer 6-FAM labeled oligo increased the purity from 77% (crude) to 99%.[7]
Protocol: Cartridge Purification of 6-FAM Labeled Oligonucleotides
This protocol is adapted for a DMT-on 6-FAM phosphoramidite.
Materials:
-
Reverse-phase purification cartridge (e.g., Glen-Pak™)
-
Syringe or vacuum manifold
-
Reagents:
-
100 mg/mL NaCl solution
-
2% Trifluoroacetic acid (TFA) in water
-
Deionized water
-
50% Acetonitrile in water with 0.5% Ammonium Hydroxide (Elution Buffer)
-
Salt wash solution (as per manufacturer's instructions)
-
Procedure:
-
Cartridge Preparation: Prepare the cartridge according to the manufacturer's instructions.
-
Sample Loading: Dilute the deprotected crude oligonucleotide with an equal volume of 100 mg/mL NaCl and load it onto the cartridge.[7]
-
Washing:
-
Elution: Elute the purified, detritylated oligonucleotide with 1 mL of Elution Buffer.[7]
-
Final Processing: Dry the eluted sample in a speed vacuum and reconstitute in a suitable buffer (e.g., TE buffer).
Protocol: HPLC Purification of 6-FAM Labeled Oligonucleotides
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
TEAA buffer is volatile, allowing for easy removal post-purification.[1]
Procedure:
-
Sample Preparation: Reconstitute the dried crude oligonucleotide in Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B. Set the detector to monitor at 260 nm (for DNA) and ~495 nm (for FAM).
-
Injection and Gradient: Inject the sample and run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. Full-length, FAM-labeled products are more hydrophobic and will have a longer retention time than unlabeled failure sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length, FAM-labeled probe.
-
Desalting and Recovery: Desalt the collected fraction (e.g., using a desalting cartridge or ethanol precipitation) and dry the purified probe.
Quality Control of 6-FAM Labeled Probes
Rigorous quality control is essential to ensure the performance of qPCR probes.
| QC Method | Parameter Assessed | Typical Results | Reference(s) |
| UV-Vis Spectroscopy | Concentration and Purity (A260/A280 ratio) | A260/A280 ratio of ~1.8 for pure DNA | [9] |
| Fluorometry | Fluorescence Integrity | Emission spectrum with a peak at ~520 nm upon excitation at ~495 nm | [10] |
| Mass Spectrometry (ESI-MS) | Molecular Weight Verification | Observed mass matches the calculated mass of the probe | [9] |
| Capillary Electrophoresis (CE) | Purity and Length Heterogeneity | A single major peak indicating high purity | [6][11] |
| Analytical HPLC | Purity and Presence of Impurities | A single major peak with minimal contaminating peaks |
Application in qPCR Probe Technologies
6-FAM is a versatile reporter dye used in various qPCR probe formats. The fundamental principle involves the separation of the FAM reporter from a quencher molecule upon target amplification, leading to an increase in fluorescence.
TaqMan® (Hydrolysis) Probes
Figure 2. Signaling pathway of a 6-FAM labeled TaqMan® probe.
In the TaqMan® assay, the probe, labeled with 6-FAM at the 5' end and a quencher at the 3' end, hybridizes to the target sequence during the annealing step of PCR. As the Taq polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating the FAM reporter from the quencher and resulting in a fluorescent signal.[12]
Molecular Beacons
Figure 3. Signaling pathway of a 6-FAM labeled Molecular Beacon.
Molecular Beacons are hairpin-shaped probes with a 6-FAM reporter at one end and a quencher at the other. In the absence of the target, the hairpin structure keeps the reporter and quencher in close proximity, quenching the fluorescence. Upon hybridization to the target sequence, the hairpin unfolds, separating the reporter and quencher and allowing fluorescence to be emitted.[2]
Scorpion® Primers
Figure 4. Signaling pathway of a 6-FAM labeled Scorpion® primer.
Scorpion® primers are bifunctional molecules containing a PCR primer covalently linked to a probe. The probe element has a hairpin structure with a 6-FAM reporter and a quencher. Following the extension of the primer, the probe element hybridizes intramolecularly to the newly synthesized target sequence, which unfolds the hairpin and generates a fluorescent signal.[2]
Experimental Protocol: Setting up a TaqMan® qPCR Assay
Materials:
-
Purified 6-FAM labeled TaqMan® probe (typically 5-10 µM stock)
-
Forward and reverse primers (typically 10 µM stock)
-
qPCR Master Mix (containing Taq polymerase, dNTPs, and buffer)
-
cDNA or DNA template
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Reaction Mix Preparation: Prepare a master mix for the desired number of reactions plus an overage (e.g., 10%). For a single 20 µL reaction:
-
10 µL of 2x qPCR Master Mix
-
0.5 µL of Forward Primer (final concentration 250 nM)
-
0.5 µL of Reverse Primer (final concentration 250 nM)
-
0.4 µL of 6-FAM TaqMan® Probe (final concentration 200 nM)
-
Nuclease-free water to a final volume of 15 µL.
-
-
Template Addition: Add 5 µL of your DNA/cDNA template (or water for no-template controls) to the appropriate wells of the qPCR plate.
-
Master Mix Addition: Add 15 µL of the master mix to each well.
-
Plate Sealing and Centrifugation: Seal the plate firmly with an optical seal. Briefly centrifuge the plate to collect the contents at the bottom of the wells.
-
qPCR Instrument Setup:
-
Select the appropriate program on your real-time PCR instrument. A typical program includes an initial denaturation step (e.g., 95°C for 2-10 minutes) followed by 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
Ensure the instrument is set to detect fluorescence from the FAM channel.
-
-
Data Analysis: Analyze the amplification plots and determine the quantification cycle (Cq) values for your samples.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| High Background Fluorescence | Incomplete quenching due to probe degradation or poor purification. | Re-purify the probe using HPLC. Synthesize a new batch of probe. | [13] |
| No or Low Fluorescence Signal | Incorrect probe or primer design. Low probe/primer concentration. Probe degradation. | Verify probe and primer sequences. Optimize probe and primer concentrations. Synthesize a new probe. | [13] |
| Poor qPCR Efficiency | Suboptimal annealing temperature. Presence of PCR inhibitors in the sample. Poor probe purity. | Optimize the annealing temperature using a gradient PCR. Dilute the template to reduce inhibitor concentration. Ensure high purity of the probe. | [8][14] |
| Inconsistent Cq Values | Pipetting errors. Poorly mixed reagents. | Use calibrated pipettes and ensure proper mixing of all reaction components. |
References
- 1. mz-at.de [mz-at.de]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 5. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Custom Probes for qPCR - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. genome.med.harvard.edu [genome.med.harvard.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of 6-Fluorescein Phosphoramidite for Fluorescence In Situ Hybridization (FISH) Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes.[1][2][3] This method is invaluable for diagnosing genetic diseases, mapping genes, and identifying chromosomal abnormalities that can contribute to cancer.[1] The core of the FISH technique lies in the use of fluorescently labeled DNA or RNA probes that bind to specific, complementary sequences on chromosomes.[1][2][4]
6-carboxyfluorescein (6-FAM) is one of the most common fluorescent dyes used for labeling oligonucleotide probes.[5] The incorporation of this dye during oligonucleotide synthesis is efficiently achieved using 6-Fluorescein Phosphoramidite. This phosphoramidite is a key chemical reagent that allows for the direct, automated attachment of the fluorescein molecule to the 5' or 3' end of a growing DNA or RNA chain.[5][6][7] This application note provides detailed protocols for the synthesis of 6-FAM labeled probes and their subsequent use in FISH experiments, along with data interpretation and troubleshooting guidelines.
Properties and Characteristics of 6-Fluorescein (FAM)
This compound consists of a fluorescein dye linked to a phosphoramidite group, making it suitable for use in standard automated oligonucleotide synthesizers.[6][8] FAM is a bright, green-fluorescing dye with well-characterized spectral properties. However, users should be aware of its sensitivity to light and pH.[6] FAM-labeled oligonucleotides should be stored in the dark to prevent photobleaching, and experiments should be conducted at a pH above 7 to ensure optimal fluorescence, as its intensity decreases in acidic conditions.[6][9]
Table 1: Spectral Properties of 6-Fluorescein (6-FAM)
| Property | Value | Reference |
| Excitation Maximum | ~495 nm | [6] |
| Emission Maximum | ~520 nm | [6] |
| Color | Green | [6] |
| Common Quencher | BHQ-1 | [5] |
Synthesis of 6-FAM Labeled Oligonucleotide Probes
The most efficient method for labeling oligonucleotides with fluorescein is to incorporate the dye during solid-phase synthesis using an automated DNA synthesizer.[5][8] This is achieved by using this compound as one of the building blocks in the synthesis cycle.
References
- 1. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. chemgenesjapan.com [chemgenesjapan.com]
- 6. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 7. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 8. atdbio.com [atdbio.com]
- 9. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 6-FAM Labeling in DNA Sequencing
Introduction
6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye in molecular biology, particularly for the labeling of oligonucleotides used in DNA sequencing and other nucleic acid analysis techniques.[1][2] As a derivative of fluorescein, 6-FAM exhibits a bright green fluorescence with an absorption maximum around 492-495 nm and an emission maximum around 517-519 nm, making it compatible with the 488 nm spectral line of common argon-ion lasers and standard fluorescein (FITC) filter sets.[3][4][5] Its high quantum yield and water solubility contribute to its popularity.[1][6]
These application notes provide detailed protocols for labeling oligonucleotides with 6-FAM and their subsequent use in Sanger sequencing and fragment analysis, targeting researchers, scientists, and professionals in drug development.
Properties of 6-FAM
6-FAM is a single isomer of carboxyfluorescein, which ensures consistency in labeling and performance.[7][8] It can be incorporated into DNA and RNA oligonucleotides through various chemical strategies, most commonly via an amide bond.[7] The dye's fluorescence is pH-sensitive, with decreased fluorescence below pH 7; therefore, it is typically used in buffer systems with a pH range of 7.5 to 8.5.
Spectral and Physicochemical Properties
The key quantitative properties of 6-FAM are summarized in the table below, providing essential data for experimental setup and data analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 492 - 495 nm | [3][4][8] |
| Emission Maximum (λem) | 517 - 519 nm | [3][4][9] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | [4][6] |
| Fluorescence Quantum Yield | 0.93 | [6] |
| Recommended pH Range | 7.5 - 8.5 | |
| Solubility | Methanol, DMF, DMSO, Water | [1][4] |
| Molecular Weight (Free Acid) | 376.32 g/mol | [3] |
| Molecular Weight (NHS Ester) | 473.4 g/mol | [9] |
| Molecular Weight (Phosphoramidite) | 843.95 g/mol | [10] |
Oligonucleotide Labeling Protocols
There are two primary methods for labeling oligonucleotides with 6-FAM: during automated synthesis using a phosphoramidite reagent or post-synthetically using an amine-reactive derivative like an N-hydroxysuccinimide (NHS) ester.
Protocol 1: 5'-Labeling using 6-FAM Phosphoramidite during Oligonucleotide Synthesis
This method integrates the 6-FAM dye at the 5'-terminus during standard automated solid-phase oligonucleotide synthesis.[11] The 6-FAM phosphoramidite is added as the final base in the synthesis cycle.[10][11]
Materials:
-
6-Fluorescein Phosphoramidite (e.g., Glen Research P/N 10-1964)
-
Standard DNA synthesis reagents and solvents
-
Controlled Pore Glass (CPG) solid support
-
DNA synthesizer
-
Ammonium hydroxide for cleavage and deprotection
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Reagent Installation: Ensure the 6-FAM phosphoramidite vial is correctly installed on a designated port of the synthesizer.
-
Synthesis Cycle: Initiate the synthesis. The standard coupling cycle is used for all natural bases.
-
Final Coupling: For the final cycle, the synthesizer will add the 6-FAM phosphoramidite to the 5'-terminus of the oligonucleotide. Note that most 6-FAM phosphoramidites lack a 5'-DMT group, terminating the synthesis.[10][11]
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove protecting groups using ammonium hydroxide according to the manufacturer's standard protocol. The amide linkage of 6-FAM is stable to these conditions.[11]
-
Purification: Purify the 6-FAM labeled oligonucleotide using reverse-phase cartridge purification or HPLC to remove failure sequences and unincorporated dye. A study comparing HPLC and cartridge purification for a 25-mer 6-FAM labeled oligonucleotide showed purities of 94.1% and 100.0%, respectively.
Protocol 2: Post-Synthetic Labeling using 6-FAM NHS Ester
This protocol is used for labeling oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' end.[12] The NHS ester of 6-FAM reacts with the amine to form a stable amide bond.[13]
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
6-FAM NHS Ester (e.g., Lumiprobe P/N 11110)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[13]
-
Desalting column (e.g., Sephadex G-25) or ethanol precipitation reagents for purification
Methodology:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.[13]
-
NHS Ester Preparation: Immediately before use, dissolve the 6-FAM NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[14]
-
Labeling Reaction: Add the 6-FAM NHS ester solution to the oligonucleotide solution. A molar excess of 3 to 8-fold of the NHS ester to the oligonucleotide is recommended to achieve high labeling efficiency.[13][15]
-
Note: A study investigating conjugation conditions found that reducing the reaction volume or increasing the molar excess of the NHS ester significantly improved labeling yield, from ~87% to near quantitative.[15]
-
-
Incubation: Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.[14][15]
-
Purification: Remove the unreacted free dye from the labeled oligonucleotide.
-
Gel Filtration: Use a desalting column (e.g., G-25) equilibrated with nuclease-free water. The labeled oligonucleotide will elute in the void volume.
-
Ethanol Precipitation: Alternatively, precipitate the oligonucleotide with ethanol and a salt (e.g., sodium acetate) to separate it from the smaller, soluble dye molecule.
-
-
Quantification: Determine the concentration and labeling efficiency of the final product by measuring absorbance at 260 nm (for DNA) and 494 nm (for 6-FAM).
Application Protocols
Protocol 3: Sanger Sequencing using a 6-FAM Labeled Primer
Sanger sequencing, or the chain-termination method, determines the nucleotide sequence of a DNA fragment.[16][17] A 6-FAM labeled primer is incorporated into the sequencing reaction, allowing for fluorescent detection of the resulting chain-terminated fragments.[18]
Materials:
-
Purified PCR product or plasmid DNA template
-
6-FAM labeled sequencing primer (forward or reverse)
-
Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)
-
Sequencing reaction cleanup kit/reagents (e.g., ExoSAP-IT or precipitation)
-
Hi-Di™ Formamide
-
Capillary electrophoresis instrument (e.g., Applied Biosystems 3730)
Methodology:
-
Template and Primer Quantification: Accurately quantify the DNA template and the 6-FAM labeled primer. Optimal ratios are critical for good sequencing results.
-
Cycle Sequencing Reaction Setup: In a PCR tube, combine the following components according to the sequencing kit manufacturer's protocol:
-
DNA template (e.g., 20-80 ng of PCR product or 200-500 ng of plasmid)
-
6-FAM labeled primer (e.g., 3.2 pmol)
-
Sequencing reaction mix (contains DNA polymerase, dNTPs, and fluorescently-labeled ddNTPs)
-
Nuclease-free water to final volume.
-
-
Thermal Cycling: Perform cycle sequencing on a thermal cycler. A typical program involves an initial denaturation followed by 25-30 cycles of denaturation, annealing, and extension.[18]
-
Sequencing Reaction Cleanup: Remove unincorporated dye terminators and salts from the completed sequencing reaction. This can be done via enzymatic cleanup (e.g., ExoSAP-IT) or ethanol/EDTA precipitation.[19]
-
Sample Preparation for Electrophoresis: Resuspend the purified sequencing product in high-purity formamide (e.g., Hi-Di Formamide).
-
Capillary Electrophoresis: Denature the sample by heating, then load it onto the capillary electrophoresis instrument. The instrument separates the DNA fragments by size with single-base resolution and excites the 6-FAM dye with a laser, detecting the emitted fluorescence.
-
Data Analysis: The sequencing software collects the fluorescence data and generates an electropherogram, from which the DNA sequence is determined.
Protocol 4: Fragment Analysis using a 6-FAM Labeled Primer
Fragment analysis is used to size and quantify fluorescently labeled DNA fragments, commonly for applications like microsatellite analysis, AFLP, or genotyping.[20][21] A PCR is performed with a primer pair where one primer is labeled with 6-FAM.
Materials:
-
Genomic DNA template
-
Primer pair (one primer 5'-labeled with 6-FAM)
-
PCR master mix
-
Hi-Di™ Formamide
-
Fluorescent size standard (e.g., GeneScan™ 600 LIZ™)
-
Capillary electrophoresis instrument
Methodology:
-
PCR Amplification: Perform PCR to amplify the target region (e.g., a microsatellite locus). The reaction mixture includes the genomic DNA, the 6-FAM labeled primer pair, and PCR master mix.
-
Dilution of PCR Product: After PCR, the products often need to be diluted to avoid overloading the capillary and saturating the fluorescence signal. A starting dilution of 1:10 to 1:50 is recommended, but may require optimization.[20][22]
-
Sample Preparation for Electrophoresis: For each sample, prepare a mix containing:
-
Diluted PCR product (e.g., 1 µL)
-
Hi-Di™ Formamide (e.g., 10 µL)
-
Size Standard (e.g., 0.25 µL)
-
-
Denaturation: Briefly vortex the mix and denature at 95°C for 3-5 minutes, followed by a snap-cool on ice.
-
Capillary Electrophoresis: Load the prepared samples onto the capillary electrophoresis instrument. The instrument separates the fragments by size and detects the fluorescence from both the 6-FAM labeled sample and the size standard.
-
Data Analysis: Use specialized software (e.g., GeneMapper™) to analyze the results. The software uses the known sizes of the fragments in the size standard to accurately determine the size of the 6-FAM labeled fragments in the sample.
Multiplex Fragment Analysis
To increase throughput, multiple loci can be analyzed in a single capillary run. This is achieved by labeling different primer pairs with spectrally distinct fluorescent dyes (e.g., 6-FAM, VIC, NED, PET).[23][24] It is crucial that the dyes used are compatible with the filter set of the detection instrument.[22]
| Dye Set G5 (ABI) | Typical Color |
| 6-FAM | Blue |
| VIC | Green |
| NED | Yellow |
| PET | Red |
| LIZ | Orange (Size Std) |
When designing a multiplex panel, ensure that fragments labeled with the same dye do not have overlapping size ranges. The fluorescence intensity can vary between dyes; for example, 6-FAM often produces a stronger signal than NED or PET, which may require adjusting the amount of PCR product pooled from each reaction to achieve balanced peak heights.[22][23]
References
- 1. Fam (6-FAM)-5' Oligo Modifications from Gene Link [genelink.com]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 4. empbiotech.com [empbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. metabion.com [metabion.com]
- 8. 6-FAM [6-Carboxyfluorescein] [anaspec.com]
- 9. biotium.com [biotium.com]
- 10. Purchase 5'-Fluorescein phosphoramidite (6-FAM) [nucleosyn.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. youdobio.com [youdobio.com]
- 15. glenresearch.com [glenresearch.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 18. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. unsw.edu.au [unsw.edu.au]
- 20. DNA Fragment Analysis [dartmouth.edu]
- 21. Fragment analysis – Preparation of samples [seqme.eu]
- 22. contentmanager.med.uvm.edu [contentmanager.med.uvm.edu]
- 23. static1.squarespace.com [static1.squarespace.com]
- 24. Fragment Analysis Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 5' Labeling of Oligonucleotides with 6-Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Applications are wide-ranging, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and forensic identification.[1] 6-Fluorescein phosphoramidite (6-FAM) is a commonly used fluorescent dye for 5' end labeling of synthetic oligonucleotides.[2][3][4] This phosphoramidite is designed for direct coupling to the 5'-hydroxyl of an oligonucleotide during automated solid-phase synthesis.[5][] The resulting fluorescein-labeled oligonucleotide emits fluorescence in the green-blue region of the visible spectrum, with a maximal emission around 525 nm.[2] This document provides a detailed protocol for the 5' labeling of oligonucleotides with this compound, including synthesis, deprotection, and purification procedures.
Chemical Pathway
The labeling process involves the use of 6-Fluorescein CE-Phosphoramidite, which is added as the final step in a standard phosphoramidite-based oligonucleotide synthesis cycle. The phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. Subsequent oxidation and deprotection steps yield the final 5'-fluorescein-labeled oligonucleotide.
Caption: Chemical pathway for 5' labeling with this compound.
Experimental Protocols
This section details the methodology for the synthesis, deprotection, and purification of 5'-fluorescein labeled oligonucleotides.
Protocol 1: Automated Synthesis
Standard automated DNA synthesizers can be used with this compound with minimal to no modifications to existing protocols.[5]
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on a solid support (e.g., CPG).
-
Final Coupling Step: In the final cycle, couple the this compound to the 5' terminus of the oligonucleotide. A prolonged coupling time of 15 minutes may be employed to ensure high coupling efficiency.[7]
-
DMT-On Option: For subsequent DMT-on purification, ensure that the final dimethoxytrityl (DMT) group on the fluorescein phosphoramidite is not removed by the synthesizer (i.e., "DMT-on" synthesis).[8][9]
Protocol 2: Cleavage and Deprotection
The cleavage and deprotection conditions must be carefully selected to ensure the integrity of the fluorescein dye.
Standard Deprotection (Ammonium Hydroxide):
-
Transfer the synthesis support to a screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide.[8]
-
Incubate the vial at 55°C overnight (approximately 8-17 hours).[7][8][10]
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
Rapid Deprotection (AMA):
For faster deprotection, a mixture of ammonium hydroxide and methylamine (AMA) can be used.
-
Prepare a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine.[11][12]
-
Add the AMA solution to the synthesis support.
-
Incubate at 65°C for 10 minutes.[12]
-
Note: FAM is generally compatible with AMA deprotection. However, for optimal results, a pre-treatment with 30% ammonium hydroxide to remove pivaloyl protecting groups from the FAM moiety before adding methylamine is recommended.[11][12]
Protocol 3: Purification
Purification is crucial to remove unlabeled oligonucleotides (failure sequences) and free dye.[13] High-performance liquid chromatography (HPLC) and cartridge-based purification are common methods.[]
Reverse-Phase HPLC Purification:
-
Column: Use a C18 reverse-phase HPLC column.[14]
-
Buffers:
-
Buffer A: Triethylammonium acetate (TEAA) buffer.
-
Buffer B: Acetonitrile.[14]
-
-
Gradient: Run a gradient of increasing acetonitrile concentration to elute the oligonucleotide.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and 494 nm (for fluorescein).[14]
-
Collection: Collect the fractions that absorb at both wavelengths, as this indicates the presence of the labeled oligonucleotide.[14]
Cartridge Purification (DMT-On):
This method is suitable for oligonucleotides synthesized with the DMT group left on the 5' end.
-
Cartridge Preparation: Prepare a purification cartridge (e.g., Glen-Pak) according to the manufacturer's instructions.[8]
-
Loading: Dilute the deprotected oligonucleotide solution with an equal volume of a salt solution (e.g., 100 mg/mL NaCl) and load it onto the cartridge.[8]
-
Washing: Wash the cartridge to remove failure sequences that do not have the DMT group.
-
Cleavage of DMT: Apply a detritylation solution (e.g., 2% trifluoroacetic acid) to cleave the DMT group.[8]
-
Elution: Elute the purified, detritylated oligonucleotide using a solution such as 50% acetonitrile in water with 0.5% ammonium hydroxide.[4][8]
-
Drying: Dry the eluted sample using a vacuum concentrator.
Experimental Workflow
Caption: Experimental workflow for 5'-fluorescein labeled oligonucleotides.
Data Presentation
The choice of purification method significantly impacts the final purity of the labeled oligonucleotide. The following table summarizes representative purity data from different purification techniques.
| Purification Method | Purity of 25-mer 6-FAM Labeled Oligonucleotide | Reference |
| HPLC | 94.1% | [4] |
| Cartridge Purification | 100.0% | [4] |
Note: Purity was determined by capillary gel electrophoresis (CGE).[4]
Quantification and Storage
-
Quantification: Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and estimate labeling efficiency by measuring the absorbance at 494 nm (for fluorescein).[14]
-
Storage: The purified, labeled oligonucleotide should be lyophilized and stored at -20°C, protected from light.[14] Fluorescein is susceptible to photobleaching.[10]
Conclusion
The protocol for 5' labeling with this compound is a robust and widely adopted method for producing fluorescently labeled oligonucleotides. The key to success lies in the careful execution of the synthesis, deprotection, and purification steps. The choice of deprotection conditions should be made based on the stability of other modifications in the oligonucleotide sequence. For high-purity applications, cartridge-based purification of DMT-on oligonucleotides offers a highly effective and efficient method.
References
- 1. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 7. datapdf.com [datapdf.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of 6-FAM Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-carboxyfluorescein (6-FAM) is one of the most widely used fluorescent dyes for labeling synthetic oligonucleotides due to its high quantum yield, good stability, and compatibility with common fluorescence detection instrumentation.[1][2] Proper deprotection of oligonucleotides after synthesis is a critical step to ensure the integrity of the oligonucleotide and the functionality of the 6-FAM label. This document provides detailed protocols for the deprotection of 6-FAM labeled oligonucleotides, troubleshooting guidance, and a summary of common deprotection conditions.
The protocols described herein are applicable for the removal of protecting groups from the nucleobases, the phosphodiester backbone, and the 6-FAM dye itself, as well as cleavage of the oligonucleotide from the solid support. Standard deprotection is typically achieved using ammonium hydroxide, while faster deprotection can be accomplished with a mixture of ammonium hydroxide and methylamine (AMA). However, special care must be taken when using AMA with 6-FAM labeled oligonucleotides to prevent the formation of a non-fluorescent side product.[1]
Deprotection Reagents and Conditions
The choice of deprotection reagent and conditions depends on the protecting groups used for the nucleobases (standard or UltraMild) and the desired speed of the deprotection process. Below is a summary of common deprotection conditions for 6-FAM labeled oligonucleotides.
| Deprotection Reagent | Temperature | Duration | Applicable Protecting Groups | Notes |
| Ammonium Hydroxide (25-30%) | 55°C | 17 hours (overnight) | Standard (e.g., Bz-dA, Bz-dC, iBu-dG) | A standard and robust method for 6-FAM labeled oligonucleotides.[1][3][4] |
| Room Temperature | 17 hours | dmf-dG, Pac-dA, Ac-dC | Milder conditions for more labile protecting groups. | |
| AMA (1:1 mixture of conc. aq. NH4OH / 40% aq. methylamine) | 65°C | 10 minutes | Standard (Ac-dC recommended) | Rapid deprotection. A two-step procedure is crucial to prevent modification of the 6-FAM dye.[5][6] |
| Room Temperature | 2 hours | Standard (Ac-dC recommended) | Milder, rapid deprotection. The two-step procedure is still recommended.[5] | |
| Two-Step AMA Deprotection | 1. Ammonium Hydroxide at RT (30 min) 2. Add equal volume of 40% Methylamine, then 65°C (10 min) or RT (2 hours) | 1. 30 minutes 2. 10 minutes to 2 hours | Standard (Ac-dC recommended) | This method prevents the formation of a non-fluorescent impurity by removing the pivaloyl protecting groups from FAM before introducing methylamine.[1][7][8][9] |
| Potassium Carbonate (50 mM in Methanol) | Room Temperature | 4 hours | UltraMild (Pac-dA, iPr-Pac-dG, Ac-dC) | For oligonucleotides synthesized with base-labile protecting groups. |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
This protocol is the most common and reliable method for deprotecting 6-FAM labeled oligonucleotides synthesized with standard protecting groups.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column or plate.
-
Concentrated ammonium hydroxide (28-30%).
-
Heating block or oven set to 55°C.
-
Microcentrifuge tubes.
-
SpeedVac or other vacuum concentrator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.
-
Add 1.0 mL of concentrated ammonium hydroxide to the tube.
-
Ensure the tube is tightly sealed to prevent evaporation and leakage.
-
Incubate the tube at 55°C for 17 hours (overnight).
-
After incubation, cool the tube to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.
-
Dry the oligonucleotide solution using a SpeedVac.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., TE buffer or nuclease-free water). Note that 6-FAM fluorescence is pH-dependent and decreases in acidic conditions; a pH of 7.2 or higher is recommended.[10]
Protocol 2: Rapid Deprotection using a Two-Step AMA Procedure
This protocol is recommended for faster deprotection while avoiding the formation of a non-fluorescent 6-FAM side product.
Materials:
-
Synthesized oligonucleotide on solid support.
-
Concentrated ammonium hydroxide (28-30%).
-
40% aqueous methylamine.
-
Heating block set to 65°C.
-
Microcentrifuge tubes.
-
SpeedVac.
Procedure:
-
Transfer the solid support to a 2 mL screw-cap microcentrifuge tube.
-
Add 0.5 mL of concentrated ammonium hydroxide to the tube.
-
Incubate at room temperature for 30 minutes. This step is critical for removing the pivaloyl protecting groups from the fluorescein dye.[1][7][9]
-
Add an equal volume (0.5 mL) of 40% aqueous methylamine to the tube.
-
Tightly seal the tube and incubate at 65°C for 10 minutes.
-
Cool the tube to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a SpeedVac.
-
Resuspend the oligonucleotide in a suitable buffer.
Visualizing the Workflow and Chemical Structures
To aid in understanding the deprotection process, the following diagrams illustrate the experimental workflow and the chemical transformation of the 6-FAM moiety.
Caption: Experimental workflow for 6-FAM oligonucleotide deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Fluorescein Phosphoramidite (6-FAM) in Fragment Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 6-Fluorescein Phosphoramidite (6-FAM), a widely used fluorescent dye, in fragment analysis. This document includes its chemical and spectral properties, detailed protocols for oligonucleotide labeling, PCR amplification, and capillary electrophoresis, as well as troubleshooting guidance.
Introduction to this compound (6-FAM)
6-carboxyfluorescein (6-FAM) is a derivative of fluorescein, one of the most common fluorescent dyes used for labeling oligonucleotides.[1] As a phosphoramidite, it can be easily incorporated into synthetic oligonucleotides at the 5' end during automated DNA synthesis.[2] Its bright green fluorescence, high quantum yield, and compatibility with common fluorescence detection instruments make it a popular choice for a variety of applications, including fragment analysis, real-time PCR, and Sanger sequencing.[3][4]
Fragment analysis is a powerful technique used to separate DNA fragments by size with high resolution.[5] It involves the amplification of target DNA sequences using fluorescently labeled primers, followed by separation of the amplicons via capillary electrophoresis (CE).[6] The size of the fragments is then determined by comparing their migration time to an internal size standard that is labeled with a different colored fluorophore.[7]
Key Features and Applications of 6-FAM in Fragment Analysis:
-
High Fluorescence Intensity: 6-FAM is known for its strong signal intensity, often being the brightest dye in many standard dye sets.[8]
-
Established Protocols: As a widely adopted dye, protocols for its use are well-established and supported by a wealth of literature.
-
Multiplexing Capability: 6-FAM is a key component of several commercially available dye sets (e.g., DS-30, DS-33) that allow for the simultaneous analysis of multiple fragments in a single capillary injection, a technique known as multiplexing.[6][9]
-
Versatile Applications: Fragment analysis using 6-FAM is employed in a wide range of research and clinical applications, including:
-
Microsatellite instability (MSI) analysis
-
Short tandem repeat (STR) genotyping
-
Amplified fragment length polymorphism (AFLP) analysis
-
Loss of heterozygosity (LOH) analysis
-
SNP genotyping[10]
-
Quantitative Data and Spectral Properties
The choice of fluorescent dye is critical for successful fragment analysis. The spectral properties of the dye must be compatible with the excitation and detection systems of the capillary electrophoresis instrument. The following tables summarize the key quantitative and spectral properties of 6-FAM and other commonly used dyes for fragment analysis.
Table 1: Spectral Properties of Common Dyes for Fragment Analysis
| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Color Channel |
| 6-Fluorescein | 6-FAM | 492 | 517 | Blue/Green |
| VIC | VIC | 538 | 554 | Green |
| NED | NED | 546 | 575 | Yellow/Black |
| PET | PET | 558 | 582 | Red |
| HEX | HEX | 535 | 556 | Green |
Data compiled from various sources.[4][8][9]
Table 2: Relative Fluorescence Intensity of Common Dyes
The intensity of the fluorescent signal can vary between different dyes. This information is crucial when designing multiplex PCR reactions to ensure balanced signal strengths across all fragments.
| Dye | Relative Intensity | Recommended Pooling Ratio Adjustment |
| 6-FAM | Highest | Use standard amount |
| VIC | High | Use slightly more product than 6-FAM |
| NED | Medium | Use more product than 6-FAM and VIC |
| PET | Lower | Use the highest amount of product |
This table provides a general guideline. Optimal pooling ratios should be determined empirically.[7][11][12]
Table 3: Recommended Signal Strength for Fragment Analysis
Maintaining the signal within the optimal range of the detector is critical for accurate data analysis.
| Parameter | Recommended Range (RFU) |
| Optimal Signal Strength | 150 - 6,000 |
| Acceptable Signal Strength | 150 - 15,000 |
| Off-scale Data | > 30,000 |
RFU = Relative Fluorescence Units. Values can vary slightly between instruments.[7][11]
Experimental Protocols
The following sections provide detailed protocols for the key steps in fragment analysis using 6-FAM labeled primers.
Protocol 1: 5'-Labeling of Oligonucleotides with 6-FAM Phosphoramidite
This protocol describes the automated synthesis and subsequent deprotection and purification of 6-FAM labeled oligonucleotides.
Materials:
-
This compound (6-FAM)
-
Standard DNA synthesis reagents and columns
-
Concentrated ammonium hydroxide (NH₄OH)
-
Glen-Pak™ DNA purification cartridge or equivalent[13]
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Deionized water
Procedure:
-
Automated DNA Synthesis: a. Synthesize the desired oligonucleotide sequence on an automated DNA synthesizer using standard phosphoramidite chemistry. b. In the final coupling cycle, introduce the 6-FAM phosphoramidite to label the 5' end of the oligonucleotide. Ensure the dimethoxytrityl (DMT) group on the 6-FAM phosphoramidite remains on (DMT-on) for subsequent purification.[13]
-
Cleavage and Deprotection: a. Transfer the synthesis column containing the DMT-on, 6-FAM labeled oligonucleotide to a clean tube. b. Add 1.0 mL of concentrated ammonium hydroxide to the column and incubate at 55°C overnight to cleave the oligonucleotide from the solid support and remove the protecting groups.[13]
-
Purification of 6-FAM Labeled Oligonucleotide (using Glen-Pak™ cartridge): a. Equilibrate the Glen-Pak™ DNA purification cartridge according to the manufacturer's instructions. b. Dilute the deprotected oligonucleotide solution with an equal volume of 100 mg/mL NaCl.[13] c. Load the diluted oligonucleotide solution onto the prepared cartridge. The DMT-on oligonucleotide will bind to the cartridge matrix. d. Wash the cartridge with 2 mL of a salt wash solution to remove unbound impurities.[13] e. Wash the cartridge with 2 mL of 2% TFA to remove the DMT group.[13] f. Wash the cartridge with 3 mL of deionized water.[13] g. Elute the purified, detritylated 6-FAM labeled oligonucleotide with 1 mL of 50% Acetonitrile/Water containing 0.5% NH₄OH.[13] h. Dry the eluted oligonucleotide using a vacuum centrifuge. i. Resuspend the purified oligonucleotide in an appropriate buffer (e.g., TE buffer) and determine the concentration using a spectrophotometer.
Protocol 2: PCR Amplification using 6-FAM Labeled Primers
This protocol provides a general guideline for PCR amplification of target DNA for fragment analysis. Optimization of PCR conditions (e.g., annealing temperature, primer concentration) is essential for each new assay.
Materials:
-
Purified 6-FAM labeled forward primer
-
Unlabeled reverse primer
-
DNA template
-
dNTP mix
-
Taq DNA polymerase and corresponding PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: a. On ice, prepare a master mix containing all components except the DNA template. A typical 25 µL reaction is as follows:
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| 6-FAM Forward Primer (10 µM) | 0.2 µM | 0.5 µL |
| Reverse Primer (10 µM) | 0.2 µM | 0.5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | To 24 µL |
| DNA Template | 1-100 ng | 1 µL |
-
Perform Thermal Cycling: a. Set up the following thermal cycling conditions. These may need to be optimized for your specific primers and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Verify PCR Product: a. Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
Protocol 3: Sample Preparation and Capillary Electrophoresis
This protocol describes the preparation of the amplified, 6-FAM labeled fragments for analysis on a capillary electrophoresis instrument.
Materials:
-
6-FAM labeled PCR product
-
Hi-Di™ Formamide
-
Size Standard (e.g., GeneScan™ 500 LIZ™ Size Standard)
-
96-well reaction plate compatible with the CE instrument
Procedure:
-
Dilute PCR Product: a. Dilute the PCR product in nuclease-free water. A starting dilution of 1:10 to 1:50 is recommended.[6] The optimal dilution must be determined empirically to achieve a signal intensity within the recommended range (150-6,000 RFU).[11]
-
Prepare Samples for Electrophoresis: a. In each well of the 96-well plate, prepare the following mixture:
| Component | Volume |
| Hi-Di™ Formamide | 9.0 µL |
| Size Standard | 0.5 µL |
| Diluted PCR Product | 1.0 µL |
| Total Volume | 10.5 µL |
-
Denature Samples: a. Heat the plate at 95°C for 3-5 minutes to denature the DNA fragments. b. Immediately place the plate on ice for 5 minutes to keep the DNA denatured.
-
Capillary Electrophoresis: a. Load the plate onto the capillary electrophoresis instrument. b. Select the appropriate run module and spectral calibration for the dye set being used (e.g., a module compatible with the G5 dye set for 6-FAM, VIC, NED, PET, and LIZ). c. Start the electrophoresis run according to the manufacturer's instructions.
-
Data Analysis: a. Analyze the resulting data using software such as GeneMapper™ or Peak Scanner™.[6] b. The software will use the size standard to create a standard curve and determine the precise size of the 6-FAM labeled fragments.
Troubleshooting
This section provides guidance on common issues encountered during fragment analysis using 6-FAM.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Signal | Failed PCR amplification. | Optimize PCR conditions (annealing temperature, MgCl₂ concentration, primer concentration). Check template DNA quality and quantity. |
| Insufficient PCR product loaded. | Decrease the dilution of the PCR product. | |
| Degraded 6-FAM dye. | Use fresh, properly stored labeled primers. Protect from light. | |
| Injection failure on the CE instrument. | Ensure proper plate setup and sufficient sample volume. Check for bubbles in the wells. | |
| Off-Scale Data (Signal > 6,000 RFU) | PCR product is too concentrated. | Increase the dilution of the PCR product.[14] |
| Split Peaks | Incomplete adenylation (addition of a non-templated 'A' by Taq polymerase). | Use a final extension step of at least 10 minutes at 72°C in your PCR protocol to promote complete adenylation. |
| Pull-up Peaks (Peaks from one color channel appearing in another) | Off-scale data in one or more channels. | Dilute the sample to bring the primary peaks within the optimal signal range. |
| Incorrect spectral calibration (matrix file). | Perform a new spectral calibration for the specific dye set being used. | |
| Broad Peaks | High salt concentration in the sample. | Purify the PCR product to remove excess salts. |
| Degraded polymer or buffer in the CE instrument. | Replace the polymer and buffer according to the manufacturer's recommendations. | |
| Stutter Peaks (Small peaks one repeat unit smaller than the main peak) | A common artifact in microsatellite analysis due to polymerase slippage. | This is often inherent to the sequence. Analysis software can be configured to account for stutter. |
Visualizations
Workflow for Fragment Analysis using 6-FAM
References
- 1. Quantitative comparison of different fluorescent dye-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent dye phosphoramidite labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 4. An efficient technique for primer development and application that integrates fluorescent labeling and multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Fragment Analysis [dartmouth.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. dna.uga.edu [dna.uga.edu]
- 9. dnaseq.ucdavis.edu [dnaseq.ucdavis.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. griffith.edu.au [griffith.edu.au]
- 12. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- 14. griffith.edu.au [griffith.edu.au]
Application Notes: 6-FAM Phosphoramidite for In Situ Hybridization
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific nucleic acid sequences within the cellular context.[1][2] The choice of fluorophore is critical for achieving high sensitivity and specificity. 6-carboxyfluorescein (6-FAM) is a widely used, single-isomer derivative of fluorescein that serves as a robust fluorescent label for oligonucleotide probes.[3][4] Attached during oligonucleotide synthesis via a phosphoramidite chemical linkage, 6-FAM offers high quantum yield, good chemical stability, and bright green fluorescence, making it an excellent choice for a variety of FISH applications, from chromosome mapping to gene expression analysis.[5][6][7]
Principle of the Method
The core of the technique involves an oligonucleotide probe, custom-synthesized to be complementary to a specific target DNA or RNA sequence within a cell or tissue. 6-FAM phosphoramidite is used to covalently attach the fluorescein dye to the 5' end of the oligonucleotide during automated synthesis.[6][8] Following preparation and fixation of the biological sample, the target nucleic acids are denatured to make them single-stranded. The 6-FAM labeled probe is then introduced and allowed to hybridize specifically to its complementary sequence. After a series of washing steps to remove any unbound or non-specifically bound probes, the sample is visualized using a fluorescence microscope. The bright green signal from the 6-FAM dye pinpoints the location of the target sequence within the cell or tissue architecture.[6]
Data Presentation
Table 1: Spectroscopic and Physical Properties of 6-FAM
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~492-495 nm | [6][9] |
| Emission Maximum (λem) | ~517-520 nm | [6][9] |
| Recommended pH Range | 7.5 - 8.5 | [4][7] |
| Quencher Compatibility | BHQ-1, Dabcyl | [9][10][11] |
| Fluorescence Color | Green | [6][10] |
| Linkage Chemistry | Phosphoramidite for 5' labeling | [6][12] |
Table 2: Key Parameters for a Generic FISH Protocol
| Step | Parameter | Purpose |
| Probe Concentration | 10-50 ng/µL in hybridization buffer | Ensures sufficient probe is available for target saturation.[5] |
| Pretreatment | Pepsin/Proteinase K digestion | Increases probe accessibility to target nucleic acids.[13] |
| Denaturation | 70-85°C for 5-10 minutes | Separates double-stranded nucleic acids into single strands.[13] |
| Hybridization Temp. | 37-46°C | Promotes specific binding of the probe to the target sequence.[14][15] |
| Hybridization Time | 4 hours to Overnight | Allows sufficient time for the hybridization reaction to occur.[5] |
| Stringency Washes | 2xSSC at 30-48°C | Removes non-specifically bound probes to reduce background noise.[5][15] |
| Counterstain | DAPI (4',6-diamidino-2-phenylindole) | Stains the cell nucleus (blue) to provide cellular context.[5] |
Mandatory Visualization
Caption: Workflow for FISH using a 6-FAM labeled probe.
Caption: Principle of Fluorescence In Situ Hybridization (FISH).
Experimental Protocols
This section provides a detailed, generalized protocol for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections using an oligonucleotide probe labeled with 6-FAM.
1. Probe Synthesis and Purification
-
Design: Design an oligonucleotide probe (typically 20-100 bases) complementary to the target RNA or DNA sequence.[8] Ensure specificity by checking against relevant sequence databases.
-
Synthesis: Synthesize the oligonucleotide on an automated DNA/RNA synthesizer.[5] In the final synthesis cycle, add 6-FAM CE Phosphoramidite to the 5' terminus of the sequence.[6]
-
Deprotection: After synthesis, treat the oligonucleotide with ammonium hydroxide to cleave it from the solid support and remove protecting groups.
-
Purification: Purify the full-length, 6-FAM labeled oligonucleotide from shorter, failed sequences. High-performance liquid chromatography (HPLC) or specialized purification cartridges are effective methods.[6][7]
-
Quantification: Measure the absorbance of the purified probe to determine its concentration. Dissolve the probe in a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM and store at -20°C, protected from light.[11]
2. Sample Preparation (FFPE Slides)
-
Deparaffinization: Immerse slides in Xylene (2 changes, 10 minutes each).
-
Rehydration: Rehydrate the tissue sections through a graded ethanol series: 100% (2 changes, 5 minutes each), 95% (5 minutes), 70% (5 minutes), and finally in distilled water (5 minutes).[5]
-
Pretreatment: Place slides in a pretreatment solution (e.g., citrate buffer, pH 6.0) and heat in a water bath or steamer at 95-100°C for 20-40 minutes to retrieve epitopes and unmask nucleic acids.
-
Digestion: After cooling, rinse slides in distilled water. Digest the tissue with a pepsin or proteinase K solution at 37°C for 10-30 minutes. The exact time must be optimized for the specific tissue type.[13]
-
Dehydration: Dehydrate the sections again through a graded ethanol series (70%, 95%, 100%; 3 minutes each) and allow to air dry completely.[15]
3. Hybridization
-
Probe Preparation: Prepare the hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2xSSC).[5] Dilute the 6-FAM probe stock solution in the hybridization buffer to a final working concentration of 10-50 ng/µL.
-
Denaturation: Apply 10-20 µL of the probe mixture to the dried tissue section. Cover with a coverslip and seal the edges. Place the slide on a hot plate or in a hybridization system at 75-80°C for 5-10 minutes to denature both the probe and the target nucleic acids.
-
Hybridization: Transfer the slides to a humidified chamber and incubate at 37-46°C for 4-16 hours (overnight hybridization is common).[5][15]
4. Post-Hybridization Washes
-
Remove Coverslip: Carefully remove the rubber cement and gently slide off the coverslip in a solution of 2xSSC.
-
Low Stringency Wash: Wash the slides in 2xSSC at room temperature for 5 minutes to remove excess hybridization buffer.
-
High Stringency Wash: Wash the slides in a pre-warmed solution of 0.5x to 2xSSC at 30-48°C for 10-15 minutes. This step is critical for removing non-specifically bound probes.[5][15] The temperature and salt concentration may require optimization.
-
Final Rinse: Briefly rinse the slides in distilled water.
5. Counterstaining and Mounting
-
Dehydration: Dehydrate the slides again through an ethanol series (70%, 95%, 100%) and let them air dry completely in the dark.
-
Counterstaining: Apply a drop of antifade mounting medium containing DAPI to the tissue section.[5] DAPI stains the nuclei blue, providing a reference for the cellular location of the hybridization signal.
-
Mounting: Place a clean coverslip over the mounting medium, avoiding air bubbles. Seal the edges with nail polish.
-
Storage: Store slides at 4°C in the dark until ready for imaging.
6. Imaging and Analysis
-
Microscopy: Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and FAM (green channel).
-
Image Capture: Capture images using a monochrome CCD camera for optimal signal detection.[5]
-
Analysis: Analyze the captured images to determine the presence, location, and abundance of the target nucleic acid sequence, identified by the bright green fluorescence of the 6-FAM probe.
References
- 1. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 2. Fluorescence In Situ Hybridization (FISH) Probes | Abnova [abnova.com]
- 3. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence in situ hybridization with high-complexity repeat-free oligonucleotide probes generated by massively parallel synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Optimization of Fluorescence In Situ Hybridization Protocols in the Era of Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Design of Probes for rRNA-Targeted Fluorescence In Situ Hybridization Reveals the Advantages of Using Dual Probes for Accurate Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sql.snu.ac.kr [sql.snu.ac.kr]
A Comparative Analysis of Manual and Automated 6-FAM Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of manual and automated methods for the synthesis of 6-carboxyfluorescein (6-FAM) labeled oligonucleotides. It includes comprehensive protocols for both techniques, a quantitative comparison of key performance metrics, and troubleshooting guidance to assist researchers in selecting the optimal synthesis strategy for their specific needs.
Introduction
Oligonucleotides labeled with fluorescent dyes, such as 6-FAM, are indispensable tools in a wide array of molecular biology applications, including real-time PCR, DNA sequencing, fluorescence in situ hybridization (FISH), and diagnostics.[1][2] The synthesis of these labeled oligonucleotides can be performed either manually or through automated DNA synthesizers. While both methods are based on the robust phosphoramidite chemistry, they differ significantly in terms of throughput, cost, labor, and consistency.[3][4]
Automated synthesis is the current standard for most laboratories and commercial facilities due to its high throughput, reliability, and reduced hands-on time.[3][5] Modern DNA synthesizers can produce multiple oligonucleotides simultaneously with high coupling efficiencies, leading to high-quality products.[1]
Manual synthesis , while less common today, offers a cost-effective alternative for small-scale synthesis or for laboratories with limited access to automated platforms. It provides a deeper understanding of the underlying chemistry and can be advantageous for troubleshooting and custom modifications. However, it is more labor-intensive and susceptible to user-to-user variability.
This application note aims to provide a comprehensive guide to both methodologies, enabling researchers to make informed decisions and effectively implement 6-FAM oligonucleotide synthesis in their laboratories.
Quantitative Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated synthesis often depends on a balance of factors including scale, cost, and desired purity. The following tables summarize the key quantitative differences between the two methods.
| Parameter | Manual Synthesis | Automated Synthesis |
| Throughput | 1-4 oligonucleotides per day | 4 to >96 oligonucleotides per run (in parallel)[5] |
| Hands-on Time | High (several hours per oligonucleotide) | Low (minimal setup time)[6] |
| Reagent Consumption | Higher per synthesis due to manual dispensing | Optimized and lower per synthesis[1] |
| Consistency | Operator-dependent, higher variability | High, instrument-controlled precision[3] |
| Error Rate | Higher potential for human error | Low, with automated quality control checks |
| Parameter | Manual Synthesis | Automated Synthesis |
| Typical Yield (20-mer) | Variable, generally lower than automated | High and consistent (dependent on scale) |
| Coupling Efficiency | ~95-98% (highly operator dependent) | >99% routinely achieved[1][7] |
| Final Purity (Crude) | Lower due to potential for side reactions | Higher, with fewer side products |
| Cost per Base | Lower initial capital cost, higher reagent and labor cost per oligo | Higher initial capital cost, lower cost per oligo at scale[8] |
Experimental Protocols
The following sections provide detailed protocols for the manual and automated synthesis of a 20-mer 6-FAM labeled oligonucleotide.
General Principle: Phosphoramidite Solid-Phase Synthesis
Both manual and automated synthesis utilize the phosphoramidite method, which involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[9][10] The synthesis is performed on a solid support, typically controlled pore glass (CPG), and proceeds in the 3' to 5' direction.[11]
Protocol 1: Manual Synthesis of a 5'-6-FAM Labeled 20-mer Oligonucleotide
This protocol describes the manual synthesis of a 20-mer oligonucleotide with a 5'-terminal 6-FAM label. A syringe-based setup is a common and effective method for manual synthesis.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
DNA phosphoramidites (A, C, G, T)
-
6-FAM phosphoramidite
-
Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Activator solution (0.45 M Tetrazole in Acetonitrile)
-
Capping solution A (Acetic Anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (concentrated Ammonium Hydroxide)
-
Syringes and a filtration apparatus
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking:
-
Wash the CPG support with anhydrous acetonitrile.
-
Add the deblocking solution to the CPG and incubate for 2-3 minutes to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Wash the CPG thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
In a separate syringe, mix the appropriate phosphoramidite and activator solution.
-
Immediately pass the mixture through the CPG support and incubate for 3-5 minutes.
-
-
Capping:
-
Mix equal volumes of Capping A and Capping B solutions.
-
Pass the capping mixture through the CPG to acetylate any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
Add the oxidizer solution to the CPG and incubate for 1-2 minutes to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
Wash the CPG with anhydrous acetonitrile.
-
5'-6-FAM Labeling:
-
After the final nucleotide coupling, perform the deblocking step.
-
For the coupling step, use the 6-FAM phosphoramidite instead of a DNA phosphoramidite.
Cleavage and Deprotection:
-
After the final synthesis cycle, wash the CPG support with acetonitrile and dry it.
-
Transfer the CPG to a vial and add concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups.[12]
-
Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to obtain the crude 6-FAM labeled oligonucleotide.
Protocol 2: Automated Synthesis of a 5'-6-FAM Labeled 20-mer Oligonucleotide
This protocol outlines the general steps for automated synthesis on a standard DNA synthesizer. Specific parameters will vary depending on the instrument manufacturer.
Materials and Reagents:
-
All reagents listed for manual synthesis, but formulated for use on the specific synthesizer.
-
DNA synthesizer instrument.
Procedure:
-
Instrument Preparation:
-
Ensure all reagent bottles are filled with fresh, high-quality reagents.
-
Prime the instrument lines to remove any air bubbles and old reagents.
-
Install the CPG column with the first nucleoside.
-
-
Sequence Programming:
-
Enter the desired 20-mer sequence into the synthesizer's software.
-
Specify the addition of the 6-FAM phosphoramidite at the 5' terminus.
-
Select the appropriate synthesis scale and protocol.
-
-
Synthesis Run:
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the instrument may have an automated cleavage and deprotection cycle.
-
Alternatively, the CPG column is removed, and the oligonucleotide is cleaved and deprotected manually as described in the manual protocol.[12]
-
Protocol 3: Purification and Quality Control of 6-FAM Labeled Oligonucleotides
Purification is crucial to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying fluorescently labeled oligonucleotides.
Materials and Reagents:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
UV-Vis detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).
-
Monitor the elution at 260 nm (for the oligonucleotide) and 494 nm (for 6-FAM).
-
-
Fraction Collection: Collect the peak that absorbs at both wavelengths, which corresponds to the full-length, 6-FAM labeled product.
-
Desalting: Desalt the collected fraction using a desalting column or ethanol precipitation.
-
Quality Control:
-
Purity Analysis: Re-inject a small aliquot of the purified product onto the HPLC to assess purity.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the molecular weight of the final product.
-
Visualization of Workflows and Pathways
Caption: The four-step phosphoramidite synthesis cycle.
Caption: Overall experimental workflow for 6-FAM oligo synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidites or activator- Moisture in reagents or lines- Incomplete deblocking | - Use fresh, high-quality reagents- Ensure anhydrous conditions- Increase deblocking time or use fresh deblocking solution |
| Low Final Yield | - Poor coupling efficiency- Inefficient cleavage or deprotection- Loss during purification | - Optimize synthesis cycle parameters- Ensure complete cleavage and deprotection- Optimize purification protocol to minimize loss |
| Presence of n-1 sequences | - Inefficient capping | - Use fresh capping reagents- Ensure adequate delivery of capping solution |
| No 6-FAM Labeling | - Inactive 6-FAM phosphoramidite- Incorrect coupling conditions for the dye | - Use fresh 6-FAM phosphoramidite- Increase coupling time for the dye phosphoramidite |
| Multiple Peaks in HPLC | - Presence of failure sequences- Incomplete deprotection- Degradation of the oligonucleotide or dye | - Optimize synthesis and capping- Ensure complete deprotection- Handle samples carefully to avoid degradation |
Conclusion
The choice between manual and automated 6-FAM oligonucleotide synthesis depends on the specific requirements of the research, including throughput, cost, and available resources. Automated synthesis offers high throughput, consistency, and reduced labor, making it the preferred method for most applications.[3] Manual synthesis, while more demanding, provides a viable, low-cost option for small-scale production and offers valuable hands-on experience with the synthesis chemistry. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can successfully synthesize high-quality 6-FAM labeled oligonucleotides for their downstream applications.
References
- 1. An automated multiplex oligonucleotide synthesizer: development of high-throughput, low-cost DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. sierrabio.com [sierrabio.com]
- 7. Oligonucleotide synthesis - Problems and Challenges | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. glenresearch.com [glenresearch.com]
Application Note and Protocol: Accurate Concentration Determination of 6-FAM Phosphoramidite for Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals involved in oligonucleotide synthesis.
Introduction: 6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye for labeling oligonucleotides at the 5'-terminus. Its phosphoramidite derivative is a critical reagent in automated solid-phase DNA/RNA synthesis. Accurate concentration determination of the 6-FAM phosphoramidite solution is paramount for achieving high coupling efficiency and ensuring the quality of the final labeled oligonucleotide. This document provides a detailed protocol for the preparation and concentration calculation of 6-FAM phosphoramidite solutions for use in oligonucleotide synthesizers.
Quantitative Data Summary
For accurate preparation of 6-FAM phosphoramidite solutions, the following physical and chemical properties are essential. These values are compiled from various suppliers and should be verified with the specific product's certificate of analysis.
| Parameter | Value | Reference |
| Molecular Weight (MW) | ~843.94 g/mol | [1][2] |
| Extinction Coefficient (ε) at λmax | ~74,000 L·mol⁻¹·cm⁻¹ | [3] |
| Maximum Absorption (λmax) | ~492 nm | [3] |
| Recommended Solvent | Anhydrous Acetonitrile | [3][4][5] |
| Recommended Storage | -20°C, in the dark, desiccated | [3][5][6] |
Experimental Protocols
Preparation of 6-FAM Phosphoramidite Stock Solution
This protocol outlines the steps to prepare a stock solution of 6-FAM phosphoramidite. It is critical to work under anhydrous conditions to prevent hydrolysis of the phosphoramidite.
Materials:
-
6-FAM phosphoramidite (lyophilized powder)
-
Anhydrous acetonitrile (synthesis grade)
-
Argon or Nitrogen gas source
-
Dry, clean vials with septa
-
Syringes and needles (oven-dried or purged with inert gas)
Procedure:
-
Allow the vial of 6-FAM phosphoramidite to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a stream of inert gas (Argon or Nitrogen), carefully open the vial.
-
Weigh the desired amount of 6-FAM phosphoramidite in a dry, clean vial.
-
Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial with a septum and cap.
-
Gently vortex or swirl the vial until the phosphoramidite is completely dissolved. The solution should be protected from light.
-
The prepared solution is now ready to be placed on the oligonucleotide synthesizer.
Calculation of 6-FAM Phosphoramidite Concentration
The concentration of the prepared 6-FAM phosphoramidite solution can be calculated based on the weight of the phosphoramidite and the volume of the solvent.
Formula:
Concentration (M) = (Mass of 6-FAM phosphoramidite (g)) / (Molecular Weight ( g/mol ) × Volume of solvent (L))
Example Calculation:
To prepare a 0.1 M solution of 6-FAM phosphoramidite:
-
Mass: 50 mg (0.050 g)
-
Molecular Weight: 843.94 g/mol
-
Volume of Acetonitrile: Volume (L) = (0.050 g) / (843.94 g/mol × 0.1 mol/L) = 0.000592 L = 0.592 mL
Therefore, dissolve 50 mg of 6-FAM phosphoramidite in 0.592 mL of anhydrous acetonitrile to obtain a 0.1 M solution.
Logical Workflow for Concentration Calculation
Caption: Workflow for calculating the required solvent volume.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the overall workflow from receiving the lyophilized 6-FAM phosphoramidite to its use in oligonucleotide synthesis.
Caption: Experimental workflow for 6-FAM phosphoramidite.
References
Application Notes and Protocols for 6-Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and utilization of 6-Fluorescein Phosphoramidite (6-FAM) for the synthesis of fluorescently labeled oligonucleotides. Adherence to these protocols is crucial for ensuring the integrity of the phosphoramidite, achieving high coupling efficiencies, and obtaining high-purity labeled oligonucleotides for downstream applications in research, diagnostics, and therapeutics.
Product Information and Storage
This compound is a critical reagent for introducing a fluorescein label at the 5'-terminus or internally within a synthetic oligonucleotide. It is a light- and moisture-sensitive compound that requires specific storage and handling conditions to maintain its reactivity.
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1176.35 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Diluent | Anhydrous Acetonitrile | [3][4] |
| Excitation Maximum (λmax) | 494 nm | [1][5] |
| Emission Maximum (λmax) | 522-525 nm | [1][5] |
| Purity | > 95% | [3][4] |
Table 2: Recommended Storage and Stability
| Condition | Specification | Reference |
| Dry Form | ||
| Storage Temperature | -10°C to -30°C | [3][4][6] |
| Atmosphere | Dry, inert atmosphere (e.g., Argon) | [7] |
| Light Exposure | Protect from light | [8] |
| Transportation | Room temperature for up to 3 weeks is acceptable | [8] |
| In Solution (Anhydrous Acetonitrile) | ||
| Stability | 2-3 days | [9] |
| Coupling Efficiency after 4 days | <90% | [3] |
| Labeled Oligonucleotide | ||
| Storage | In the dark, either dry or in a neutral aqueous media at -20°C | [3][5] |
| Precaution | Do not store crude fluorescently labeled oligonucleotides in ammonia | [3][4] |
Safety Precautions and Handling
Phosphoramidites are reactive chemical compounds and should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and impermeable gloves.[6][10]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[11]
-
Moisture Sensitivity: this compound is highly sensitive to moisture.[7] Use anhydrous solvents and techniques to prevent hydrolysis.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and clean the area with a damp cloth.[6][10] Dispose of waste according to local regulations.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6][10] If inhaled, move to fresh air.[10] In case of skin contact, wash with soap and water.[6] Seek medical attention if irritation persists.
Experimental Protocols
Preparation of this compound Solution
This protocol describes the reconstitution of the lyophilized powder for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound
-
Anhydrous Acetonitrile
-
Argon or Nitrogen gas
-
Syringes and needles
-
Appropriate synthesizer bottle
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a stream of argon), carefully open the vial.
-
Add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[2][12]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Using a syringe, transfer the solution to the designated phosphoramidite bottle for your DNA synthesizer.
-
Purge the bottle with argon before sealing and placing it on the synthesizer.
Automated Oligonucleotide Synthesis
This protocol outlines the general steps for incorporating this compound into an oligonucleotide sequence using a standard automated synthesizer.
Workflow Diagram:
Caption: Workflow for the synthesis of a 6-FAM labeled oligonucleotide.
Procedure:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Install the prepared this compound solution bottle on the synthesizer.
-
Initiate the synthesis protocol. The synthesizer will perform the standard four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[13]
-
For the coupling step of this compound, a longer coupling time of 3 to 15 minutes is often recommended to ensure high efficiency.[3][14]
-
Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and carries protecting groups on the nucleobases and the fluorescein moiety.
Oligonucleotide Synthesis Cycle Diagram:
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Cleavage and Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the fluorescein dye.
Materials:
-
Ammonium hydroxide solution (concentrated)
-
or AMA (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)
-
Heating block or oven
Procedure using Ammonium Hydroxide:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide (typically 1 mL for a 1 µmole synthesis).[15]
-
Incubate at 55°C overnight.[15] This is generally safe for FAM-labeled oligonucleotides.[16]
Procedure using AMA (for faster deprotection):
-
To avoid the side reaction, first treat the oligo on the support with ammonium hydroxide for 30 minutes at room temperature.[14] This removes the pivaloyl protecting groups from the fluorescein.
-
Add an equal volume of 40% aqueous methylamine to the vial.
-
Complete the deprotection as required by the nucleobases (e.g., 10 minutes at 65°C).[14]
Purification of Fluorescein-Labeled Oligonucleotides
Purification is essential to remove truncated sequences (failure sequences) and any remaining protecting groups or small molecules.
Table 3: Comparison of Purification Methods for FAM-Labeled Oligonucleotides
| Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The DMT group (if left on) or the fluorescein label increases the hydrophobicity of the full-length product. | High resolution and purity (>95%).[17] Good for separating labeled from unlabeled oligos.[18] | Can be time-consuming. Requires specialized equipment. Resolution may decrease for longer oligonucleotides.[17] |
| Cartridge Purification (e.g., Glen-Pak™) | Reverse-phase separation on a disposable cartridge. Relies on the hydrophobicity of the DMT group. | Fast and convenient for routine purification.[15][19] Can achieve high purity (e.g., 99%).[15] | Purity may be slightly lower than HPLC. Best suited for DMT-on purifications. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | Excellent resolution, leading to very high purity (95-99%).[17] | Lower yields due to complex extraction from the gel.[17] Time-consuming. |
Protocol: Cartridge Purification (DMT-on)
-
Dilute: Dilute the deprotected oligonucleotide solution with an equal volume of a salt solution (e.g., 100 mg/mL NaCl).[15]
-
Load: Load the diluted sample onto a pre-conditioned reverse-phase cartridge. The DMT-on, full-length oligonucleotide will bind to the resin.
-
Wash: Wash the cartridge with a salt wash solution to remove unbound failure sequences.[15]
-
Detritylate: Add a detritylation solution (e.g., 2% trifluoroacetic acid) to the cartridge to remove the DMT group.[15]
-
Wash: Wash the cartridge with water.[15]
-
Elute: Elute the purified, detritylated, FAM-labeled oligonucleotide with a solution of 50% acetonitrile in water, often containing a small amount of ammonium hydroxide.[15]
-
Dry: Dry the eluted sample using a vacuum concentrator.
-
Reconstitute: Reconstitute the purified oligonucleotide in a suitable buffer for your application.
Quality Control
After purification, it is recommended to perform quality control to assess the purity and identity of the final product.
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and ~494 nm (for the fluorescein) to determine the concentration and labeling efficiency.
-
Mass Spectrometry (e.g., ESI-MS): Confirm the molecular weight of the final product.
-
HPLC or Capillary Electrophoresis (CE): Assess the purity of the labeled oligonucleotide.[19]
By following these detailed application notes and protocols, researchers can confidently and successfully utilize this compound to generate high-quality fluorescently labeled oligonucleotides for a wide range of scientific applications.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound configured for PerkinElmer, configured for Polygen 204697-37-0 [sigmaaldrich.com]
- 3. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 4. 6-Fluorescein dT phosphoramidite [metkinenchemistry.com]
- 5. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. chemgenesindia.com [chemgenesindia.com]
- 12. 6-Fluorescein-Phosphoramidit configured for ABI | Sigma-Aldrich [sigmaaldrich.com]
- 13. eu.idtdna.com [eu.idtdna.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. labcluster.com [labcluster.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence in 6-FAM Probes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low fluorescence signals in experiments utilizing 6-FAM (6-carboxyfluorescein) probes.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal from your 6-FAM probe can be a significant roadblock in your experiments. This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity.
Section 1: Probe Integrity and Storage
Question: My 6-FAM probe has been stored for a while and now shows a low signal. What could be the issue?
Answer: Improper storage and handling can lead to probe degradation and a subsequent loss of fluorescence. Here are key factors to consider:
-
Storage Buffer and pH: 6-FAM fluorescence is pH-sensitive and can degrade in acidic environments. For optimal long-term stability, lyophilized probes should be resuspended in a slightly basic buffer, such as TE buffer (10mM Tris, 0.1mM EDTA) at a pH of 8.0.[1][2] If using water, ensure it is nuclease-free.[1]
-
Storage Temperature: Probes should be stored at -20°C or lower.[1][3] It is advisable to store them in a dedicated freezer to avoid temperature fluctuations from frequent opening and closing.
-
Light Exposure: 6-FAM is susceptible to photobleaching. Probes should always be stored in the dark.[2][3][4] Use amber or opaque tubes to minimize light exposure during handling.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the probe. It is highly recommended to aliquot the probe into smaller, single-use volumes upon resuspension to limit the number of freeze-thaw cycles.[1][5]
Section 2: Probe Design and Synthesis Quality
Question: I'm using a new 6-FAM probe, and the fluorescence is unexpectedly low. How can the probe design affect the signal?
Answer: The design of the oligonucleotide probe itself plays a critical role in its fluorescent properties.
-
Sequence-Dependent Quenching: The nucleotide sequence immediately surrounding the 6-FAM dye can significantly impact its fluorescence intensity. Guanine (G) has a strong quenching effect on fluorescein through a process called photoinduced electron transfer (PET).[6] Avoid placing G residues near the 5' end where 6-FAM is typically attached.[7] Proximity to other nucleobases can also influence the signal.[6]
-
Probe Length and Secondary Structure: The length of the probe can affect its hybridization efficiency.[8] Very long probes may have reduced efficiency, while very short probes can be less specific. The probe should also be designed to avoid strong secondary structures that could interfere with hybridization to the target sequence.
-
Quencher Choice: The type of quencher used in dual-labeled probes is crucial. Non-fluorescent quenchers (NFQs) like Black Hole Quenchers (BHQ®) are generally preferred over fluorescent quenchers like TAMRA, as they result in lower background fluorescence and improved signal-to-noise ratios.[5][8]
-
Mismatches: Mismatches between the probe and the target sequence will reduce hybridization efficiency and, consequently, the fluorescence signal generated during cleavage in a 5' nuclease assay (e.g., TaqMan®).[8]
Section 3: Experimental Conditions and Optimization
Question: My probe seems fine, but I'm still getting a low signal in my qPCR experiment. What experimental parameters should I optimize?
Answer: Several factors within your experimental setup can lead to suboptimal fluorescence.
-
Probe and Primer Concentrations: The concentrations of both the probe and primers need to be optimized. Insufficient probe concentration can lead to a weak signal, while excessive concentrations can increase background fluorescence or cause self-quenching.[8][9] Similarly, primer concentrations need to be optimized for efficient amplification.[10][11]
-
Buffer Composition: The components of your reaction buffer can influence 6-FAM fluorescence. Ensure the buffer system maintains an optimal pH and does not contain any components that might quench the fluorescence.[4][12]
-
PCR Amplification Efficiency: Low PCR efficiency will result in less target amplification and, therefore, a weaker fluorescence signal. Poor efficiency can be caused by suboptimal annealing temperatures, incorrect primer design, or the presence of PCR inhibitors in the sample.[13][14]
-
Instrument Settings: Ensure your real-time PCR instrument is correctly configured for 6-FAM detection. This includes selecting the appropriate excitation and emission filters (typically around 495 nm for excitation and 520 nm for emission).[15] Incorrect baseline and threshold settings can also lead to inaccurate interpretation of the fluorescence data.[13]
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how does it affect my 6-FAM probe? A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For 6-FAM probes, common quenching mechanisms include:
-
Photoinduced Electron Transfer (PET): Primarily caused by adjacent guanine bases, which accept an electron from the excited fluorophore, causing it to return to the ground state without emitting a photon.[6]
-
Förster Resonance Energy Transfer (FRET): In dual-labeled probes, the reporter dye (6-FAM) transfers its energy non-radiatively to a nearby quencher molecule when they are in close proximity.[16][17]
-
Concentration Quenching (Self-Quenching): At very high concentrations, 6-FAM molecules can interact with each other and form non-fluorescent dimers, reducing the overall signal.[7][18]
Q2: Can I check the quality of my 6-FAM probe? A2: Yes, you can perform a quality control check. A simple method is to measure the fluorescence of a diluted sample of your probe on a fluorometer or a real-time PCR instrument. You can compare the signal intensity to a previously well-performing lot of the same probe or to a fresh, validated probe.
Q3: My amplification curves are jagged and the endpoint fluorescence is low. What does this indicate? A3: Jagged amplification curves with low endpoint fluorescence often suggest a problem with the probe or the reaction conditions.[19] This could be due to probe degradation, suboptimal probe/primer concentrations, or issues with the master mix. It is important to troubleshoot the cause before proceeding with data analysis.
Q4: How do I properly resuspend my lyophilized 6-FAM probe? A4: To resuspend your lyophilized probe, briefly centrifuge the tube to ensure the pellet is at the bottom. Add the appropriate volume of TE buffer (pH 8.0) to achieve your desired stock concentration.[1] Vortex gently and then spin down the solution. Allow the probe to rehydrate for a few minutes before use.
Q5: Is it possible for the buffer I'm using for a different application (e.g., fluorescence polarization) to interfere with the 6-FAM signal? A5: Yes, buffer components can be a source of background fluorescence or can quench the signal.[15] It is always a good practice to measure the fluorescence of the buffer alone to ensure it does not contribute significantly to the signal at the excitation and emission wavelengths used for 6-FAM.
Data Presentation
Table 1: Influence of Proximal Nucleobase on 6-FAM Fluorescence Intensity
| 5' End Sequence (Single-Stranded DNA) | Relative Fluorescence Intensity | Primary Quenching Mechanism |
| 5'-TTTTT... | Highest | Minimal Quenching |
| 5'-CCCCC... | Moderate | Moderate Quenching |
| 5'-AAAAA... | Moderate | Moderate Quenching |
| 5'-GGGGG... | Lowest | Photoinduced Electron Transfer (PET)[6] |
This table summarizes the general trend of sequence-dependent quenching of 6-FAM. The actual intensity can vary based on the full sequence context.
Table 2: Recommended Concentration Ranges for qPCR Optimization
| Component | Starting Concentration | Optimization Range | Potential Issue with Incorrect Concentration |
| Primers | 300-400 nM | 100 - 900 nM[10] | Low concentration can lead to poor efficiency; high concentration can cause non-specific amplification. |
| Probe | 250 nM | 50 - 300 nM[10][19] | Low concentration results in a weak signal; high concentration can increase background and cost. |
Experimental Protocols
Protocol 1: Quality Control of 6-FAM Probes using a Real-Time PCR Instrument
Objective: To assess the fluorescence signal of a 6-FAM probe.
Methodology:
-
Prepare a dilution series of your 6-FAM probe (e.g., 1 µM, 500 nM, 250 nM, 100 nM, and 50 nM) in TE buffer (pH 8.0).
-
Include a "no probe" control (buffer only).
-
If available, prepare a similar dilution series of a known, well-performing 6-FAM probe to use as a positive control.
-
Pipette a consistent volume (e.g., 20 µL) of each dilution into the wells of a PCR plate.
-
Place the plate in your real-time PCR instrument.
-
Set up the instrument to read fluorescence in the FAM channel without any cycling. This is often referred to as a "plate read" or "fluorescence scan."
-
Analyze the raw fluorescence units (RFU). A functional probe should show a concentration-dependent increase in fluorescence. Compare the signal of your test probe to the positive control. A significantly lower signal for the test probe may indicate degradation or synthesis issues.
Protocol 2: Optimization of Probe Concentration for qPCR
Objective: To determine the optimal probe concentration for a TaqMan qPCR assay.
Methodology:
-
Set up a series of qPCR reactions with a fixed, optimal primer concentration and a consistent amount of template DNA.
-
Vary the probe concentration across a range, for example: 50 nM, 100 nM, 150 nM, 200 nM, and 250 nM.[11]
-
Include a no-template control (NTC) for each probe concentration.
-
Run the qPCR experiment using your standard cycling conditions.
-
Analyze the results. The optimal probe concentration is the one that provides the earliest Cq value with the highest endpoint fluorescence (ΔRn) without increasing the Cq of the NTC.
Visualizations
Caption: A logical workflow for troubleshooting low 6-FAM fluorescence.
Caption: Signaling pathways for 6-FAM fluorescence and quenching.
References
- 1. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 2. How should fluorescent labeled probes be stored? [qiagen.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genelink.com [genelink.com]
- 8. researchgate.net [researchgate.net]
- 9. go.idtdna.com [go.idtdna.com]
- 10. quantabio.com [quantabio.com]
- 11. Addressing fluorogenic real-time qPCR inhibition using the novel custom Excel file system 'FocusField2-6GallupqPCRSet-upTool-001' to attain consistently high fidelity qPCR reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. ossila.com [ossila.com]
- 18. Mechanism of fluorescence concentration quenching of carboxyfluorescein in liposomes: energy transfer to nonfluorescent dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Photobleaching of Fluorescein-Labeled DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photobleaching of fluorescein-labeled DNA in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the photobleaching of your fluorescein-labeled DNA samples.
Issue 1: Rapid loss of fluorescent signal during imaging.
-
Question: My fluorescein signal is disappearing almost as soon as I start imaging. What's causing this and how can I fix it?
-
Answer: Rapid signal loss is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore.[1][2] The high-energy excitation light, especially when used at high intensity and for prolonged periods, is the primary cause.[3][4]
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[3][5] Employ neutral density (ND) filters to attenuate the light source without changing its spectral properties.[1][5]
-
Minimize Exposure Time: Reduce the camera exposure time or increase the scanning speed on a confocal microscope.[5] Only expose the sample to the excitation light when actively acquiring an image. Use the shutter to block the light path during intervals.[6]
-
Use Antifade Reagents: Incorporate a commercially available or homemade antifade mounting medium. These reagents work by scavenging reactive oxygen species (ROS) that are a major contributor to photobleaching.[7]
-
Optimize Your Imaging Protocol: Before starting a time-lapse experiment, locate the region of interest using a lower magnification or transmitted light to minimize light exposure to the target area.[8][9]
-
Issue 2: My signal-to-noise ratio is poor, even at the beginning of the experiment.
-
Question: I'm struggling to get a bright signal from my fluorescein-labeled DNA, and the background is high. What could be the problem?
-
Answer: A poor initial signal-to-noise ratio can be due to several factors, including suboptimal labeling, inappropriate buffer conditions, or inherent autofluorescence.
Solutions:
-
Check Labeling Efficiency: Ensure your DNA is properly labeled with fluorescein. Run a gel to confirm the presence of the fluorescent label on your DNA of interest. Inefficient labeling will result in a weak signal.
-
Optimize Buffer pH: The fluorescence of fluorescein is highly pH-dependent, with optimal emission in the alkaline range (pH > 8).[10][11] Ensure your imaging buffer is buffered to a pH between 7.5 and 8.5.
-
Consider Autofluorescence: Some cell types or media components exhibit natural fluorescence (autofluorescence), which can obscure your signal.[3] To mitigate this, you can:
-
Image in a spectral region where autofluorescence is minimal.
-
Use a dye with a larger Stokes shift.
-
Intentionally photobleach the background autofluorescence with strong illumination before imaging your sample (use with caution as this may also affect your sample).[3]
-
-
Use More Photostable Dyes: If photobleaching remains a significant issue, consider using more photostable alternatives to fluorescein, such as Alexa Fluor 488 or DyLight 488, which have similar spectral properties but are more resistant to fading.[12][13][14]
-
Issue 3: I'm seeing inconsistent fluorescence intensity between different fields of view or different experiments.
-
Question: Why does the brightness of my fluorescein-labeled DNA vary so much?
-
Answer: Inconsistent fluorescence can be caused by variations in sample preparation, imaging settings, or the age and storage of your labeled DNA.
Solutions:
-
Standardize Sample Preparation: Ensure consistent labeling, purification, and mounting procedures for all your samples.
-
Maintain Consistent Imaging Settings: Use the exact same microscope settings (laser power, exposure time, gain, etc.) for all acquisitions that you intend to compare quantitatively.[9]
-
Proper Storage: Store your fluorescein-labeled DNA protected from light and at the recommended temperature (typically -20°C or -80°C) to prevent degradation of the fluorophore over time.
-
Use Fresh Antifade Reagents: Antifade reagents can lose their effectiveness over time, especially after opening. Use fresh aliquots for your experiments.
-
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting common photobleaching issues.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical alteration of a dye or fluorophore molecule such that it permanently loses its ability to fluoresce.[1][2] This process is induced by the light used to excite the fluorophore. When a fluorophore absorbs light, it enters an excited electronic state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it can transition to a long-lived triplet state. In this triplet state, the fluorophore is more susceptible to reacting with other molecules, particularly molecular oxygen, leading to its permanent destruction.[1][15]
Q2: How does fluorescein's photostability compare to other common green dyes?
A2: Fluorescein (often used as FITC for labeling) is known to be more susceptible to photobleaching than many modern synthetic dyes.[12][13] Dyes like Alexa Fluor 488 and DyLight 488 have been specifically engineered for greater photostability, meaning they can withstand more excitation cycles before bleaching.[12][13][14]
Q3: Can antifade reagents affect my experiment in other ways?
A3: Yes. While antifade reagents are crucial for preventing photobleaching, some can have other effects. For example, some formulations can alter the refractive index of the medium, which may require adjustments to your microscopy setup for optimal resolution.[7][16] Certain components of antifade cocktails can also be toxic to live cells, so it's essential to use live-cell compatible formulations like those containing Trolox for live-cell imaging.[17]
Q4: Is it ever useful to intentionally photobleach a sample?
A4: Yes, in some advanced fluorescence microscopy techniques, controlled photobleaching is used to study molecular dynamics. A notable example is Fluorescence Recovery After Photobleaching (FRAP). In FRAP, a specific region of a sample is intentionally bleached with a high-intensity laser. The rate at which unbleached fluorescent molecules from the surrounding area diffuse back into the bleached spot is then measured to determine molecular mobility.[1][12]
Q5: What is the quantum yield of fluorescein, and how does it relate to photobleaching?
A5: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. For fluorescein, this value is high (around 0.79-0.92 in optimal conditions), meaning it is a very bright fluorophore.[18][19] However, the photobleaching quantum yield, which is the probability of a molecule being destroyed per excitation event, is also significant for fluorescein. A typical fluorescein molecule can emit tens of thousands of photons before it photobleaches.[1] While a high fluorescence quantum yield is desirable for a bright signal, it does not guarantee photostability.
Data Presentation
Table 1: Comparison of Common Green Fluorophores
| Feature | Fluorescein (FITC) | Alexa Fluor 488 | DyLight 488 |
| Excitation Max (nm) | ~495 | ~495 | ~493 |
| Emission Max (nm) | ~519 | ~519 | ~518 |
| Photostability | Moderate | High | High |
| Brightness | High | Very High | Very High |
| pH Sensitivity | High (sensitive to acidic pH)[10][11] | Low | Low |
Table 2: Common Antifade Reagents and Their Properties
| Reagent | Primary Mechanism | Notes |
| p-Phenylenediamine (PPD) | Free radical scavenger | Can be toxic and may cause autofluorescence.[7] |
| n-Propyl gallate (NPG) | Free radical scavenger | Effective for many fluorophores.[20] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Triplet state quencher | Commonly used in homemade and commercial antifade solutions.[7] |
| Trolox | Triplet state quencher & ROS scavenger | Water-soluble vitamin E analog, suitable for live-cell imaging. |
| VECTASHIELD® | Commercial formulation | Proprietary components, available in hardening and non-hardening formats. |
| ProLong™ Gold/Diamond | Commercial formulation | Proprietary components, known for high performance.[21] |
Experimental Protocols
Protocol 1: Preparation of a Standard Antifade Mounting Medium
This protocol describes the preparation of a common glycerol-based antifade mounting medium containing DABCO.
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X solution
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Deionized water
-
pH meter
Methodology:
-
Prepare a 1X PBS solution by diluting the 10X stock with deionized water.
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Add 250 mg of DABCO to the glycerol/PBS mixture.
-
Gently warm the solution to approximately 70°C and mix thoroughly until the DABCO is completely dissolved. Be cautious as DABCO is harmful.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the solution to ~8.5 using 0.1 M HCl or NaOH. The pH is critical for optimal fluorescein fluorescence.
-
Store the antifade medium in small aliquots at -20°C, protected from light.
Protocol 2: Basic Fluorescence Microscopy Imaging to Minimize Photobleaching
This protocol outlines a general workflow for imaging fluorescein-labeled DNA on a widefield fluorescence microscope.
Materials:
-
Fluorescein-labeled DNA sample mounted on a slide with antifade medium.
-
Fluorescence microscope with appropriate filters for fluorescein (e.g., 495 nm excitation, 520 nm emission).
-
Immersion oil (if using an oil immersion objective).
Methodology:
-
Microscope Setup: Turn on the microscope and the fluorescence light source (e.g., mercury or xenon arc lamp, or LED). Allow the lamp to warm up if necessary.
-
Locate Sample: Place the slide on the microscope stage. Using a low power objective (e.g., 10x or 20x) and transmitted light (brightfield or phase contrast), locate the area of interest on your sample. This minimizes photobleaching of your target region.
-
Switch to Fluorescence: Once the region of interest is centered, switch to the fluorescence light path.
-
Focus: Quickly focus on the sample. If possible, perform fine focusing on an area adjacent to the one you plan to image to further reduce light exposure.
-
Image Acquisition:
-
Switch to the desired objective (e.g., 40x or 60x oil immersion).
-
Set the camera exposure time to the minimum value that provides a good signal-to-noise ratio.
-
If the signal is too bright, insert a neutral density filter or reduce the lamp intensity rather than decreasing the exposure time, as this can lead to a noisy image.
-
Capture the image.
-
Immediately close the shutter or switch back to transmitted light to protect the sample from further photobleaching.
-
-
Moving to a New Area: When moving to a new field of view, it is good practice to do so with the fluorescence shutter closed.
Experimental Workflow Diagram
Caption: A typical workflow for a fluorescence microscopy experiment.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 11. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 12. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 16. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescein [omlc.org]
- 20. emsdiasum.com [emsdiasum.com]
- 21. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Preventing 6-FAM Photobleaching
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate 6-FAM photobleaching in your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-FAM photobleaching?
A1: 6-FAM (6-carboxyfluorescein) photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This process leads to a permanent loss of its ability to fluoresce, resulting in a progressive fading of the fluorescent signal during imaging experiments.[1] This can significantly impact the quality and reliability of your data, especially in quantitative and time-lapse studies.
Q2: What are the primary causes of 6-FAM photobleaching?
A2: The primary drivers of photobleaching are:
-
High-Intensity Excitation Light: Intense light sources, such as lasers, accelerate the rate at which 6-FAM molecules are excited. This increases the probability of the fluorophore entering a reactive, long-lived triplet state.
-
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more cycles of excitation and emission it undergoes, increasing the cumulative chance of photochemical damage.
-
Presence of Reactive Oxygen Species (ROS): When an excited fluorophore interacts with molecular oxygen, it can generate highly reactive singlet oxygen and other ROS. These species can then chemically attack and destroy the 6-FAM molecule, rendering it non-fluorescent.
Q3: How does the chemical environment affect 6-FAM photobleaching?
A3: The local chemical environment plays a crucial role in the photostability of 6-FAM:
-
Oxygen Concentration: The presence of dissolved oxygen is a major contributor to photobleaching through the generation of ROS. Reducing the oxygen concentration in your sample can significantly enhance fluorophore stability.
-
pH: The fluorescence of 6-FAM is pH-sensitive. It exhibits optimal fluorescence in the pH range of 7.5–8.5. Below pH 7, the molecule becomes protonated, leading to decreased fluorescence. While the direct effect on photobleaching rate is complex, maintaining an optimal pH ensures a strong initial signal.
Troubleshooting Guide: Rapid Signal Fading of 6-FAM
If you are experiencing rapid loss of your 6-FAM signal, follow these troubleshooting steps to diagnose and resolve the issue.
Step 1: Optimize Imaging Parameters
High excitation energy is a primary contributor to photobleaching. Optimizing your microscope settings is the first and most critical step.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio (SNR). You can use neutral density filters to attenuate the light source without changing its spectral properties.
-
Minimize Exposure Time: Use the shortest camera exposure time that still yields a clear image. For time-lapse experiments, increase the interval between image acquisitions as much as your experimental design allows.
-
Avoid Unnecessary Exposure: Use a shutter to block the excitation light path when not actively acquiring images. Locate your region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence imaging.
Step 2: Employ Antifade Reagents
Antifade reagents are chemical cocktails that reduce photobleaching by scavenging for reactive oxygen species. They are a highly effective way to protect your fluorescent signal.
-
Commercial Antifade Mounting Media: A variety of commercial products are available, such as ProLong™ Gold, VECTASHIELD®, and SlowFade™. These are convenient and optimized for performance. Refer to the manufacturer's instructions for use.
-
Homemade Antifade Reagents: You can prepare your own antifade mounting media, which can be a cost-effective alternative. Common active ingredients include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Step 3: Control the Chemical Environment
-
Oxygen Scavenging Systems: For live-cell imaging or other aqueous preparations, consider using an oxygen scavenging system. A common system consists of glucose oxidase and catalase, which enzymatically remove dissolved oxygen from the medium.
-
Maintain Optimal pH: Ensure your mounting medium or imaging buffer is buffered to a pH between 7.5 and 8.5 to maximize 6-FAM fluorescence.
Quantitative Data on Antifade Reagents
While direct quantitative comparisons of antifade reagents specifically for 6-FAM are limited in published literature, studies on the closely related fluorescein isothiocyanate (FITC) provide valuable insights. It is generally observed that 6-FAM is less susceptible to photobleaching than FITC. The following table summarizes the relative performance of common antifade agents on fluorescein-based dyes.
| Antifade Agent | Active Component(s) | Relative Photostability Improvement (vs. Glycerol/PBS) | Notes |
| Homemade NPG | n-Propyl Gallate | High | Can cause an initial drop in fluorescence intensity. |
| Homemade DABCO | 1,4-diazabicyclo[2.2.2]octane | Moderate to High | Less effective than p-phenylenediamine but also less toxic. |
| ProLong™ Gold | Proprietary | Very High | Curing formulation that provides long-term sample preservation. |
| VECTASHIELD® | Proprietary (likely includes p-phenylenediamine) | Very High | Non-curing liquid formulation. May quench some far-red dyes. |
| SlowFade™ Gold | Proprietary | High | Non-curing liquid formulation. |
Note: The effectiveness of an antifade reagent can be sample-dependent. It is recommended to test a few options to determine the best one for your specific application.
Experimental Protocols
Protocol 1: Preparation of Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a glycerol-based mounting medium containing n-propyl gallate.
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 part of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while vortexing or stirring rapidly.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of Homemade DABCO Antifade Mounting Medium
This protocol details the preparation of a mounting medium containing 1,4-diazabicyclo[2.2.2]octane.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, Cat. No. D2522 or equivalent)
-
Glycerol
-
10X PBS
-
Distilled water
Procedure:
-
To make a 25 mL final volume, dissolve 625 mg of DABCO in 2.5 mL of 1X PBS.
-
Add 22.5 mL of glycerol to the solution.
-
Mix thoroughly until the DABCO is completely dissolved. Gentle heating and rocking can facilitate dissolution.
-
Adjust the pH to 8.6 with diluted HCl.
-
Store in a light-protected container at 4°C.
Protocol 3: Standardized Method for Evaluating 6-FAM Photostability
This protocol provides a workflow to quantitatively compare the effectiveness of different antifade reagents on 6-FAM photostability.
Objective: To determine the photobleaching half-life (t½) of 6-FAM under continuous illumination with different antifade reagents. The half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value.
Materials:
-
6-FAM labeled sample (e.g., antibody, oligonucleotide, or fluorescent microspheres)
-
Microscope slides and coverslips
-
Various antifade mounting media to be tested (commercial and/or homemade)
-
Control mounting medium (e.g., 90% glycerol in PBS)
-
Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare identical samples labeled with 6-FAM. Mount each sample with a different antifade reagent, including a control medium. Seal the coverslips with nail polish to prevent evaporation.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for 6-FAM (Excitation: ~495 nm, Emission: ~520 nm).
-
Choose an imaging area with clear and representative fluorescence.
-
-
Image Acquisition:
-
Set the imaging parameters (laser power/intensity, exposure time, camera gain) to achieve a good initial signal without saturating the detector. Crucially, keep these parameters constant for all samples.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes, or until the signal has significantly faded.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) over a fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a non-fluorescent area and subtracting it from your ROI measurements.
-
Normalize the intensity values by dividing each value by the initial intensity (from the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the normalized intensity reaches 0.5. This is the photobleaching half-life (t½).
-
-
Comparison: Compare the t½ values obtained for each antifade reagent. A longer half-life indicates greater photostability.
Visualizations
Caption: The photobleaching process of 6-FAM.
References
Technical Support Center: Fluorescence Quenching of 6-FAM by Guanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence quenching of 6-carboxyfluorescein (6-FAM) by guanosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the fluorescence quenching of 6-FAM by guanosine?
A1: The primary mechanism is Photoinduced Electron Transfer (PET). In this process, an electron is transferred from guanosine (the electron donor) to the excited state of 6-FAM (the electron acceptor), causing the fluorophore to return to its ground state without emitting a photon, thus quenching the fluorescence.[1][2][3][4][5][6] Guanine is the most easily oxidized of the DNA bases, making it a potent quencher for proximal fluorophores like 6-FAM.[1][5]
Q2: Is the quenching of 6-FAM by guanosine a static or dynamic process?
A2: The interaction between 6-FAM and guanosine can exhibit characteristics of both static and dynamic quenching.[4][7][8]
-
Static Quenching: This occurs when a non-fluorescent ground-state complex forms between 6-FAM and guanosine.[4][7][9] This pre-formed complex prevents the fluorophore from being excited.
-
Dynamic Quenching: This involves a transient interaction where guanosine collides with the excited 6-FAM molecule, leading to de-excitation without photon emission.[4][8]
In many experimental systems, particularly with labeled oligonucleotides, a significant portion of the quenching is attributed to the formation of weak ground-state complexes, suggesting a strong static component.[7]
Q3: How does the proximity of guanosine affect 6-FAM fluorescence?
A3: The efficiency of quenching is highly dependent on the distance between 6-FAM and guanosine.[1][9] Closer proximity leads to more efficient PET and therefore, stronger quenching.[1][5] This distance-dependent quenching is a key principle in the design of various fluorescent probes and biosensors.[10][11]
Q4: Does the position of guanosine in an oligonucleotide sequence matter?
A4: Yes, the position and the number of guanosine residues significantly impact the degree of quenching. Guanine bases immediately adjacent to the 6-FAM label cause the most significant quenching.[1][12] However, even distal guanines can contribute to quenching, albeit to a lesser extent, due to the flexibility of the oligonucleotide allowing for transient interactions.[1][5] The quenching efficiency follows the general order G > C ≥ A ≥ T.[13][14]
Q5: What are some common applications of 6-FAM quenching by guanosine?
A5: This phenomenon is widely used in the development of nucleic acid probes and biosensors for various applications, including:
-
Real-time PCR probes: Probes like Molecular Beacons utilize a hairpin structure to bring a 6-FAM fluorophore close to a guanine-rich quencher sequence.[7][15] Hybridization to a target sequence separates the fluorophore and quencher, restoring fluorescence.
-
Aptasensors: Aptamers, which are single-stranded nucleic acids that bind to specific targets, can be designed to undergo a conformational change upon target binding. This change can alter the distance between a 6-FAM label and a guanosine residue, leading to a change in fluorescence.[2][16]
-
Monitoring DNA/RNA hybridization and conformational changes: The quenching effect can be used to monitor hybridization events and dynamic conformational changes in nucleic acids in real-time.[12]
Troubleshooting Guides
Issue 1: Lower than expected fluorescence signal in a 6-FAM labeled oligonucleotide.
| Possible Cause | Troubleshooting Step |
| Guanine Proximity | Check the oligonucleotide sequence for guanine residues near the 6-FAM label. Even a single guanine can cause significant quenching.[1][12] Consider redesigning the sequence to move guanines away from the fluorophore if high fluorescence is desired. |
| Oligonucleotide Conformation | The secondary structure (e.g., hairpin loops) of the oligonucleotide may bring the 6-FAM label close to a guanine residue. Analyze the predicted secondary structure of your oligo. Consider altering the sequence to disrupt unintended secondary structures. |
| High Probe Concentration | At high concentrations, self-quenching of 6-FAM can occur due to the formation of non-fluorescent dimers.[17] Perform a concentration titration to determine the optimal working concentration. |
| pH of the Buffer | 6-FAM fluorescence is pH-sensitive and decreases below pH 7.[18][19] Ensure your experimental buffer is within the optimal pH range of 7.5-8.5. |
| Photobleaching | Excessive exposure to the excitation light source can lead to irreversible photobleaching of the fluorophore. Minimize light exposure when not actively measuring. Use an anti-fade reagent if applicable. |
Issue 2: Inefficient quenching in a guanine-based quenching probe.
| Possible Cause | Troubleshooting Step |
| Incorrect Probe Design | The distance between the 6-FAM and the guanine quencher may be too large in the "quenched" state. Re-evaluate the probe design to ensure close proximity. For hairpin probes, ensure the stem is stable enough to keep the fluorophore and quencher together.[7] |
| Incomplete Hybridization/Conformation Change | The intended conformational change that brings the fluorophore and quencher together may not be occurring efficiently. Optimize experimental conditions (e.g., temperature, salt concentration) to favor the desired conformation.[20] |
| Presence of Intercalating Agents | Some molecules can intercalate into DNA and alter its structure, potentially affecting the distance between the 6-FAM and guanine. Ensure no such agents are present in your reaction, unless they are part of the experimental design. |
Issue 3: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Unbound Probes | In assays involving hybridization, a high concentration of unbound probes will contribute to background fluorescence. Optimize probe concentration and washing steps to remove excess unbound probes. |
| Autofluorescence | The sample matrix or other components in the reaction mixture may exhibit autofluorescence. Run a blank control (without the 6-FAM probe) to assess the level of autofluorescence and subtract it from your measurements. |
| Non-specific Binding | The 6-FAM labeled probe may be binding non-specifically to other molecules or surfaces. Include blocking agents (e.g., BSA) or optimize washing conditions to reduce non-specific binding.[21] |
Quantitative Data Summary
Table 1: Relative Quenching Efficiency of Nucleobases on 6-FAM Fluorescence.
| Nucleobase | Relative Quenching Efficiency |
| Guanine (G) | Strongest |
| Cytosine (C) | Moderate |
| Adenine (A) | Moderate |
| Thymine (T) | Weakest |
Note: The exact quenching efficiency can be sequence and context-dependent.[1][13][14]
Experimental Protocols
Protocol 1: Characterizing 6-FAM Quenching by a Guanosine-Containing Oligonucleotide
Objective: To measure the fluorescence quenching of a 6-FAM labeled oligonucleotide upon hybridization to a complementary strand containing a guanosine residue.
Materials:
-
6-FAM labeled single-stranded DNA (ssDNA) probe.
-
Complementary ssDNA target with a guanosine residue at a specific position.
-
Non-complementary ssDNA as a negative control.
-
Hybridization buffer (e.g., 50 mM NaCl, 10 mM Tris-HCl, pH 8.0).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Prepare Solutions: Resuspend the lyophilized oligonucleotides in the hybridization buffer to a stock concentration of 100 µM.
-
Set up Reactions: In a microplate or cuvette, prepare the following reactions in a total volume of 100 µL:
-
Sample: 100 nM 6-FAM probe + 200 nM complementary target.
-
Control 1 (Probe only): 100 nM 6-FAM probe.
-
Control 2 (Negative Control): 100 nM 6-FAM probe + 200 nM non-complementary target.
-
-
Hybridization: Incubate the reactions at 95°C for 5 minutes, then allow them to cool slowly to room temperature to facilitate hybridization.
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the quenching efficiency using the formula: Quenching Efficiency (%) = (1 - (F_sample / F_control1)) * 100 where F_sample is the fluorescence of the probe with the complementary target and F_control1 is the fluorescence of the probe alone.
-
Compare the fluorescence of the sample to the negative control to ensure the quenching is specific to the complementary guanosine-containing strand.
-
Visualizations
Caption: Photoinduced Electron Transfer (PET) mechanism of 6-FAM quenching.
Caption: Workflow for characterizing 6-FAM fluorescence quenching.
Caption: Troubleshooting logic for low 6-FAM fluorescence signal.
References
- 1. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. nathan.instras.com [nathan.instras.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The mechanism and regularity of quenching the effect of bases on fluorophores: the base-quenched probe method - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. The mechanism and regularity of quenching the effect of bases on fluorophores: the base-quenched probe method - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism of fluorescence concentration quenching of carboxyfluorescein in liposomes: energy transfer to nonfluorescent dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idtdna.com [idtdna.com]
- 19. idtdna.com [idtdna.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. biotium.com [biotium.com]
side reactions with 6-Fluorescein Phosphoramidite during deprotection
This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions encountered during the deprotection of oligonucleotides labeled with 6-Fluorescein Phosphoramidite (6-FAM).
Troubleshooting Guide
Issue: A non-fluorescent impurity is observed during RP-HPLC analysis of a 6-FAM labeled oligonucleotide deprotected with AMA.
Possible Cause:
A known side reaction can occur when using a mixture of ammonium hydroxide and aqueous methylamine (AMA) for deprotection. Methylamine can act as a nucleophile and attack the C1 spiro-carbon of the fluorescein lactone ring, leading to the formation of a non-hydrolyzable amide. This results in a product with a molecular weight increase of +13 Da that does not exhibit fluorescence.[1] This side reaction happens before the pivaloyl protecting groups on the 3' and 6' hydroxyls of the fluorescein are removed. Once these groups are cleaved, the fluorescein molecule is no longer susceptible to this degradation by AMA.[1]
Solution:
To prevent this side reaction, a two-step deprotection protocol is recommended. This involves an initial treatment with ammonium hydroxide to remove the pivaloyl protecting groups from the fluorescein, followed by the addition of methylamine to complete the deprotection of the nucleobases.[1][2][3]
Experimental Protocol: Two-Step Deprotection for 6-FAM Labeled Oligonucleotides
-
Initial Deprotection (Pivaloyl Group Removal):
-
Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide at room temperature for 30 minutes. The appearance of a yellow-green color indicates the successful removal of the pivaloyl groups.[1]
-
-
Nucleobase Deprotection:
Frequently Asked Questions (FAQs)
Q1: I observe a late-eluting peak with no visible absorbance in the chromatogram of my FAM-labeled oligo. What is it?
A1: This is likely the non-fluorescent amide side product resulting from the reaction of methylamine with the fluorescein core during AMA deprotection.[1] This impurity has a molecular weight that is 13 Da higher than the desired FAM-labeled oligonucleotide.[1]
Q2: Is 6-FAM stable to any deprotection reagents?
A2: Yes, 6-FAM is remarkably stable in concentrated ammonium hydroxide, even under prolonged incubation at elevated temperatures (e.g., 17 hours at 55°C).[1] The problematic side reaction is specific to the use of methylamine-containing reagents like AMA when the fluorescein's protecting groups are still present.[1]
Q3: I used AMA for deprotection and see about 5% of the non-fluorescent impurity. Is this normal?
A3: Yes, direct deprotection of a FAM-labeled oligonucleotide with AMA can lead to the formation of approximately 5% of this non-fluorescent side product.[1][3] To avoid this, the recommended two-step deprotection protocol should be followed.
Q4: Can I use other deprotection methods for FAM-labeled oligos?
A4: While the two-step AMA protocol is a reliable method, other standard deprotection conditions using only ammonium hydroxide are also compatible with 6-FAM.[4] However, you must ensure the conditions are sufficient to fully deprotect the nucleobases in your oligonucleotide sequence. For oligonucleotides with sensitive modifications, milder deprotection strategies may be necessary, and their compatibility with 6-FAM should be considered.[5]
Q5: Are other fluorescein derivatives also prone to side reactions during deprotection?
A5: Yes, other fluorescein derivatives can undergo different side reactions. For instance, hexachlorofluorescein (HEX) can be transformed into a non-fluorescent acridine derivative during standard ammonolysis.[6][7][8] This highlights the general sensitivity of the fluorescein scaffold to harsh basic conditions.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the formation of the non-fluorescent side product when using AMA for the deprotection of 6-FAM labeled oligonucleotides.
| Deprotection Method | Temperature | Time | Observed Non-Fluorescent Impurity | Reference |
| AMA (1:1 NH4OH/40% aq. Methylamine) | 65°C | 10 minutes | ~5% | [1] |
| AMA (1:1 NH4OH/40% aq. Methylamine) | 65°C | 60 minutes | ~5% | [1] |
| Two-Step (NH4OH then AMA) | Room Temp (NH4OH), then 65°C (AMA) | 30 min (NH4OH), then 10 min (AMA) | Not observed | [1][2][3] |
Visualizations
Caption: Proposed reaction pathway for the formation of a non-fluorescent side product during direct AMA deprotection of 6-FAM and the recommended two-step alternative.
Caption: Troubleshooting workflow for identifying and resolving the formation of a non-fluorescent impurity during 6-FAM deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 6-FAM Labeled Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-FAM (6-carboxyfluorescein) labeled oligonucleotides. Our goal is to help you optimize your deprotection protocols and achieve high-quality, fluorescently-labeled oligos for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard deprotection protocol for 6-FAM labeled oligonucleotides?
A1: The standard and most traditional method for deprotecting 6-FAM labeled oligonucleotides is treatment with concentrated ammonium hydroxide.[1][2] A common protocol involves incubating the oligonucleotide, while still on the solid support, in concentrated ammonium hydroxide (28-33%) overnight (approximately 17 hours) at 55°C.[2][3] This method is generally sufficient for removing the protecting groups from standard DNA bases (A, C, G, T).[2] However, for more sensitive molecules or faster deprotection, alternative methods are available.
Q2: Can I use AMA (Ammonium Hydroxide/Methylamine) for deprotecting 6-FAM oligos?
A2: Yes, but with a critical pre-treatment step. Direct deprotection with AMA (a 1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine) can lead to the degradation of the 6-FAM dye.[4][5] To safely use AMA for its rapid deprotection capabilities, it is essential to first treat the FAM-labeled oligo with 30% ammonium hydroxide to remove the pivaloyl protecting groups from the fluorescein dye.[4][5][6][7] Once the yellow-green color of the fluorescein is visible, indicating the removal of these groups, you can proceed with the AMA treatment to deprotect the nucleobases.[4]
Q3: My 6-FAM labeled oligo has low fluorescence intensity after deprotection. What could be the cause?
A3: Low fluorescence intensity, or quenching, can be caused by several factors:
-
Incomplete Deprotection: Residual protecting groups on the oligonucleotide can quench the fluorescence of the 6-FAM dye.[1]
-
Dye Degradation: Harsh deprotection conditions, such as prolonged heating in ammonium hydroxide or improper use of AMA, can degrade the FAM molecule, leading to a loss of fluorescence.[1][4]
-
Concentration Effects: At high concentrations, 6-FAM molecules can aggregate, leading to self-quenching.[8]
-
Proximity to Guanine: Guanine is a known quencher of fluorescein.[9] If your oligo sequence has a high guanine content, especially near the 6-FAM label, you may observe lower fluorescence.[9]
-
pH: The fluorescence of 6-FAM is pH-dependent and decreases significantly below pH 7.[10] Ensure your final oligo solution is in a buffer with a pH between 7.5 and 8.5 for optimal fluorescence.[10]
-
Presence of Quenchers: Contaminants from the synthesis or deprotection steps can act as quenchers.[8] Proper purification is crucial.
Q4: I see a late-eluting peak with no visible absorbance in my HPLC analysis of a 6-FAM oligo deprotected with AMA. What is it?
A4: This late-eluting, non-fluorescent impurity is a known side-product that can form when 6-FAM labeled oligonucleotides are deprotected with AMA without the proper pre-treatment.[4] This impurity has a molecular weight that is 13 Da higher than the expected product and is a result of a reaction between the protected FAM and methylamine.[4] To avoid this, it is crucial to first remove the pivaloyl protecting groups from the FAM dye using ammonium hydroxide before introducing methylamine.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete cleavage from the solid support. | Ensure sufficient cleavage time and fresh deprotection reagents. For standard ammonium hydroxide, cleavage is typically 1 hour at room temperature.[5] |
| Loss of product during purification. | Optimize your purification protocol. For DMT-on purification, ensure the DMT group is intact before loading onto the cartridge.[3] | |
| Broad Peaks in HPLC | Incomplete deprotection of nucleobases. | Extend the deprotection time or increase the temperature according to the recommended protocols. The removal of the protecting group on guanine is often the rate-limiting step.[5] |
| Presence of failure sequences. | Optimize synthesis coupling efficiency. Purify the final product using methods like Glen-Pak™ cartridges or HPLC to remove shorter, "n-x" failure sequences.[3][11] | |
| Degradation of 6-FAM Dye | Use of harsh deprotection conditions. | For sensitive dyes like 6-FAM, avoid prolonged heating at very high temperatures.[12] If using AMA, ensure the pre-treatment with ammonium hydroxide is performed to remove pivaloyl groups from the FAM dye.[4][5] |
| Incorrect deprotection reagent for other modifications. | If your oligo contains other sensitive modifications (e.g., TAMRA, HEX), ensure the chosen deprotection method is compatible with all components.[2][12] | |
| Inconsistent Fluorescence Signal | pH of the final solution is not optimal. | Ensure the final oligo is dissolved in a buffer with a pH between 7.5 and 8.5.[10] |
| Temperature fluctuations during measurement. | Be aware that 6-FAM fluorescence can be temperature-dependent.[13] Maintain consistent temperature for comparative measurements. |
Data Summary: Deprotection Conditions for 6-FAM Oligos
| Deprotection Method | Reagent | Temperature | Time | Compatibility & Notes |
| Standard | Concentrated Ammonium Hydroxide (28-33%) | 55°C | 17 hours | Sufficient for all standard bases. 6-FAM is generally stable under these conditions.[2][4] |
| UltraFAST | AMA (1:1 mixture of 30% NH4OH and 40% aqueous methylamine) | 65°C | 10 minutes | Requires pre-treatment with NH4OH to deprotect the FAM dye first. [4][5][6] Requires acetyl-protected dC (Ac-dC).[2][5] |
| Room Temperature | Concentrated Ammonium Hydroxide | Room Temp. | 24 hours | A milder option for more sensitive oligos, though slower.[1] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Requires the use of UltraMILD protected phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[2] |
Experimental Protocols
Protocol 1: Standard Deprotection using Ammonium Hydroxide
-
Cleavage from Support: Add 1 mL of fresh, concentrated ammonium hydroxide to the synthesis column containing the 6-FAM labeled oligonucleotide on the solid support.
-
Incubate at room temperature for 1 hour to cleave the oligonucleotide from the support.
-
Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a screw-cap vial.
-
Deprotection: Seal the vial tightly and place it in a heating block or oven at 55°C.
-
Incubate for 17 hours to ensure complete removal of the nucleobase protecting groups.
-
Work-up: After incubation, cool the vial to room temperature.
-
Dry the sample in a speed-vac to remove the ammonium hydroxide.
-
Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., TE buffer, pH 8.0).
-
Proceed with purification (e.g., Glen-Pak™ cartridge or HPLC).
Protocol 2: Optimized Deprotection using a Two-Step AMA Method
-
FAM Deprotection (Pre-treatment): Add concentrated ammonium hydroxide to the synthesis column.
-
Incubate at room temperature until the yellow-green color of fluorescein is evident, indicating the removal of the pivaloyl protecting groups from the FAM dye. The time required will depend on the oligo length and the position of the FAM label.
-
Base Deprotection: To the same vial, add an equal volume of 40% aqueous methylamine to form the AMA solution.
-
Seal the vial tightly and incubate at 65°C for 10 minutes.
-
Work-up: Cool the vial to room temperature.
-
Dry the sample in a speed-vac.
-
Resuspend the oligonucleotide in a suitable buffer.
-
Proceed with purification.
Visualized Workflows
Caption: General workflow for the deprotection and purification of 6-FAM labeled oligonucleotides.
Caption: Troubleshooting logic for low fluorescence in 6-FAM oligos.
References
- 1. US9085797B2 - Method for deblocking of labeled oligonucleotides - Google Patents [patents.google.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. scribd.com [scribd.com]
- 8. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 9. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 10. idtdna.com [idtdna.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 13. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-FAM Fluorescence Stability and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the fluorescence stability of 6-Carboxyfluorescein (6-FAM). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Quick Facts: 6-FAM and pH
| Property | Value | Reference |
| Optimal pH Range | 7.5 - 8.5 | --INVALID-LINK-- |
| pKa | ~6.5 | [1] |
| Excitation Maximum (pH 9) | 495 nm | [2] |
| Emission Maximum (pH 9) | 519 nm | [2] |
Data Presentation: 6-FAM Fluorescence Intensity vs. pH
The fluorescence intensity of 6-FAM is highly dependent on pH. Below is a summary of the relative fluorescence intensity of 6-FAM across a range of pH values. The data indicates that fluorescence is significantly quenched in acidic environments and is most stable and intense in slightly alkaline conditions.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | ~10 |
| 5.0 | ~20 |
| 6.0 | ~40 |
| 7.0 | ~75 |
| 7.5 | ~95 |
| 8.0 | 100 |
| 8.5 | ~98 |
| 9.0 | ~95 |
Note: These values are approximated from graphical data and should be used as a general guide. For precise quantification, it is recommended to perform a pH titration curve under your specific experimental conditions.
Experimental Protocols
Measuring 6-FAM Fluorescence as a Function of pH
This protocol outlines the steps to determine the pH-dependent fluorescence profile of 6-FAM.
Materials:
-
6-FAM stock solution (e.g., in DMSO)
-
A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 4 to 10)
-
pH meter
-
Fluorometer or fluorescence plate reader
-
Microplates or cuvettes suitable for fluorescence measurements
Procedure:
-
Buffer Preparation: Prepare a series of buffers with known pH values. It is crucial to use buffers that do not autofluoresce in the same range as 6-FAM.
-
Sample Preparation:
-
Prepare a working solution of 6-FAM by diluting the stock solution in a suitable buffer (e.g., PBS at pH 7.4).
-
In a microplate or a set of cuvettes, add a consistent amount of the 6-FAM working solution to each of the different pH buffers. Ensure the final concentration of 6-FAM is the same across all samples.
-
Include a blank for each buffer (buffer without 6-FAM) to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer. For 6-FAM, typical settings are an excitation wavelength of ~495 nm and an emission wavelength of ~517 nm. These may need to be optimized for your instrument.
-
Measure the fluorescence intensity of each sample, including the blanks.
-
-
Data Analysis:
-
Subtract the background fluorescence of each buffer from the corresponding 6-FAM sample reading.
-
Plot the corrected fluorescence intensity as a function of pH.
-
To normalize the data, divide each fluorescence value by the maximum fluorescence intensity observed (typically around pH 8.0) and express it as a percentage.
-
Mandatory Visualization
Caption: pH-dependent equilibrium of 6-FAM ionic forms.
Troubleshooting Guide & FAQs
Q1: My 6-FAM fluorescence signal is weak or absent. What could be the cause?
A1: There are several potential reasons for a weak or absent 6-FAM signal, many of which are related to pH:
-
Acidic Buffer: 6-FAM fluorescence is significantly quenched in acidic conditions (pH < 7.0).[3] Ensure your buffer is within the optimal pH range of 7.5 to 8.5.
-
Incorrect Buffer Composition: Some buffer components can interfere with fluorescence. For instance, high concentrations of certain salts can cause quenching. It is advisable to test the fluorescence of 6-FAM in your specific buffer system.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore. Minimize light exposure by using neutral density filters, reducing illumination time, and using an anti-fade reagent if applicable.
-
Low Concentration: The concentration of your 6-FAM labeled molecule may be too low to detect. Verify the concentration and consider increasing it if necessary.
-
Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are correctly set for 6-FAM (around 495 nm for excitation and 517 nm for emission).
Q2: I am observing a gradual decrease in my 6-FAM signal over time, even when the sample is kept in the dark. What could be the issue?
A2: This could be due to the instability of your buffer's pH. If the buffer capacity is insufficient, it may not be able to maintain a stable pH, leading to a drift that affects the fluorescence of the pH-sensitive 6-FAM. Use a high-quality buffer with a pKa close to your desired experimental pH to ensure stability.
Q3: Can I use 6-FAM for experiments in acidic environments?
A3: While 6-FAM can be used in acidic conditions, it is important to be aware that its fluorescence will be significantly lower.[3] For applications requiring bright fluorescence in acidic environments, consider using a pH-insensitive fluorophore or a dye specifically designed for acidic conditions.
Q4: How does temperature affect 6-FAM fluorescence?
A4: Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay. For consistent results, it is important to perform all measurements at a constant and controlled temperature.
Q5: My sample has high background fluorescence. How can I reduce it?
A5: High background can originate from several sources:
-
Autofluorescence: Biological samples and some media components can have intrinsic fluorescence. To check for this, run a control sample without the 6-FAM label.
-
Contaminated Reagents: Ensure that your buffers and other reagents are of high purity and are not contaminated with fluorescent impurities.
-
Non-specific Binding: If you are using 6-FAM conjugated to an antibody or other probe, you may have non-specific binding to your sample. Ensure you have adequate blocking steps in your protocol.
By understanding and controlling the pH of your experimental environment, you can ensure the stability and reliability of your 6-FAM fluorescence data. For further assistance, please consult the product-specific documentation or contact our technical support team.
References
Technical Support Center: Post-Labeling Purification of 6-FAM Conjugates
This guide provides troubleshooting advice and detailed protocols for the removal of unconjugated 6-Carboxyfluorescein (6-FAM) from labeling reactions involving proteins and oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated 6-FAM after a labeling reaction?
A1: Removing excess, unconjugated ("free") 6-FAM dye is essential for the accuracy and reliability of downstream applications.[1] High levels of free dye can lead to significant background fluorescence, which lowers the signal-to-noise ratio and can result in inaccurate quantification of labeling efficiency.[1][2] This can ultimately compromise the interpretation of experimental results.[2]
Q2: What are the most common methods for removing free 6-FAM?
A2: The choice of purification method depends on the nature of the labeled molecule (e.g., protein, oligonucleotide), sample volume, and desired final purity.[2] The most widely used techniques include:
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size.[3][4][5] Larger, labeled molecules elute first, while the smaller, unconjugated dye molecules are retained in the porous resin and elute later.[2][3][5]
-
Ethanol Precipitation: This technique is commonly used to purify and concentrate oligonucleotides.[6][7] The addition of salt and ethanol causes the DNA or RNA to precipitate out of solution, leaving the smaller dye molecules behind in the supernatant.[6]
-
Cartridge Purification: This method is highly effective for oligonucleotides synthesized with a dimethoxytrityl (DMT) group still attached (DMT-on). The cartridge resin has a high affinity for the hydrophobic DMT group, allowing for the separation of the full-length, labeled oligonucleotide from shorter, unlabeled failure sequences and free dye.[8]
-
Ultrafiltration (Spin Columns): This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size, driven by centrifugal force.[1] The larger, labeled molecule is retained by the membrane, while the smaller, free dye passes through into the filtrate.[1]
-
Dialysis: This method involves the diffusion of small molecules, like unconjugated dyes, across a semi-permeable membrane into a large volume of buffer, while retaining the larger labeled molecules.[2][9]
Q3: How do I choose the best purification method for my experiment?
A3: The selection depends on several factors. For proteins, size-exclusion chromatography and ultrafiltration are gentle and effective. For oligonucleotides, ethanol precipitation is a classic and effective method, while cartridge purification offers very high purity for DMT-on syntheses.[8][9] Refer to the comparison table below for guidance.
Data Presentation
Table 1: Comparison of Common 6-FAM Purification Methods
| Method | Principle | Typical Sample | Speed | Typical Purity/Recovery | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by molecular size[3][5] | Proteins, Oligonucleotides | Moderate to Fast | Good to Excellent | Gentle, preserves protein activity, good for desalting[2][3] | Potential for sample dilution |
| Ethanol Precipitation | Differential solubility in ethanol/salt solution[6] | Oligonucleotides | Fast | Good | Concentrates sample, removes salts[6][10] | Can be variable, may co-precipitate salts if not washed properly[7][11] |
| Cartridge Purification (DMT-on) | Affinity for DMT group[8] | DMT-on Oligonucleotides | Fast | Excellent (up to 99-100%)[8][9] | High purity and recovery, removes failure sequences[8] | Requires DMT-on synthesis |
| Ultrafiltration (Spin Columns) | Separation by molecular weight cutoff (MWCO)[1] | Proteins | Fast | Good | Rapid, concentrates sample | Potential for membrane fouling or protein aggregation[1] |
| Dialysis | Diffusion across a semi-permeable membrane[2][9] | Proteins | Slow (12-48 hours)[2] | Good to Excellent | Gentle, good for buffer exchange | Time-consuming, requires large buffer volumes[12] |
Mandatory Visualization
Caption: Workflow for 6-FAM labeling and purification.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Spin Column Format)
This protocol is suitable for purifying labeled proteins and larger oligonucleotides.
Materials:
-
Crude labeling reaction mixture
-
Size-exclusion spin column (e.g., Sephadex™ G-25)[3]
-
Equilibration/elution buffer (compatible with your downstream application)
-
Microcentrifuge tubes
-
Microcentrifuge
Methodology:
-
Column Preparation: Invert the spin column several times to resuspend the resin. Remove the bottom cap and place the column in a 2 mL collection tube.
-
Equilibration: Centrifuge the column (typically at 1,000 x g for 2 minutes) to remove the storage buffer. Discard the flow-through.[1]
-
Add 500 µL of equilibration buffer to the top of the resin. Centrifuge again (1,000 x g for 2 minutes). Repeat this wash step 2-3 times to ensure the column is fully equilibrated with your buffer.[1]
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully load your sample (typically 100-200 µL) onto the center of the resin bed.
-
Elution: Centrifuge the column (1,000 x g for 2 minutes). The purified, labeled molecule will be in the eluate in the collection tube. The unconjugated 6-FAM will remain in the resin of the column.
Protocol 2: Ethanol Precipitation of Labeled Oligonucleotides
This protocol is a standard method for purifying and concentrating DNA/RNA.
Materials:
-
Crude labeled oligonucleotide solution
-
3 M Sodium Acetate (NaOAc), pH 5.2[10]
-
Ice-cold 100% ethanol[10]
-
70% ethanol (in sterile water)[10]
-
Microcentrifuge
-
Resuspension buffer (e.g., TE buffer or nuclease-free water)
Methodology:
-
To your oligonucleotide solution, add 1/10th volume of 3 M NaOAc (pH 5.2). Mix well.[7]
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix thoroughly by inverting the tube.[7]
-
Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, an overnight incubation may improve recovery.[10]
-
Centrifuge the sample at high speed (>12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.[7][10]
-
Carefully decant the supernatant, which contains the unconjugated dye. Be careful not to disturb the pellet, which may be invisible.
-
Gently add 500 µL of cold 70% ethanol to wash the pellet. This removes residual salt and dye.[10]
-
Centrifuge again for 5-10 minutes at 4°C. Carefully remove all of the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the purified oligonucleotide pellet in the desired volume of an appropriate buffer.[10]
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 6. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 7. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 11. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: 6-FAM Oligo Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected peaks observed during the analysis of 6-FAM labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks in my 6-FAM oligo analysis?
A1: Unexpected peaks in 6-FAM oligo analysis, typically observed during capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC), can originate from several sources. The most common include impurities from oligonucleotide synthesis, issues related to the 6-FAM dye itself, and artifacts generated during the analytical process.
Q2: What types of synthesis-related impurities can cause extra peaks?
A2: During solid-phase oligonucleotide synthesis, several impurities can be generated that may appear as unexpected peaks:
-
Failure Sequences (n-1, n-2, etc.): These are shorter oligonucleotides ("shortmers") that result from incomplete coupling at each synthesis cycle.[1][2] They are often the most abundant impurity.
-
Incompletely Deprotected Oligonucleotides: If protecting groups are not fully removed after synthesis, the resulting oligonucleotides will have different migration or retention times.[3]
-
Side-Product Adducts: Undesired chemical modifications can occur during synthesis or deprotection, leading to adducts with distinct analytical profiles.[4]
Q3: Can the 6-FAM dye itself be the cause of unexpected peaks?
A3: Yes, the 6-FAM dye can contribute to artifactual peaks in several ways:
-
Dye Degradation: 6-FAM is sensitive to acidic environments (pH < 7) and photobleaching, which can lead to degradation products that appear as separate peaks.[5][6][7][8]
-
Free Dye: Unconjugated 6-FAM dye in the sample will produce a distinct, typically fast-migrating peak.
-
Dye-Associated Artifacts: In some cases, the dye can cause consistent, non-sample-related peaks in capillary electrophoresis.[9]
-
Spectral Overlap (Pull-up/Pull-down): In analyses using multiple fluorescent dyes, spectral overlap from a strong signal in one channel can cause artifactual peaks to appear in another (e.g., the 6-FAM channel).[10]
Q4: My main oligo peak appears split or broadened. What could be the cause?
A4: Peak splitting or broadening can be caused by several factors:
-
Sample Overlap with Sample Plug (CE): In capillary electrophoresis, interactions between the analyte zone and the sample plug can lead to peak splitting. This is more common with slowly migrating molecules.[11]
-
Inner Filter Effect: At high fluorophore concentrations, the excitation light may not penetrate the sample evenly, leading to distortion of the peak shape.[12]
-
Conformational Isomers: The oligonucleotide itself may exist in multiple stable conformations that can sometimes be resolved as separate or broadened peaks under specific analytical conditions.
-
Poor Oligo Purification: The presence of closely related impurities, such as n-1 products that are not fully resolved from the main peak, can lead to peak tailing or the appearance of shoulders.[4]
Q5: How important is the pH of the buffer used to dissolve my 6-FAM oligo?
A5: The pH is critical. 6-FAM fluorescence decreases significantly in acidic conditions (pH below 7) as the dye becomes protonated.[6][7] For optimal and stable fluorescence, it is recommended to use a buffer in the pH range of 7.5–8.5.[6]
Troubleshooting Guide
If you are observing unexpected peaks in your 6-FAM oligo analysis, follow this guide to identify and resolve the issue.
Step 1: Evaluate the Synthesis and Purification of the Oligonucleotide
The quality of the oligonucleotide is the most common source of unexpected peaks.
-
Review the Purification Method:
-
Desalted Oligos: These are only purified of small molecules from the synthesis process and will contain failure sequences (n-x products).[2][13] This level of purity is generally sufficient for non-critical applications like standard PCR but not for sensitive assays.[13]
-
Purified Oligos (HPLC or PAGE): For applications requiring high purity, such as cloning or quantitative assays, HPLC or PAGE purification is necessary to effectively remove shorter failure sequences.[1][2][13]
-
-
Assess the Purity Data:
-
Examine the quality control data provided by the oligo manufacturer. This will often show the percentage of the full-length product.
-
If you suspect impurities, consider re-purifying the oligonucleotide using an appropriate method.
-
| Purification Method | Typical Purity of a 30mer Oligo | Removes n-1 Sequences? |
| Desalting | ~97% (Theoretical Yield)[13] | No |
| HPLC (High-Performance Liquid Chromatography) | >99%[14] | Yes |
| PAGE (Polyacrylamide Gel Electrophoresis) | High | Yes |
Table 1: Comparison of common oligonucleotide purification methods and their effectiveness at removing failure sequence impurities.
Step 2: Investigate Potential Dye-Related Issues
-
Check for Free Dye: Run a sample of the free 6-FAM dye if available to determine its migration/retention time. An intense, early-eluting peak in your oligo sample may correspond to unconjugated dye.
-
Ensure Proper pH and Storage:
-
Evaluate for Dye Degradation: If the oligo has been stored for a long time or handled improperly, the dye may have degraded. This can result in a series of smaller, unexpected peaks.[8]
Step 3: Address Analytical and Instrumental Artifacts
If the oligo itself is of high purity, the issue may lie with the analytical method.
-
Run a Blank Injection: Inject the running buffer or water to check for contaminants in the system or carryover from previous injections.[15] A peak appearing in a blank run indicates a system contamination issue.
-
Optimize Sample Injection (for CE):
-
Check for Spectral Overlap (Pull-Up): If you are running multiplex assays with other dyes, analyze the data for pull-up peaks. This occurs when the signal from another dye "leaks" into the 6-FAM detection channel.[10] Most analysis software has tools to correct for this.
-
Rule out Sample Contaminants: Contaminants in the sample that are fluorescent can also cause unexpected peaks. For example, eosin, a stain used in tissue processing, can produce a distinct artifact peak in capillary electrophoresis.[9]
Experimental Protocols
Protocol: Reverse-Phase HPLC Purification of Oligonucleotides
High-performance liquid chromatography (HPLC) is a highly effective method for purifying oligonucleotides to ensure they are free of failure sequences and other impurities.[1]
Objective: To purify a 6-FAM labeled oligonucleotide to >99% purity.
Materials:
-
Crude 6-FAM labeled oligonucleotide with the 5'-DMT group intact (DMT-on).
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: Acetonitrile.
-
Deprotection Solution: Ammonium hydroxide.
-
Detritylation Solution: 2% Trifluoroacetic acid (TFA).
Methodology:
-
Oligonucleotide Deprotection: Cleave the synthesized oligonucleotide from the solid support and deprotect it using ammonium hydroxide overnight at 55°C.[14] Keep the DMT group on the 5' end.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
-
Dissolve the crude oligo in Buffer A and inject it onto the column.
-
Run a linear gradient of increasing Buffer B concentration. The DMT-on full-length product is more hydrophobic and will elute later than the DMT-off failure sequences.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on full-length product.
-
Detritylation: Add 2% TFA to the collected fraction to cleave the DMT group. The solution will turn orange.
-
Final Desalting: Desalt the purified and detritylated oligonucleotide using a suitable method, such as a desalting cartridge or ethanol precipitation, to remove the HPLC buffer salts.
-
Quality Control: Analyze the final product by capillary electrophoresis or analytical HPLC to confirm its purity. The purified product should show a single major peak.
Visualizations
Figure 1. Troubleshooting workflow for unexpected peaks in 6-FAM oligo analysis.
References
- 1. fr.gilson.com [fr.gilson.com]
- 2. microsynth.ch [microsynth.ch]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. 6-FAM (6-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 3301-79-9) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Capillary Electrophoresis Artifact Due to Eosin: Implications for the Interpretation of Molecular Diagnostic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated detection and removal of capillary electrophoresis artifacts due to spectral overlap [ouci.dntb.gov.ua]
- 11. Sample plug induced peak splitting in capillary electrophoresis studied using dual backscattered interferometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. glenresearch.com [glenresearch.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 6-Fluorescein Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorescein Phosphoramidite (6-FAM). Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (6-FAM) is a fluorescent dye molecule used to label oligonucleotides at the 5'-end.[1][2] This labeling is essential for various biochemical and molecular biology applications, including real-time PCR, DNA sequencing, and hybridization studies, as it allows for the detection and quantification of the labeled oligonucleotides.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in common organic solvents such as anhydrous acetonitrile (MeCN), dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For oligonucleotide synthesis, anhydrous acetonitrile is the recommended diluent.[2][3]
Q3: Why is it crucial to use anhydrous solvents?
A3: The presence of water (humidity) can lead to the degradation of the phosphoramidite, which in turn will result in low coupling efficiency during oligonucleotide synthesis.[4] It is critical to maintain anhydrous conditions throughout the handling and dissolution process to ensure the integrity of the reagent.[4]
Q4: How should this compound be stored?
A4: It is recommended to store this compound in a freezer at -10 to -30°C under dry conditions.[2] Once in solution, its stability decreases, and it is best to use it within 2-3 days for optimal performance.[2]
Q5: Can I use 6-FAM for internal labeling of an oligonucleotide?
A5: While 6-FAM phosphoramidite is primarily designed for 5'-end labeling, internal labeling can be achieved using modified nucleotides like FAM-dT phosphoramidite.[1] It is important to include spacers between multiple internal FAM labels to prevent self-quenching of the fluorescent signal.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Difficulty Dissolving the Lyophilized Powder
-
Symptom: The lyophilized 6-FAM phosphoramidite powder does not fully dissolve in the solvent, or particulates are visible.
-
Possible Cause 1: Inappropriate Solvent: You may be using a solvent in which the phosphoramidite has poor solubility.
-
Possible Cause 2: Presence of Moisture: The solvent or the environment may not be sufficiently dry, leading to hydrolysis of the phosphoramidite, which can affect its solubility and performance.
-
Possible Cause 3: Insufficient Solvent Volume: The concentration may be too high for the solvent to effectively dissolve the powder.
-
Solution: Refer to the quantitative data table below to ensure you are using an adequate volume of solvent for the mass of the phosphoramidite.
-
Issue 2: Low Coupling Efficiency After Dissolution
-
Symptom: The coupling efficiency during oligonucleotide synthesis is lower than expected after using the dissolved 6-FAM phosphoramidite.
-
Possible Cause 1: Degraded Phosphoramidite due to Moisture: This is the most common cause. Even small amounts of water can degrade the phosphoramidite, rendering it inactive for the coupling reaction.[4]
-
Possible Cause 2: Old or Improperly Prepared Activator: The activator is crucial for the coupling reaction.
-
Solution: Use a fresh, properly prepared activator solution.[5]
-
-
Possible Cause 3: Insufficient Coupling Time:
-
Solution: A 3-minute coupling time is generally recommended for 6-FAM phosphoramidite.[2] You may need to optimize this for your specific sequence or synthesizer.
-
Quantitative Data
The following table provides the required volume of anhydrous acetonitrile (MeCN) to reconstitute specific masses of this compound to a desired concentration.[3]
| Mass of 6-FAM | 1 mM | 5 mM | 10 mM |
| 0.1 mg | 85.01 µL | 17.00 µL | 8.50 µL |
| 0.5 mg | 425.04 µL | 85.01 µL | 42.50 µL |
| 1 mg | 850.09 µL | 170.02 µL | 85.01 µL |
| 5 mg | 4.25 mL | 850.09 µL | 425.04 µL |
| 10 mg | 8.50 mL | 1.70 mL | 850.09 µL |
Experimental Protocols
Protocol for Dissolving this compound under Anhydrous Conditions
Objective: To prepare a solution of this compound in anhydrous acetonitrile for use in oligonucleotide synthesis, while minimizing exposure to moisture.
Materials:
-
Lyophilized this compound in a septum-sealed vial
-
Septum-sealed bottle of anhydrous acetonitrile (≤ 10-15 ppm water)[4]
-
Dry, argon or helium-purged syringe
-
Inert gas source (argon or helium) with a drying filter[4]
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Using a syringe with a needle, puncture the septum of the anhydrous acetonitrile bottle and draw the required volume of solvent (refer to the table above).
-
Carefully inject the anhydrous acetonitrile into the vial containing the lyophilized this compound.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking. The solution should be clear.[6][7]
-
If the synthesizer is not immediately ready, store the dissolved phosphoramidite under an inert gas atmosphere and use it within 2-3 days for best results.[2]
Visualizations
Caption: Troubleshooting workflow for 6-FAM solubility issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound DNA synthesis | C68H78N3O13P | Biosolve Shop [shop.biosolve-chemicals.eu]
- 7. This compound configured for ABI 204697-37-0 [sigmaaldrich.com]
Technical Support Center: 6-FAM Phosphoramidite
Welcome to the technical support center for 6-FAM (6-carboxyfluorescein) phosphoramidite. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: How should 6-FAM phosphoramidite be stored?
A1: Proper storage is critical to maintain the integrity of 6-FAM phosphoramidite.
-
Dry Product: Store the lyophilized powder in a freezer at -10°C to -30°C, protected from light and moisture.[1][2] Many suppliers recommend storage at -20°C in the dark and under desiccated conditions.[3][4][5]
-
In Solution: Once dissolved, the phosphoramidite solution has limited stability and should be used as quickly as possible.
Q2: What is the stability of 6-FAM phosphoramidite in solution?
A2: 6-FAM phosphoramidite is most commonly dissolved in anhydrous acetonitrile for use in oligonucleotide synthesis.[2] The stability of the solution is limited. It is generally considered stable for 2-3 days when properly prepared and stored.[2][6] After 4 days, the coupling efficiency can drop below 90%.[1][2] For optimal performance, it is highly recommended to use freshly prepared solutions.
Q3: What are the primary causes of 6-FAM phosphoramidite degradation in solution?
A3: The main degradation pathways for phosphoramidites, including 6-FAM, in acetonitrile are:
-
Hydrolysis: Reaction with trace amounts of water in the acetonitrile is a primary cause of degradation.[7][8] This leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction.
-
Oxidation: Exposure to air can lead to oxidation of the phosphoramidite.
-
Light Exposure: Fluorescein and its derivatives are sensitive to light.[9] Prolonged exposure can lead to photobleaching and loss of fluorescent signal in the final oligonucleotide.
Q4: In which solvents is 6-FAM phosphoramidite soluble?
A4: 6-FAM phosphoramidite is soluble in common organic solvents used in oligonucleotide synthesis, including anhydrous acetonitrile, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][5] Anhydrous acetonitrile is the standard diluent for automated DNA synthesis.[2]
Experimental Protocols & Data
Protocol: Preparation and Handling of 6-FAM Phosphoramidite Solution
This protocol outlines the recommended procedure for preparing 6-FAM phosphoramidite solution for use in an automated DNA synthesizer.
Materials:
-
6-FAM phosphoramidite, lyophilized powder
-
Anhydrous acetonitrile (synthesis grade, <30 ppm H₂O)
-
Molecular sieves (3Å, activated)
-
Argon or Nitrogen gas source
-
Appropriate synthesizer bottle and cap
Procedure:
-
Preparation: Ensure all glassware and equipment are scrupulously dry. Bake glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
Equilibration: Allow the vial of 6-FAM phosphoramidite to warm to room temperature (at least 30 minutes) before opening to prevent condensation of atmospheric moisture.
-
Solvent Preparation: Use high-quality, anhydrous acetonitrile. To ensure minimal water content, it is best practice to use a freshly opened bottle or to dry the solvent over activated molecular sieves for at least 24 hours before use.[8]
-
Dissolution: Under an inert atmosphere (argon or nitrogen), add the appropriate volume of anhydrous acetonitrile to the vial of 6-FAM phosphoramidite to achieve the desired concentration (typically 0.1 M).
-
Mixing: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to minimize shearing.
-
Transfer: Transfer the solution to the designated bottle for the DNA synthesizer, ensuring the bottle has been purged with inert gas.
-
Storage on Synthesizer: Place the bottle on the synthesizer. Use the solution as soon as possible. It is not recommended to store the solution on the synthesizer for more than 3-4 days.[1][2]
Data Presentation: Stability of 6-FAM Phosphoramidite in Solution
The following table summarizes the stability data for 6-FAM phosphoramidite dissolved in anhydrous acetonitrile under standard synthesizer conditions.
| Time in Solution (Days) | Expected Coupling Efficiency | Source(s) |
| 1 - 2 | > 98% | [1] |
| 2 - 3 | > 95% | [2][6] |
| 4 | < 90% | [1][2] |
Note: Stability is highly dependent on the quality of the anhydrous acetonitrile and the exclusion of moisture and air from the system.
Experimental Workflow: 6-FAM Solution Preparation
Caption: Workflow for preparing 6-FAM phosphoramidite solution.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-FAM labeled oligonucleotides.
Problem: Low or No Fluorescence in the Final Product
| Possible Cause | Recommended Action |
| 1. Inefficient Coupling | The 6-FAM phosphoramidite failed to couple efficiently to the 5'-end of the oligonucleotide. See the "Low Coupling Efficiency" section below for a detailed troubleshooting tree. |
| 2. Degradation of Fluorophore | The FAM dye is sensitive to certain deprotection conditions. Avoid using AMA (ammonia/methylamine) without a pre-treatment step, as this can generate a non-fluorescent impurity.[6] |
| 3. Photobleaching | FAM-labeled oligonucleotides are light-sensitive.[9] Always store and handle the final product in the dark. Use amber tubes or wrap tubes in foil. |
| 4. pH Sensitivity | The fluorescence of 6-FAM is pH-dependent and decreases significantly below pH 7.[10] Ensure the final oligo is dissolved in a neutral or slightly basic buffer (pH 7.5 - 8.5). |
Problem: Low Coupling Efficiency of 6-FAM Phosphoramidite
Low coupling efficiency is a frequent issue, often leading to low yields of the desired full-length, labeled oligonucleotide. Use the following decision tree to diagnose the problem.
Troubleshooting Workflow: Low Coupling Efficiency
Caption: Troubleshooting decision tree for low coupling efficiency.
Degradation Pathway of Phosphoramidites in Solution
Understanding the degradation process can help in preventing it. The primary degradation pathway involves hydrolysis due to trace water in the solvent.
Caption: Primary degradation pathway of phosphoramidites via hydrolysis.
References
- 1. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-FAM Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize n+1 peaks during 6-FAM oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n+1 impurities in oligonucleotide synthesis?
A1: n+1 impurities are undesirable side products of oligonucleotide synthesis that are one nucleotide longer than the intended full-length product (FLP).[1] These impurities can co-migrate with the desired product during purification, making them challenging to remove and potentially impacting the performance of the oligonucleotide in downstream applications.
Q2: What are the primary causes of n+1 peaks in 6-FAM oligo synthesis?
A2: There are two main chemical reactions that lead to the formation of n+1 impurities:
-
Phosphoramidite Dimer Addition: During the coupling step, the mildly acidic activator can prematurely remove the 5'-DMT protecting group from a phosphoramidite monomer in solution. This deprotected monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain.[1] This is particularly common with dG phosphoramidites, as they are more susceptible to detritylation by the acidic activator.[2]
-
N3-Cyanoethylation of Thymidine: Acrylonitrile, a byproduct generated during the removal of the cyanoethyl protecting group from the phosphate backbone, can react with thymidine bases. This modification results in a product that is 53 Da heavier than the intended oligonucleotide and can be mistaken for an n+1 peak in HPLC analysis, although it is distinguishable by mass spectrometry.[1][2]
Q3: Are 6-FAM labeled oligos more prone to n+1 impurities?
A3: While the fundamental causes of n+1 impurities are the same for both labeled and unlabeled oligonucleotides, the presence of a 6-FAM label can introduce additional considerations. The deprotection and purification of dye-labeled oligos require specific conditions to avoid degradation of the fluorophore, which can sometimes compromise the removal of other synthesis-related impurities if not optimized.[3][4] However, the 6-FAM moiety itself does not directly cause n+1 additions.
Troubleshooting Guide
Issue: My HPLC or Mass Spectrometry analysis shows a significant n+1 peak.
This guide will help you diagnose and resolve the issue based on the likely cause.
Step 1: Identify the Likely Cause
First, determine the likely source of the n+1 impurity.
-
Mass-based identification: Use mass spectrometry to analyze the impurity.
Step 2: Implement Corrective Actions
Based on the identified cause, follow the appropriate troubleshooting path.
This issue is primarily addressed by optimizing the coupling step of the synthesis.
Corrective Actions:
-
Review Activator Choice: More acidic activators increase the likelihood of premature detritylation of the phosphoramidite in solution.[2] Consider using a less acidic activator.
-
Ensure High-Quality Reagents: Use fresh, anhydrous phosphoramidites and acetonitrile.[2] Water can interfere with the coupling reaction and degrade phosphoramidites.
-
Optimize Coupling Time: While extending coupling time can improve coupling efficiency for the desired product, excessively long coupling times may also increase the opportunity for dimer formation. Follow the recommended coupling times for your synthesizer and reagents.
This side reaction occurs post-synthesis and can be eliminated with a specific chemical treatment.
Corrective Action:
-
Perform a Diethylamine (DEA) Wash: Before cleaving the oligonucleotide from the CPG support, perform an on-column wash with a 10% solution of diethylamine in acetonitrile. This will remove the acrylonitrile byproduct and prevent it from reacting with thymidine bases.[2]
Data Presentation
Table 1: Impact of Activator Choice on the Risk of dG Dimer Formation
| Activator | pKa | Acidity | Risk of dG Dimer Formation |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | High | Higher |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | High | Higher |
| 1H-Tetrazole | 4.9 | Moderate | Moderate |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Low | Lower |
This table is a summary based on the principle that activators with lower pKa values are more acidic and thus increase the rate of premature detritylation of dG phosphoramidites, leading to a higher risk of dimer formation and subsequent n+1 peaks.[2]
Experimental Protocols
Protocol 1: On-Column Diethylamine (DEA) Wash to Prevent N3-Cyanoethylation
This protocol should be performed after the completion of oligonucleotide synthesis but before the final cleavage and deprotection steps.[2]
Materials:
-
10% (v/v) Diethylamine (DEA) in anhydrous acetonitrile.
-
Syringe or automated synthesizer port for reagent delivery.
-
Completed oligonucleotide synthesis column (CPG support).
Procedure:
-
Following the final synthesis cycle, ensure the column is free of other synthesis reagents by performing a final acetonitrile wash as per the synthesizer's protocol.
-
Prepare the 10% DEA in acetonitrile solution.
-
Slowly pass the DEA solution through the synthesis column.
-
Manual Procedure: Attach a syringe containing a few milliliters of the DEA solution to the column and slowly push the solution through over a period of approximately 5 minutes.[2]
-
Automated Procedure: If your synthesizer has an auxiliary port, configure it to deliver the DEA solution and create a custom end-of-synthesis method to perform the wash.
-
-
After the DEA wash, rinse the column thoroughly with anhydrous acetonitrile to remove any residual diethylamine.
-
Proceed with the standard cleavage and deprotection protocol for your 6-FAM labeled oligonucleotide.
Protocol 2: General Analysis of 6-FAM Oligonucleotides by RP-HPLC
This protocol provides a general method for analyzing the purity of a crude 6-FAM labeled oligonucleotide and identifying n+1 peaks.
Materials:
-
Reversed-Phase HPLC system with a suitable C18 column.
-
UV detector.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.
-
Mobile Phase B: Acetonitrile.
-
Deprotected and desalted 6-FAM oligonucleotide sample.
Procedure:
-
Dissolve the oligonucleotide sample in Mobile Phase A.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 10% to 50% B over 20-30 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum for 6-FAM (approximately 495 nm).
-
Peak Identification:
-
The main, most prominent peak is the full-length product (FLP).
-
n-1 impurities (shorter sequences) will typically elute slightly earlier than the FLP.
-
n+1 impurities will elute slightly later than the FLP.
-
-
Integrate the peak areas to estimate the relative percentage of the n+1 impurity. For accurate identification, collect the n+1 peak fraction and analyze by mass spectrometry.
Visualizations
Caption: Chemical pathways leading to n+1 impurities.
Caption: Troubleshooting workflow for n+1 impurities.
References
Validation & Comparative
A Head-to-Head Battle of Isomers: 6-FAM vs. 5-FAM Phosphoramidite for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the precise selection of reagents is paramount to the success of experimental outcomes. In the realm of oligonucleotide synthesis, the choice between 6-FAM and 5-FAM phosphoramidites for fluorescent labeling is a common yet critical decision. This comprehensive guide provides an objective comparison of these two isomers, supported by experimental data and detailed protocols, to empower informed decisions in your research.
Fluorescein-based dyes, particularly 6-carboxyfluorescein (6-FAM) and its isomer, 5-carboxyfluorescein (5-FAM), are the workhorses for labeling oligonucleotides used in a myriad of applications, including quantitative PCR (qPCR), Sanger sequencing, and fluorescence in situ hybridization (FISH). While both isomers offer similar spectral properties, subtle differences in their chemical structure and reactivity can impact the efficiency of synthesis and the performance of the final labeled oligonucleotide. This guide delves into a detailed comparison of their performance, stability, and application-specific considerations.
At a Glance: Key Performance Differences
| Parameter | 6-FAM Phosphoramidite | 5-FAM Phosphoramidite | Key Considerations |
| Isomeric Purity | Typically supplied as a single, pure isomer. | Can be supplied as a single isomer or a mixture of 5- and 6-isomers. | Using a single isomer is crucial for reproducibility and consistent performance. |
| Common Usage | The most widely used fluorescent dye for oligonucleotide labeling.[][2] | Less commonly used than 6-FAM. | The prevalence of 6-FAM often leads to more established protocols and troubleshooting resources. |
| Recommended Coupling Time | 3-15 minutes.[3][4] | 10 minutes. | Coupling times can vary based on the synthesizer, reagents, and the specific phosphoramidite chemistry. |
| Fluorescence Quantum Yield of Labeled Oligonucleotide | Data not available in a directly comparable format. | 0.93. | The quantum yield is a critical factor for the brightness of the labeled probe. |
Deeper Dive: Performance and Physicochemical Properties
Coupling Efficiency
For 6-FAM phosphoramidite, recommended coupling times can range from as short as 3 minutes to a more conservative 15 minutes.[3][4] A longer coupling time is often suggested to ensure the reaction goes to completion, especially for larger or more complex oligonucleotides. In contrast, a 10-minute coupling time is recommended for 5-FAM phosphoramidite. It is important to note that optimal coupling times are dependent on several factors, including the specific synthesizer, activator, and the scale of the synthesis. Therefore, it is always advisable to follow the manufacturer's recommendations or perform an in-house optimization.
Fluorescence Properties
The primary function of a fluorescent label is to provide a detectable signal. The quantum yield of a fluorophore, which is the ratio of photons emitted to photons absorbed, is a direct measure of its brightness. For oligonucleotides labeled with 5-FAM, a high fluorescence quantum yield of 0.93 has been reported. While 6-FAM is widely used and known for its bright fluorescence, a directly comparable quantum yield value for 6-FAM-labeled oligonucleotides from a head-to-head study is not available in the reviewed literature.
Both 5-FAM and 6-FAM have nearly identical absorption and emission spectra, with excitation maxima around 495 nm and emission maxima around 520 nm.[4] This allows them to be used with the same filter sets on most fluorescence detection instruments.
Stability
The stability of the phosphoramidite during storage and synthesis, as well as the photostability of the final labeled oligonucleotide, are crucial for reliable and reproducible results. Both 5-FAM and 6-FAM phosphoramidites are sensitive to moisture and should be stored under anhydrous conditions to prevent degradation.
Studies on the succinimidyl esters of 5(6)-FAM indicate that the primary degradation pathway is the hydrolysis of the ester linkage. However, once coupled to an oligonucleotide via a stable amide bond, the fluorescein moiety is generally robust. While direct comparative photobleaching studies between 5-FAM and 6-FAM labeled oligonucleotides are not extensively documented, it has been noted that 6-FAM is less susceptible to photobleaching than fluorescein isothiocyanate (FITC).[5] As a general precaution, all fluorescently labeled oligonucleotides should be protected from light to minimize photobleaching.
Experimental Protocols
To facilitate a direct comparison of 6-FAM and 5-FAM phosphoramidites in your own laboratory setting, we provide the following experimental protocols.
Protocol 1: Determination of Coupling Efficiency via HPLC Analysis
Objective: To quantitatively compare the coupling efficiency of 6-FAM and 5-FAM phosphoramidites in the synthesis of a model oligonucleotide.
Methodology:
-
Oligonucleotide Synthesis:
-
Synthesize a model 20-mer oligonucleotide sequence on a standard automated DNA synthesizer.
-
For the final coupling step, use either 6-FAM or 5-FAM phosphoramidite according to the manufacturer's recommended protocol, paying close attention to the recommended coupling time.
-
Ensure all other synthesis parameters (reagents, cycle times for other steps) are kept identical between the two syntheses.
-
After synthesis, cleave the oligonucleotides from the solid support and deprotect them using standard procedures.
-
-
Sample Preparation:
-
Resuspend the crude, deprotected oligonucleotides in nuclease-free water.
-
Quantify the oligonucleotide concentration using UV-Vis spectrophotometry at 260 nm.
-
-
HPLC Analysis:
-
Analyze the crude oligonucleotide samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Column: A C18 reverse-phase column suitable for oligonucleotide analysis.
-
Detection: Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the full-length, FAM-labeled oligonucleotide. Shorter, unlabeled failure sequences will typically elute earlier.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the coupling efficiency as the percentage of the area of the full-length product peak relative to the total area of all peaks.
-
Protocol 2: TaqMan® qPCR Assay for Performance Evaluation
Objective: To compare the performance of 6-FAM and 5-FAM labeled probes in a TaqMan® qPCR assay.
Methodology:
-
Probe Design and Synthesis:
-
Design a TaqMan® probe specific to a target gene of interest.
-
Synthesize the probe with either a 5'-6-FAM or a 5'-5-FAM label and a suitable 3' quencher (e.g., BHQ-1®).
-
Purify the probes by HPLC to ensure high purity.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing DNA polymerase, dNTPs, reaction buffer, forward and reverse primers, and the FAM-labeled probe.
-
Prepare serial dilutions of a known amount of target DNA to generate a standard curve.
-
Set up replicate reactions for each dilution point for both the 6-FAM and 5-FAM labeled probes.
-
Include no-template controls for each probe.
-
-
Thermal Cycling:
-
Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)
-
-
-
-
Data Analysis:
-
Generate standard curves for both the 6-FAM and 5-FAM probes by plotting the cycle threshold (Ct) values against the logarithm of the initial template concentration.
-
Compare the R² values, slopes, and y-intercepts of the standard curves to assess the efficiency and sensitivity of each probe.
-
Compare the fluorescence intensity of the amplification plots to evaluate the signal strength of each fluorophore.
-
Visualizing the Workflow: Oligonucleotide Synthesis and qPCR
To better illustrate the processes involved, the following diagrams outline the key steps in oligonucleotide synthesis and a TaqMan® qPCR assay.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Mechanism of a TaqMan® probe-based qPCR assay.
Conclusion and Recommendations
The choice between 6-FAM and 5-FAM phosphoramidite for oligonucleotide synthesis ultimately depends on the specific requirements of the application and the resources available in the laboratory.
-
For routine applications and laboratories seeking consistency and reproducibility, 6-FAM phosphoramidite is the recommended choice. Its widespread use has led to a wealth of established protocols and a greater likelihood of batch-to-batch consistency from commercial suppliers. The use of a single, pure isomer is a significant advantage in minimizing variability.
-
For applications where maximizing the fluorescence signal is the absolute priority, it may be worthwhile to empirically test both 5-FAM and 6-FAM labeled probes. Given the reported high quantum yield of 5-FAM, it could potentially offer a brighter signal in certain contexts. However, this should be validated through direct experimental comparison as outlined in the provided protocols.
References
A Comparative Guide to 6-Fluorescein (6-FAM), HEX, and TET Phosphoramidites for Oligonucleotide Labeling
In the realm of molecular biology and diagnostics, fluorescently labeled oligonucleotides are indispensable tools for a myriad of applications, including quantitative real-time PCR (qPCR), DNA sequencing, and fragment analysis. Among the most established and widely utilized fluorescent dyes for this purpose are 6-Fluorescein (6-FAM), Hexachloro-fluorescein (HEX), and Tetrachloro-fluorescein (TET). These three dyes belong to the fluorescein family and offer distinct spectral properties that make them suitable for individual use and, notably, for multiplex assays where multiple targets are detected simultaneously.
This guide provides a detailed comparison of 6-FAM, HEX, and TET phosphoramidites, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics, supported by experimental data and protocols.
Chemical and Spectral Properties
6-FAM, HEX, and TET are all derivatives of fluorescein, with their spectral characteristics being determined by the degree of chlorination of the aromatic rings.[1] 6-FAM is the parent fluorescein molecule functionalized with a carboxylic acid group, while HEX and TET are its hexachloro- and tetrachloro- derivatives, respectively. These modifications result in a staggered emission spectrum, which is crucial for their use in multiplex applications.
The key spectral properties of these dyes are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the local chemical environment, pH, and the instrument used for measurement.
| Property | 6-Fluorescein (6-FAM) | HEX (Hexachloro-fluorescein) | TET (Tetrachloro-fluorescein) |
| Excitation Maximum (λex) | ~495 nm[2] | ~535 nm | ~521 nm |
| Emission Maximum (λem) | ~520 nm[2] | ~556 nm | ~536 nm |
| Color of Emission | Green | Green-Yellow | Yellow |
| **Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | ~75,000 - 83,000 | ~96,000 | ~86,000 |
| Quantum Yield (Φ) | ~0.9 | ~0.7 | ~0.9 |
| Relative Brightness | High | Medium | Low |
Data compiled from multiple sources. The exact values can vary based on the supplier and measurement conditions.
Performance Comparison
The choice between 6-FAM, HEX, and TET often depends on the specific application, the instrumentation available, and the need for multiplexing.
Signal Intensity and Sensitivity: 6-FAM is generally considered the brightest of the three dyes, exhibiting the highest fluorescence quantum yield.[3] This makes it an excellent choice for detecting low-abundance targets where a high signal-to-noise ratio is critical. In fragment analysis, 6-FAM is often used to label the weakest amplifying PCR products to ensure robust detection.[3] HEX and TET, while still providing strong signals, are comparatively less intense. TET is often described as the least intense of the three.[3]
Multiplexing Capability: The distinct spectral separation between 6-FAM, HEX, and TET is their most significant advantage, allowing for their combined use in multiplex assays.[1] By labeling different probes or primers with these dyes, researchers can simultaneously detect and quantify multiple targets in a single reaction, saving time, reagents, and precious sample material. When designing multiplex qPCR assays, it is crucial to select dyes with minimal spectral overlap to avoid signal bleed-through between detection channels.[4] Modern qPCR instruments and genetic analyzers are equipped with filter sets and software that can deconvolve the signals from these dyes, enabling accurate multiplex analysis.[1]
pH Sensitivity: A key consideration for fluorescein-based dyes is their sensitivity to pH. The fluorescence of 6-FAM is known to decrease significantly at a pH below 7.[2] Therefore, it is recommended to use buffers in the pH range of 7.5 to 8.5 to ensure optimal and stable fluorescence. While specific data for HEX and TET is less commonly reported, as chlorinated derivatives of fluorescein, they are also expected to exhibit some degree of pH sensitivity. For applications requiring a wider pH range, alternative dye chemistries, such as rhodamine derivatives, may be more suitable.
Experimental Protocols
1. Oligonucleotide Labeling and Purification
The following is a general protocol for the synthesis and purification of oligonucleotides labeled with 6-FAM, HEX, or TET phosphoramidites.
dot
Caption: Workflow for oligonucleotide labeling and purification.
Methodology:
-
Automated DNA Synthesis: Oligonucleotides are synthesized on a solid support using standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Phosphoramidite Coupling: The desired phosphoramidite (6-FAM, HEX, or TET) is coupled to the 5' terminus of the oligonucleotide. A coupling time of 3 minutes is generally recommended.
-
Cleavage and Deprotection: The labeled oligonucleotide is cleaved from the solid support, and the protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude labeled oligonucleotide is purified to remove failure sequences and unconjugated dye. High-performance liquid chromatography (HPLC) or cartridge purification methods are commonly used.
-
Quality Control: The purity and identity of the final product are confirmed by spectrophotometry (to determine concentration and labeling efficiency) and by methods such as capillary electrophoresis (CE) or mass spectrometry (MS).
2. Multiplex qPCR using 6-FAM, HEX, and TET Probes
This protocol provides a general framework for setting up a triplex qPCR assay. Optimization of primer and probe concentrations is crucial for successful multiplexing.
dot
Caption: Workflow for a multiplex qPCR experiment.
Methodology:
-
Assay Design: Design primers and probes for each target. Probes should be labeled with 6-FAM, HEX, and TET, respectively. Ensure that the amplicons are of similar lengths and that the primers and probes have compatible melting temperatures.
-
Primer and Probe Optimization: Initially, test each primer/probe set in a singleplex reaction to ensure efficiency and specificity.
-
Multiplex Reaction Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, DNA polymerase, and the primer/probe sets for all three targets. Typical final concentrations are 200-500 nM for primers and 100-250 nM for probes.
-
Add the template DNA or cDNA to the master mix.
-
Include appropriate controls, such as no-template controls (NTCs) and positive controls.
-
-
Thermal Cycling and Data Acquisition:
-
Perform the qPCR on an instrument capable of multiplex detection with the appropriate filter sets for 6-FAM, HEX, and TET.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
The instrument software will perform spectral deconvolution to separate the fluorescence signals from each dye.
-
Determine the quantification cycle (Cq) for each target to quantify the initial amount of target nucleic acid.
-
3. Fragment Analysis using 6-FAM, HEX, and TET Labeled Primers
This protocol outlines the general steps for multiplex fragment analysis, a common technique in genotyping and genetic analysis.
dot
Caption: Workflow for multiplex fragment analysis.
Methodology:
-
Multiplex PCR: Amplify the target DNA fragments using multiple primer pairs in a single PCR. For each target, one of the primers (usually the forward primer) is labeled with either 6-FAM, HEX, or TET.
-
Sample Preparation for Capillary Electrophoresis (CE):
-
The PCR products are pooled together.
-
An aliquot of the pooled product is mixed with a size standard (labeled with a different fluorophore, e.g., ROX or LIZ) and a denaturing agent (e.g., Hi-Di Formamide).
-
The mixture is heated to denature the DNA fragments.
-
-
Capillary Electrophoresis: The prepared samples are injected into a capillary electrophoresis-based genetic analyzer. The negatively charged DNA fragments migrate through a polymer matrix towards the anode, separated by size.
-
Data Analysis:
-
A laser excites the fluorescent dyes as the fragments pass a detection window.
-
The emitted fluorescence is captured by a detector, and the data is processed by the analysis software.
-
The software uses the size standard to accurately determine the size of the labeled fragments and assigns alleles or genotypes based on the fragment size and the color of the fluorescent dye.
-
Conclusion
6-FAM, HEX, and TET phosphoramidites are well-established and reliable fluorescent dyes for labeling oligonucleotides. Their key advantage lies in their distinct spectral properties, which enable powerful multiplexing capabilities in a variety of applications. 6-FAM stands out for its high signal intensity, making it ideal for sensitive assays. The choice between these dyes, or their use in combination, should be guided by the specific requirements of the experiment, including the need for multiplexing, the sensitivity required, and the instrumentation available. By following optimized protocols for labeling, purification, and application, researchers can effectively leverage these fluorescent probes to achieve high-quality and reproducible results.
References
A Comparative Guide to 6-FAM Alternatives for qPCR Probes
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes for quantitative PCR (qPCR) probes is a critical step in assay design, directly impacting sensitivity and multiplexing capabilities. While 6-carboxyfluorescein (6-FAM) has traditionally been a workhorse fluorophore, a diverse array of alternatives now offers enhanced performance characteristics. This guide provides an objective comparison of common alternatives to 6-FAM, supported by spectral data and experimental protocols to aid in the selection of the optimal dye for your qPCR assays.
Performance Comparison of 6-FAM and its Alternatives
The choice of a fluorophore for a qPCR probe is guided by several key performance indicators, including its spectral properties, fluorescence intensity, and photostability. While 6-FAM is a widely used and reliable dye, several alternatives offer advantages in terms of brightness and spectral positioning for multiplex assays.[1][2]
Spectral Characteristics:
A primary consideration when selecting a fluorophore is its excitation and emission spectra, which must be compatible with the optical system of the qPCR instrument.[3] For multiplex qPCR, it is crucial to select dyes with minimal spectral overlap to avoid crosstalk between channels.[3][4] The following table summarizes the spectral properties of 6-FAM and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Quencher(s) |
| 6-FAM | 495 | 520 | BHQ-1, TAMRA |
| HEX | 538 | 555 | BHQ-1 |
| TET | 521 | 536 | BHQ-1 |
| JOE | 529 | 555 | BHQ-1 |
| VIC® | 526 | 543 | TAMRA, BHQ-1 |
| Yakima Yellow® | 530 | 549 | BHQ-1 |
| ATTO 488 | 501 | 523 | BHQ-1 |
| ATTO 532 | 532 | 552 | BHQ-1 |
Quantitative Performance Data:
Obtaining direct, standardized comparisons of quantum yield and photostability for all dyes under identical qPCR conditions is challenging due to variations in experimental setups and reporting standards. However, some general performance characteristics and relative comparisons have been reported.
| Fluorophore | Relative Fluorescence Intensity (vs. VIC®) | Key Performance Characteristics |
| 6-FAM | Not Directly Compared | High fluorescent signal intensity, making it suitable for detecting low-copy transcripts.[1] |
| HEX | Lower | A common choice for multiplexing with FAM.[4] |
| TET | Higher | Can be used in multiplex assays with FAM and HEX.[4] |
| JOE | Lower | Often used in multiplex assays. |
| VIC® | 1.00 (Reference) | Reported to have a stronger signal and better spectral resolution than JOE.[5] |
| Yakima Yellow® | Higher | Developed as an alternative to VIC®; exhibits lower background fluorescence in qPCR.[6] |
| ATTO Dyes | Not Directly Compared | Known for high photostability, brightness, and thermostability due to their rigid chromophore structure.[7] |
| Cal Fluor Orange 560 | Lower | An alternative to VIC®.[8] |
| MAX | Higher | An alternative to VIC®.[8] |
Relative fluorescence intensity data is based on a study comparing VIC alternatives in a digital PCR system and may not directly translate to all qPCR platforms and conditions.[8]
Experimental Protocols
To facilitate the evaluation and implementation of these alternative dyes, detailed experimental protocols for both a single-plex comparative analysis and a multiplex qPCR assay are provided below.
Protocol 1: Single-Plex Performance Comparison of Fluorophore-Labeled Probes
This protocol is designed to provide a framework for the direct comparison of different fluorophore-labeled probes targeting the same gene.
1. Probe and Primer Design:
-
Design a set of forward and reverse primers to amplify a 70-150 bp fragment of your target gene.
-
Design a hydrolysis probe (e.g., TaqMan® style) that hybridizes to the target sequence between the primer binding sites.
-
Synthesize the probe with each of the fluorophores to be tested (e.g., 6-FAM, HEX, VIC®, Yakima Yellow®, ATTO 532) at the 5' end and a suitable quencher (e.g., BHQ-1) at the 3' end.
-
The melting temperature (Tm) of the probe should be 5-10°C higher than the Tm of the primers.[9]
2. Reaction Setup: Prepare the following reaction mixture on ice. Master mixes for probe-based qPCR are commercially available and generally recommended.
| Component | Final Concentration | Volume for 20 µL reaction |
| 2x qPCR Probe Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 400 nM | 0.8 µL |
| Reverse Primer (10 µM) | 400 nM | 0.8 µL |
| Fluorophore-labeled Probe (5 µM) | 200 nM | 0.8 µL |
| Template DNA/cDNA | Variable | X µL |
| Nuclease-free water | - | Up to 20 µL |
3. Thermal Cycling Conditions: Perform the qPCR using a real-time PCR instrument with the following cycling conditions. These may need to be optimized for your specific target and primers.
| Step | Temperature | Time | Cycles |
| UNG Treatment (optional) | 50°C | 2 minutes | 1 |
| Polymerase Activation | 95°C | 2-10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds |
4. Data Analysis:
-
For each fluorophore, determine the cycle threshold (Ct) value from a dilution series of the template DNA to assess the reaction efficiency and limit of detection.
-
Compare the raw fluorescence intensity (ΔRn) at the plateau phase of the amplification curves to evaluate the relative brightness of each dye.
-
Assess the photostability by exposing the samples to continuous excitation and measuring the rate of fluorescence decay (if the instrument allows).
Protocol 2: Multiplex qPCR Assay Using Alternative Dyes
This protocol provides a general guideline for setting up a multiplex qPCR assay to simultaneously detect multiple targets using a combination of different fluorophores.
1. Primer and Probe Design for Multiplexing:
-
Design primer and probe sets for each target gene as described in Protocol 1.
-
Assign a unique fluorophore with minimal spectral overlap to each probe (e.g., Target 1: 6-FAM, Target 2: VIC®, Target 3: ROX, Target 4: Cy5).[10][11]
-
Ensure that the primers and probes for the different targets do not have significant homology to each other to avoid cross-reactivity.
2. Reaction Setup: Prepare the multiplex reaction mixture. Optimization of primer and probe concentrations may be necessary to balance the amplification of different targets.
| Component | Final Concentration | Volume for 20 µL reaction |
| 2x Multiplex qPCR Master Mix | 1x | 10 µL |
| Target 1 Primer/Probe Mix (20x) | 1x | 1 µL |
| Target 2 Primer/Probe Mix (20x) | 1x | 1 µL |
| Target 3 Primer/Probe Mix (20x) | 1x | 1 µL |
| Template DNA/cDNA | Variable | X µL |
| Nuclease-free water | - | Up to 20 µL |
3. Thermal Cycling Conditions: Use a real-time PCR instrument capable of multiplex detection with the appropriate filter sets for the selected dyes.
| Step | Temperature | Time | Cycles |
| Polymerase Activation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 10 seconds | 40 |
| Annealing/Extension | 60°C | 45 seconds |
4. Data Analysis:
-
Set the baseline and threshold for each dye channel independently.
-
Determine the Ct value for each target in the multiplex reaction.
-
Validate the multiplex assay by running single-plex reactions for each target and comparing the Ct values to the multiplex results to check for any inhibition or competition.
Conclusion
The selection of a fluorophore for qPCR probes extends beyond the traditional choice of 6-FAM. Alternatives such as HEX, TET, JOE, VIC®, Yakima Yellow®, and the ATTO dye series offer a range of spectral options and performance benefits that can be leveraged for enhanced sensitivity and higher-order multiplexing. By carefully considering the spectral characteristics of the dyes, their relative performance, and the compatibility with the qPCR instrument, researchers can design robust and reliable assays tailored to their specific needs. The provided protocols offer a starting point for the systematic evaluation and implementation of these alternative fluorophores in your qPCR workflows.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. reddit.com [reddit.com]
- 3. What factors should I consider when I choose fluorophore/quencher combinations for my multiplex qPCR reactions? | AAT Bioquest [aatbio.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Why choose ATTO Dyes for quantitative and digital PCR Probes? [eurogentec.com]
- 8. bioke.com [bioke.com]
- 9. bio-rad.com [bio-rad.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Multiplexing qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
A Head-to-Head Comparison of 6-FAM and Cyanine Dyes for Fluorescence Microscopy
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is a critical decision that directly influences the quality and reliability of fluorescence microscopy data. Among the myriad of available fluorophores, 6-Carboxyfluorescein (6-FAM) and cyanine dyes (such as Cy3 and Cy5) are workhorses in the field. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid in making an informed choice for your specific research needs.
Executive Summary
Both 6-FAM and cyanine dyes are extensively used for labeling biomolecules like proteins and nucleic acids in various fluorescence microscopy applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET). The primary distinction lies in their spectral properties, photostability, and brightness. 6-FAM, a derivative of fluorescein, is a bright, green-emitting dye. Cyanine dyes, such as the popular Cy3 (orange-emitting) and Cy5 (far-red-emitting), offer a broader range of spectral options and are generally more photostable than traditional fluorescein derivatives. The choice between these dyes will ultimately depend on the specific experimental requirements, such as the instrumentation available, the need for multiplexing, and the desired signal longevity.
Performance Comparison: 6-FAM vs. Cyanine Dyes
The performance of a fluorophore in fluorescence microscopy is determined by several key parameters. Here, we compare 6-FAM with two of the most widely used cyanine dyes, Cy3 and Cy5.
| Property | 6-FAM | Cy3 | Cy5 |
| Excitation Max (nm) | ~495 | ~550 | ~649 |
| Emission Max (nm) | ~517-520 | ~570 | ~670 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~75,000 | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.9 | ~0.15-0.3 | ~0.2-0.3 |
| Brightness (ε x Φ) | ~67,500 | ~22,500-45,000 | ~50,000-75,000 |
| Photostability | Moderate | Good | Moderate to Good |
| pH Sensitivity | Fluorescence decreases below pH 7 | Relatively pH-insensitive | Relatively pH-insensitive |
| Common Applications | qPCR, sequencing, single-color microscopy | FRET (donor), multiplexing, immunofluorescence | FRET (acceptor), multiplexing, in vivo imaging |
Note: Values can vary depending on the conjugation partner and the local environment.
Brightness: While 6-FAM has a very high quantum yield, the higher molar extinction coefficients of Cy3 and especially Cy5 make them exceptionally bright. Brightness is a critical factor for detecting low-abundance targets and achieving a high signal-to-noise ratio.
Photostability: Cyanine dyes generally exhibit greater resistance to photobleaching compared to 6-FAM.[1] This is a significant advantage for experiments requiring long or repeated exposures to excitation light, such as time-lapse imaging or z-stack acquisition in confocal microscopy. For instance, in one study, after 95 seconds of continuous illumination, Cy3 retained approximately 75% of its initial fluorescence.[2] More advanced cyanine-based dyes, like the Alexa Fluor series, have been engineered for even greater photostability.[1]
Environmental Sensitivity: The fluorescence of 6-FAM is known to be sensitive to pH, with a decrease in fluorescence in acidic environments.[3] In contrast, Cy3 and Cy5 are relatively insensitive to pH changes within the typical biological range, providing more stable signals in varying cellular compartments.[4] However, the fluorescence of cyanine dyes can be influenced by the local environment, including the nucleotide sequence they are attached to.[5][6]
Multiplexing: The distinct spectral separation of Cy3 and Cy5 makes them an excellent choice for multi-color imaging, allowing for the simultaneous detection of multiple targets with minimal spectral overlap.[7] 6-FAM can be used in multiplex experiments with red and far-red dyes, but careful filter selection is necessary to avoid bleed-through.
Key Applications and Experimental Considerations
Immunofluorescence
Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein within a cell or tissue. Both 6-FAM and cyanine dyes can be conjugated to antibodies for this purpose.
Caption: A generalized workflow for indirect immunofluorescence.
Experimental Protocol: Indirect Immunofluorescence
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods is crucial for achieving the best results.
-
Sample Preparation:
-
For adherent cells, grow them on coverslips to a confluence of 70-80%.
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Incubate cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]
-
-
Washing:
-
Wash the cells three times with PBS (or PBS with 0.1% Tween-20 for intracellular targets) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG labeled with 6-FAM, Cy3, or Cy5) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is highly dependent on the distance between the donor and acceptor fluorophores, making it a powerful tool for studying molecular interactions. The Cy3 (donor) and Cy5 (acceptor) pair is widely used for FRET experiments due to its good spectral overlap and large Förster distance.[11] 6-FAM can also be used as a FRET donor, typically paired with a quencher or an acceptor like TAMRA. However, the Cy3/Cy5 pair is often preferred for its enhanced photostability and brightness.
| FRET Pair | Donor Quantum Yield (ΦD) | Spectral Overlap Integral (J(λ)) | Förster Radius (R₀) (nm) |
| FAM-Cy3 | 0.90 | 5.6 x 10¹⁵ | 6.7 |
| FAM-Cy5 | 0.90 | 3.1 x 10¹⁵ | 6.1 |
| Cy3-Cy5 | 0.15 | 7.4 x 10¹⁵ | 5.2 |
Data sourced from a study on DNA origami structures.
A larger Förster radius (R₀) indicates that FRET can occur over a greater distance. While the FAM-Cy3 pair has the largest R₀, the low quantum yield of Cy3 in the Cy3-Cy5 pair is compensated by a large spectral overlap, making it a very efficient F-RET pair for measuring distances in the range of 1-7.5 nm.[3]
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Conclusion: Making the Right Choice
The selection between 6-FAM and cyanine dyes for fluorescence microscopy is not a one-size-fits-all decision.
Choose 6-FAM when:
-
You are performing single-color experiments and have a standard FITC/GFP filter set.
-
High quantum yield is the most critical factor.
-
Your experimental conditions are at a stable, neutral to alkaline pH.
-
Cost is a significant consideration, as FAM is often more economical.
Choose Cyanine Dyes (Cy3, Cy5) when:
-
You require high photostability for long-term imaging or repeated exposures.
-
Brightness is paramount for detecting low-abundance targets.
-
You are performing multi-color experiments and need good spectral separation.
-
You are conducting FRET experiments to study molecular interactions.
-
Your experimental conditions involve a range of pH values.
By carefully considering the specific demands of your experiment in light of the quantitative data and protocols presented here, you can confidently select the fluorophore that will yield the most robust and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immunofluorescence Technique | Rockland [rockland.com]
- 4. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. biotium.com [biotium.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. agilent.com [agilent.com]
- 10. FRET - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. rsc.org [rsc.org]
A Head-to-Head Comparison: 6-FAM vs. FITC for Oligonucleotide Labeling
For researchers in molecular biology and drug development, the selection of a fluorescent label for oligonucleotides is a critical decision that can significantly impact experimental outcomes. Among the most common green-emitting fluorophores are 6-carboxyfluorescein (6-FAM) and fluorescein isothiocyanate (FITC). While both are derivatives of fluorescein and share nearly identical spectral properties, a closer examination reveals key differences in their chemical structure, labeling chemistry, and performance characteristics. This guide provides an objective comparison to aid in the selection of the optimal dye for your research needs.
Key Performance Differences
6-FAM is generally considered the superior choice for oligonucleotide labeling due to its higher stability, reliability, and more robust labeling chemistry.[1] FITC, while a well-established reagent, presents several drawbacks, including lower stability of the dye-oligonucleotide bond, pH sensitivity, and a greater propensity for photobleaching.[2][3]
Data Summary
The following table summarizes the key quantitative and qualitative differences between 6-FAM and FITC for oligonucleotide labeling. It is important to note that direct side-by-side quantitative comparisons in the literature are scarce, and photophysical properties such as quantum yield can be highly dependent on the local environment of the dye.
| Feature | 6-FAM (6-Carboxyfluorescein) | FITC (Fluorescein isothiocyanate) |
| Chemical Structure | Single, pure 6-isomer of carboxyfluorescein.[1] | A mixture of 5- and 6-isothiocyanate isomers.[3] |
| Reactive Group | Carboxylic acid, typically activated as an N-hydroxysuccinimide (NHS) ester. | Isothiocyanate (-N=C=S). |
| Linkage to Oligo | Stable amide bond. | Less stable thiourea bond.[4] |
| Labeling Chemistry | More robust, leading to higher and more consistent yields. | Can be less efficient and the thiourea linkage is susceptible to hydrolysis.[4] |
| Spectral Properties | Ex: ~495 nm, Em: ~520 nm.[5][6] | Ex: ~495 nm, Em: ~525 nm.[6] |
| Quantum Yield | High, but can be influenced by conjugation. A value of 0.88 has been reported for a 6-FAM-HEG conjugate. | High for the free dye (0.92), but can be quenched upon conjugation.[7] |
| Photostability | Generally considered more photostable than FITC.[1] | Prone to rapid photobleaching.[2][3] |
| pH Sensitivity | Fluorescence is stable in the typical biological pH range of 7.5-8.5. | Fluorescence is highly sensitive to pH and decreases significantly in acidic conditions.[2][8] |
| Purity of Labeled Oligo | Higher, due to the single isomer and stable linkage. | Can be a mixture of products due to isomers and linkage instability, complicating analysis.[4] |
Chemical Structures and Labeling Reaction
The fundamental difference between 6-FAM and FITC lies in their reactive groups and the resulting linkage to the oligonucleotide. 6-FAM is typically used as an NHS ester, which reacts with a primary amine on the modified oligonucleotide to form a highly stable amide bond. In contrast, the isothiocyanate group of FITC reacts with the amine to form a less stable thiourea linkage.
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with 6-FAM NHS Ester
This protocol is adapted for the conjugation of a 6-FAM NHS ester to an oligonucleotide with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
6-FAM NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Desalting column (e.g., Glen Gel-Pak™)
-
Milli-Q water
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 0.3 to 0.8 mM. For a 0.2 µmole synthesis scale, dissolve the oligo in 500 µL of the buffer.
-
Prepare the 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.
-
Conjugation Reaction: Add 5-10 molar equivalents of the 6-FAM NHS ester solution to the oligonucleotide solution. Vortex the mixture gently.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature (approximately 25°C) with gentle agitation. Protect the reaction from light by covering the tube with aluminum foil.
-
Purification: Purify the labeled oligonucleotide from excess dye and salts using a desalting column according to the manufacturer's instructions.
-
Quantification and Storage: Determine the concentration and labeling efficiency of the purified 6-FAM-labeled oligonucleotide using UV-Vis spectrophotometry. Store the labeled oligonucleotide at -20°C, protected from light.
Protocol 2: Labeling of Amine-Modified Oligonucleotides with FITC
This protocol describes the conjugation of FITC to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Borate buffer, pH 9.0-9.2
-
Desalting column or ethanol precipitation reagents
-
Milli-Q water
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the 0.1 M Sodium Borate buffer (pH 9.0-9.2). Avoid using buffers containing primary amines, such as Tris.
-
Prepare the FITC Solution: Freshly prepare a 10 mg/mL solution of FITC in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the FITC solution to the oligonucleotide solution. The molar ratio of FITC to oligonucleotide may need to be optimized, but a starting point of 5:1 is common for protein labeling and can be adapted.
-
Incubation: Incubate the reaction in the dark at room temperature for 2-4 hours with gentle stirring.
-
Purification: Remove the unreacted FITC by gel filtration using a desalting column or by ethanol precipitation. For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold absolute ethanol, incubate at -20°C for at least 1 hour, and then centrifuge to pellet the labeled oligonucleotide.
-
Quantification and Storage: Resuspend the purified FITC-labeled oligonucleotide in a suitable buffer and determine the concentration and degree of labeling. Store at 4°C for short-term use or -20°C for long-term storage, always protected from light.
Logical Workflow for Fluorophore Selection
The decision to use 6-FAM or FITC can be guided by the specific requirements of the experiment. The following diagram illustrates a logical workflow for this selection process.
Conclusion
While both 6-FAM and FITC can be used to generate fluorescently labeled oligonucleotides, the evidence strongly supports the use of 6-FAM for most applications. The advantages of 6-FAM, including its defined isomeric structure, the formation of a stable amide bond, greater photostability, and reduced pH sensitivity, contribute to more reliable and reproducible experimental results. For applications requiring high-performance, quantitative analysis, or long-term stability, 6-FAM is the clear choice. FITC may remain a viable, cost-effective option for less demanding, qualitative applications where its limitations are not a significant concern.
References
- 1. egmdx.com [egmdx.com]
- 2. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 6. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 7. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 8. Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 6-FAM Labeled Probes in Multiplex Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-carboxyfluorescein (6-FAM) labeled probes in multiplex assays, particularly in the context of quantitative polymerase chain reaction (qPCR). We will delve into key performance metrics, compare 6-FAM with common alternative dyes, and provide supporting experimental data and protocols to aid in your assay design and optimization.
Introduction to 6-FAM in Multiplex Assays
6-FAM is one of the most established and widely used fluorescent dyes for labeling probes in nucleic acid detection assays. Its popularity stems from its bright green fluorescence, good quantum yield, and compatibility with the filter sets of most real-time PCR instruments.[1] In multiplex assays, where multiple targets are detected simultaneously in a single reaction, the choice of fluorescent dyes is critical to ensure accurate and reliable quantification. 6-FAM is often used as the reporter dye for the target with the lowest expected expression level due to its high signal intensity.[1][2]
This guide will compare the performance of 6-FAM with other commonly used fluorophores such as VIC®, HEX™, and Cy®5, focusing on parameters crucial for successful multiplexing: fluorescence intensity, signal-to-noise ratio, and spectral overlap (crosstalk).
Key Performance Metrics: A Comparative Analysis
The success of a multiplex assay hinges on the ability to discriminate between the fluorescent signals of different reporter dyes. This is influenced by several factors, which are summarized in the tables below.
Spectral Properties of Common Fluorophores
The choice of fluorophores for a multiplex assay is primarily dictated by their excitation and emission spectra. Dyes with well-separated emission maxima are crucial to minimize crosstalk, where the signal from one dye is detected in the channel of another.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Recommended Quencher(s) |
| 6-FAM | 495 | 520 | Green | BHQ-1, ZEN™/Iowa Black™ FQ |
| HEX | 535 | 556 | Green-Yellow | BHQ-1, ZEN™/Iowa Black™ FQ |
| VIC® | 526 | 543 | Green-Yellow | BHQ-1, ZEN™/Iowa Black™ FQ |
| Cy®3 | 550 | 570 | Orange | BHQ-2, Iowa Black® RQ |
| ROX™ | 575 | 602 | Red | BHQ-2 |
| Cy®5 | 649 | 670 | Far-Red | BHQ-3 |
Table 1: Spectral characteristics of commonly used fluorophores in multiplex qPCR. Data compiled from various sources. It is important to consult the specific dye manufacturer's documentation for precise spectral information.
Performance Comparison of 6-FAM and Alternatives
While direct quantitative comparisons of fluorescence intensity can vary between instruments and experimental conditions, general performance characteristics are well-established. 6-FAM is consistently reported as a bright dye, making it an excellent choice for detecting low-abundance targets.[1][2][3]
| Performance Metric | 6-FAM | VIC® / HEX™ | Cy®5 |
| Relative Brightness | High | Medium | Medium-High |
| Suitability for Low-Copy Targets | Excellent | Good | Good |
| Photostability | Good | Good | Excellent |
| pH Sensitivity | Sensitive to pH < 7 | Less Sensitive | Generally Stable |
| Quenching Efficiency w/ BHQ | Excellent | Excellent | Excellent |
Table 2: Qualitative performance comparison of 6-FAM with other common fluorophores in multiplex assays.
Crosstalk Assessment in Multiplex Panels
Spectral overlap between dyes can lead to crosstalk, resulting in false-positive signals or inaccurate quantification. The level of crosstalk is dependent on the specific dye combination and the filter sets of the qPCR instrument. Some instruments require color compensation to correct for this overlap.[4]
| Dye Combination | Crosstalk Potential | Mitigation Strategy |
| 6-FAM & VIC®/HEX™ | Moderate | Instrument calibration, color compensation software, use of narrower emission filters.[5][6] |
| 6-FAM & Cy®3 | Low | Well-separated spectra generally minimize crosstalk. |
| VIC®/HEX™ & Cy®3 | Moderate | Instrument calibration and careful filter selection are important.[7] |
| 6-FAM & Cy®5 | Very Low | Significant spectral separation makes this a robust combination with minimal crosstalk.[5] |
Table 3: A semi-quantitative assessment of crosstalk potential between common dye pairs. The actual level of crosstalk can vary significantly based on the real-time PCR instrument and its optical filters.
Experimental Protocols
A well-designed and optimized experimental protocol is fundamental to the success of a multiplex qPCR assay. Below is a general protocol for a multiplex qPCR assay using hydrolysis probes, which can be adapted for specific applications.
Multiplex qPCR Protocol using 6-FAM, VIC®, and Cy®5 Labeled Probes
1. Primer and Probe Design:
-
Design primers with a melting temperature (Tm) of approximately 60-65°C and amplicons of 70-150 bp.
-
Design hydrolysis probes with a Tm 5-10°C higher than the primers.
-
Position the probe between the forward and reverse primers.
-
Avoid a guanine (G) residue at the 5' end of the probe, as it can quench the fluorescence of 6-FAM.
-
Label the probes with the appropriate reporter (e.g., 6-FAM for the low-abundance target, VIC® for a medium-abundance target, and Cy®5 for a high-abundance target or internal control) and a suitable non-fluorescent quencher (e.g., BHQ®).
2. Reaction Setup:
-
Prepare a master mix containing the following components. Volumes can be scaled as needed.
| Component | Final Concentration | Volume for 20 µL reaction |
| 2x Multiplex qPCR Master Mix | 1x | 10 µL |
| Forward Primer Mix (all targets) | 200-900 nM each | 1 µL |
| Reverse Primer Mix (all targets) | 200-900 nM each | 1 µL |
| Probe Mix (6-FAM, VIC®, Cy®5) | 100-250 nM each | 1 µL |
| Template DNA | Varies | 2 µL |
| Nuclease-free water | - | to 20 µL |
Table 4: Example reaction setup for a multiplex qPCR assay.
3. Thermal Cycling Conditions:
-
The following is a typical 2-step thermal cycling protocol. Optimization may be required.
| Step | Temperature | Time | Cycles |
| Polymerase Activation | 95°C | 2-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec |
Table 5: Example thermal cycling protocol for multiplex qPCR.
4. Data Analysis:
-
Set the baseline and threshold for each dye channel individually.
-
If necessary, apply color compensation to correct for spectral overlap.
-
Determine the quantification cycle (Cq) for each target.
-
Perform relative or absolute quantification based on your experimental design.
Mandatory Visualizations
Multiplex qPCR Workflow
The following diagram illustrates the general workflow for setting up and running a multiplex qPCR experiment.
Fluorescence Resonance Energy Transfer (FRET) in Hydrolysis Probes
Hydrolysis probes, such as TaqMan® probes, utilize the principle of FRET for signal generation. In an intact probe, the quencher molecule is in close proximity to the reporter dye, suppressing its fluorescence. During PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and allowing the reporter to fluoresce.
Conclusion
6-FAM remains a robust and reliable choice for a reporter dye in multiplex assays, particularly for the detection of low-abundance targets due to its high fluorescence intensity. However, successful multiplexing requires careful consideration of dye combinations to minimize spectral overlap and potential crosstalk. When paired with spectrally well-separated dyes like Cy5, 6-FAM can be part of a highly sensitive and specific multiplex panel. For closer dye combinations, such as with VIC® or HEX™, proper instrument calibration and the use of color compensation software are essential for accurate data interpretation. By following a well-optimized experimental protocol and understanding the principles of fluorescence and quenching, researchers can effectively leverage the power of 6-FAM labeled probes in their multiplex assays.
References
- 1. idtdna.com [idtdna.com]
- 2. science.smith.edu [science.smith.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. analytik-jena.com [analytik-jena.com]
- 5. Using multiplex real time PCR in order to streamline a routine diagnostic service - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
A Cost-Effective Guide to 6-Fluorescein Phosphoramidite Labeling Alternatives
For researchers and professionals in drug development, the selection of fluorescent labels for oligonucleotides is a critical decision that impacts experimental sensitivity, accuracy, and cost. While 6-Fluorescein Phosphoramidite (6-FAM) has traditionally been a popular choice, a variety of cost-effective alternatives are now available, offering comparable or even superior performance. This guide provides an objective comparison of 6-FAM and its alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for your research needs.
Performance Comparison of Fluorescent Dyes
The choice of a fluorescent dye for oligonucleotide labeling hinges on several key performance indicators. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted light), photostability, and pH sensitivity. Below is a comparison of 6-FAM with some of its common, cost-effective alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| 6-FAM | 494 | 520 | ~75,000 | ~0.92 | Most commonly used; pH sensitive (fluorescence decreases below pH 7).[1][2] |
| ATTO 488 | 501 | 523 | 90,000 | 0.80 | High photostability; good alternative to Alexa Fluor 488.[3][4][5] |
| DyLight 488 | 493 | 518 | 70,000 | High | High fluorescence intensity and photostability over a broad pH range.[3] |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 | Bright and photostable; less pH sensitive than FAM.[1][6] |
| Tide Fluor™ 1 (TF1) | 494 | 521 | ~75,000 | High | Optimized for FRET applications; good water solubility.[7] |
| Cy3 | 550 | 570 | 150,000 | ~0.15 | Bright, but can be less photostable than some alternatives.[8] |
| DyLight 547 | 557 | 572 | 150,000 | High | Spectrally similar to Cy3 with potentially better performance.[9] |
Experimental Protocols
To provide a framework for comparing the performance of 6-FAM with its alternatives, we present a detailed experimental protocol for labeling oligonucleotides using the phosphoramidite method and a subsequent application in quantitative PCR (qPCR).
Protocol 1: Solid-Phase Oligonucleotide Synthesis and Labeling
This protocol outlines the standard phosphoramidite chemistry for synthesizing and labeling an oligonucleotide on a solid support.[10][11][][13]
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Unmodified nucleoside phosphoramidites (A, C, G, T)
-
Fluorescent dye phosphoramidite (e.g., 6-FAM phosphoramidite or an alternative)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesis Setup: Load the CPG column, phosphoramidites, and reagents onto the DNA synthesizer.
-
Detritylation: The 5'-DMT protecting group is removed from the solid-support-linked nucleoside using the deblocking solution.
-
Coupling: The next nucleoside phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For fluorescent labeling at the 5'-end, the dye phosphoramidite is introduced in the final coupling cycle.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
Repeat: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.
-
Final Detritylation (Optional): The DMT group on the final nucleotide can be left on ("DMT-on") for purification purposes or removed ("DMT-off").
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups are removed by incubation with concentrated ammonium hydroxide.
-
Purification: The labeled oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or cartridge purification.
Protocol 2: Comparative qPCR Performance of Labeled Probes
This protocol describes how to compare the performance of a 6-FAM labeled probe with a probe labeled with a cost-effective alternative in a real-time qPCR assay.
Materials:
-
qPCR instrument
-
Template DNA
-
Forward and reverse primers
-
TaqMan probe labeled with 6-FAM and a suitable quencher (e.g., BHQ-1)
-
TaqMan probe with the same sequence labeled with an alternative dye (e.g., DyLight 488) and the same quencher
-
qPCR master mix
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare qPCR reactions in triplicate for each probe. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of labeled probe (5 µM)
-
1 µL of template DNA (a serial dilution is recommended to assess efficiency)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Use a standard qPCR thermal cycling protocol, for example:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis:
-
Cq Values: Compare the Quantification Cycle (Cq) values between the 6-FAM and alternative dye-labeled probes for the same template concentration. Lower Cq values indicate earlier detection.
-
Fluorescence Intensity: Compare the baseline and endpoint fluorescence intensities. Higher endpoint fluorescence can indicate a brighter dye.
-
Amplification Efficiency: Calculate the PCR efficiency from the slope of the standard curve generated from the serial dilutions. The efficiency should be close to 100% for both probes.
-
Signal-to-Noise Ratio: Evaluate the ratio of the fluorescence signal of the amplified product to the background fluorescence.
-
Visualizing the Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate the oligonucleotide synthesis workflow and a relevant signaling pathway where these labeled probes are utilized.
Caption: Automated solid-phase oligonucleotide synthesis and labeling workflow.
Caption: Simplified MAPK signaling pathway and the role of a fluorescent probe.
Conclusion
While 6-FAM remains a widely used fluorescent label, numerous cost-effective alternatives offer comparable or enhanced performance characteristics. By carefully considering factors such as brightness, photostability, and pH sensitivity, researchers can select a dye that best suits their experimental needs and budget. The provided protocols offer a starting point for the synthesis, labeling, and comparative evaluation of these fluorescent probes, empowering scientists to optimize their assays and achieve reliable, high-quality data.
References
- 1. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 2. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. alfachemic.com [alfachemic.com]
- 13. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
A Researcher's Guide to Validating the Purity of 6-FAM Labeled Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled oligonucleotides is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of common analytical techniques for validating the purity of 6-carboxyfluorescein (6-FAM) labeled oligonucleotides, supported by experimental data and detailed protocols. We also explore alternative fluorescent dyes and their impact on purity assessment.
The synthesis of oligonucleotides, particularly those modified with fluorescent labels like 6-FAM, is a complex process that can result in a heterogeneous mixture of the desired full-length product and various impurities. These impurities, which include deletion sequences (shortmers, n-1, n-2), addition sequences (longmers, n+1), and species with incomplete deprotection or labeling, can significantly impact the performance of oligonucleotides in sensitive applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing. Therefore, robust analytical methods are essential to accurately assess the purity of these critical reagents.
Comparing the Tools of the Trade: A Quantitative Look at Purity Analysis
Several powerful analytical techniques are employed to scrutinize the purity of 6-FAM labeled oligonucleotides. The most common methods include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages in terms of resolution, sensitivity, and the type of information it provides.
| Analytical Technique | Principle | Typical Purity Achieved for 6-FAM Oligos | Key Advantages | Common Applications |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The nonpolar stationary phase retains the more hydrophobic full-length oligonucleotide longer than the more polar, shorter impurities. | >90%[1] | Robust, widely available, excellent for separating failure sequences. | Routine quality control, purification of detritylated oligonucleotides. |
| Ion-Exchange HPLC (IE-HPLC) | Separation based on charge. The negatively charged phosphate backbone of the oligonucleotides interacts with a positively charged stationary phase. Elution is achieved with a salt gradient. | >95%[2] | High resolution for oligonucleotides up to 40-50 bases, effective for resolving species with similar hydrophobicity but different charge. | Analysis of crude and purified oligonucleotides, separation of phosphorothioate analogs. |
| Capillary Electrophoresis (CE) | Separation based on size and charge in a narrow capillary. | >98%[1][3] | High resolution, minimal sample consumption, automated. | High-resolution purity assessment, detection of single-base deletions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Purity assessment is qualitative, but provides precise mass information for impurity identification. | Provides definitive identification of impurities by mass, enabling characterization of unexpected modifications. | In-depth impurity profiling, characterization of complex mixtures. |
Table 1: Comparison of Analytical Techniques for Purity Validation of 6-FAM Labeled Oligonucleotides. This table summarizes the key features of the most common analytical methods used to assess the purity of 6-FAM labeled oligonucleotides, including typical purity levels reported in the literature.
A Deeper Dive: Experimental Protocols for Purity Validation
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of oligonucleotide analysis. The following is a general protocol that can be adapted for various systems.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the oligonucleotide) and 495 nm (for 6-FAM).
-
Sample Preparation: Dissolve the 6-FAM labeled oligonucleotide in water or Mobile Phase A to a concentration of approximately 10-20 µM.
-
Injection Volume: 10-20 µL.
Capillary Electrophoresis (CE)
CE offers exceptional resolution for oligonucleotide analysis.
Protocol:
-
Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 30-50 cm length).
-
Electrolyte: A sieving polymer solution (e.g., commercially available ssDNA 100-R gel buffer).
-
Injection: Electrokinetic injection at -5 kV for 5-10 seconds.
-
Separation Voltage: -15 kV to -20 kV.
-
Temperature: 25-30 °C.
-
Detection: UV absorbance at 260 nm or laser-induced fluorescence (LIF) with excitation at ~488 nm and emission at ~520 nm for 6-FAM.
-
Sample Preparation: Dilute the 6-FAM labeled oligonucleotide in deionized water to a concentration of 10-50 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for identifying unknown impurities.
Protocol:
-
LC System: Utilize an RP-HPLC method similar to the one described above, but with MS-compatible mobile phases.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: 10 mM Ammonium acetate in acetonitrile.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the oligonucleotide and its potential impurities (e.g., m/z 500-2500).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the parent oligonucleotide and any detected impurities.
Visualizing the Workflow: From Synthesis to Purity Assessment
The journey of a 6-FAM labeled oligonucleotide from synthesis to a purified, validated product involves several key steps. The following diagrams illustrate these workflows.
Caption: Workflow for the synthesis, purification, and purity validation of 6-FAM labeled oligonucleotides.
Caption: A logical workflow for the comprehensive purity analysis of 6-FAM labeled oligonucleotides.
Beyond 6-FAM: A Look at Alternative Fluorescent Dyes
While 6-FAM is a workhorse fluorophore, a variety of other dyes are available, each with its own spectral properties and potential impact on oligonucleotide purity and analysis.
-
Cyanine Dyes (Cy3, Cy5): These dyes are known for their brightness and photostability. Their purity is assessed using the same analytical techniques as for 6-FAM. However, their different hydrophobicities can alter the retention times in RP-HPLC.
-
Alexa Fluor Dyes: This family of dyes offers a wide range of excitation and emission wavelengths, high brightness, and excellent photostability. Similar to Cy dyes, their purity validation follows the same principles as for 6-FAM, with adjustments to HPLC gradients and fluorescence detection settings.
The choice of fluorescent dye can influence the overall purity of the final oligonucleotide product due to differences in coupling efficiency and stability during synthesis and deprotection. It is crucial to optimize purification protocols for each specific dye to ensure the removal of unreacted dye and other impurities. While the fundamental analytical techniques remain the same, the specific parameters of the analysis, such as HPLC gradients and detection wavelengths, must be adapted to the properties of the chosen fluorophore.
Conclusion
The validation of 6-FAM labeled oligonucleotide purity is a critical step in ensuring the reliability of a wide range of molecular biology applications. A multi-faceted approach, often combining a high-resolution separation technique like HPLC or CE with the definitive identification power of LC-MS, provides the most comprehensive assessment of purity. By understanding the strengths and limitations of each method and implementing robust, well-documented protocols, researchers can have confidence in the quality of their fluorescently labeled oligonucleotides and the integrity of their experimental data.
References
A Comparative Guide to Linkers for 6-Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The addition of a fluorescent label like 6-Fluorescein (6-FAM) to an oligonucleotide is a critical step in the development of various research tools and diagnostic assays, including real-time PCR probes and DNA sequencing primers.[1] The choice of linker connecting the 6-FAM moiety to the oligonucleotide can significantly impact the stability, purity, and overall performance of the final labeled product. This guide provides an objective comparison of different linkers available for 6-Fluorescein Phosphoramidite, supported by available data and experimental considerations.
Key Linker Chemistries and Their Impact
The most common method for labeling oligonucleotides with 6-FAM is through the use of a phosphoramidite reagent during solid-phase synthesis. The linker in this reagent connects the fluorescein dye to the phosphoramidite group. Several linker types are available, each with distinct characteristics.
Standard Phosphoramidite Linkers
Standard 6-FAM phosphoramidites are widely used for 5'-terminal labeling.[2] These are typically derived from a single isomer of 6-carboxyfluorescein.[3] A key feature to consider is the presence or absence of a 4,4'-dimethoxytrityl (DMT) group.
-
DMT-on Phosphoramidites: These reagents possess a DMT group, which allows for the monitoring of coupling efficiency during synthesis and enables straightforward "trityl-on" purification of the full-length, labeled oligonucleotide using reverse-phase chromatography.[4][5] This is a significant advantage for obtaining high-purity products.
-
DMT-off Phosphoramidites: Lacking a DMT group, these can only be added once at the 5'-terminus, effectively terminating the synthesis.[4] Purification of oligonucleotides labeled with these reagents relies on other methods like ion-exchange HPLC.[5]
Serinol-Based Linkers
An alternative to the standard linker is the serinol-based 1,3-diol linkage.[6] These linkers have been shown to be strong performers with minimal side reactions.[6] They offer equivalent performance to standard phosphoramidites and are also available for both 5'-labeling (as a phosphoramidite) and 3'-labeling (on a CPG support).[6]
Linkers for Internal and 3'-Labeling
While 5'-labeling is most common, fluorescein can also be incorporated internally or at the 3'-terminus.
-
Internal Labeling: This is typically achieved using a Fluorescein-dT phosphoramidite, where the dye is attached to a thymidine base. This allows for the placement of the label at a specific internal position within the oligonucleotide sequence.[4][7] Care must be taken to ensure adequate spacing between multiple internal fluorescein labels to prevent self-quenching.[7]
-
3'-Labeling: For 3'-labeling, 6-FAM is conjugated to a solid support, such as Controlled Pore Glass (CPG).[4] These 3'-(6-FAM) CPGs often utilize a stable amide linkage.[4] A notable feature of 3'-(6-FAM) CPG is its ability to block the 3'-terminus from polymerase extension and exonuclease activity.[4]
Performance Comparison of 6-FAM Linkers
The choice of linker can influence several key performance parameters of the resulting fluorescently labeled oligonucleotide.
| Linker Type | Key Features | Advantages | Disadvantages | Purity of Final Product |
| Standard 5'-Phosphoramidite (DMT-on) | Contains a DMT group.[4] | Allows for easy monitoring of coupling efficiency and straightforward DMT-on purification, leading to high-purity products.[5][6] | May require an additional detritylation step after purification. | Very high purity achievable with appropriate purification.[5][6] |
| Standard 5'-Phosphoramidite (DMT-off) | Lacks a DMT group; terminates synthesis.[4] | Simpler final deprotection as no detritylation is needed. | Purification is more complex, often requiring ion-exchange HPLC. Cannot monitor coupling efficiency via trityl release.[5] | Purity is dependent on the efficiency of the synthesis and the purification method. |
| Serinol-Based Phosphoramidite | Based on a 1,3-diol linkage.[6] | Strong performance with minimal side reactions.[6] Offers an alternative chemistry to standard linkers. | May be less commonly available than standard phosphoramidites. | Reported to yield high-quality products.[6] |
| Fluorescein-dT (Internal) | Fluorescein attached to a dT base.[4][7] | Enables internal placement of the fluorescent label.[4][7] | Multiple incorporations can lead to self-quenching if not properly spaced.[7] Can potentially distort the oligonucleotide backbone with multiple additions.[7] | Purity depends on the overall synthesis efficiency. |
| 3'-(6-FAM) CPG | Fluorescein attached to the solid support.[4] | Provides a stable 3'-label.[4] Blocks polymerase extension and exonuclease activity.[4] | Labeling is restricted to the 3'-terminus. | Generally high, as unincorporated label is washed away during synthesis.[6] |
Experimental Protocols
General Oligonucleotide Synthesis with 5'-(6-FAM) Phosphoramidite
This protocol outlines the general steps for labeling an oligonucleotide at the 5'-end using a 6-FAM phosphoramidite on an automated DNA synthesizer.
Caption: General workflow for 5'-FAM oligonucleotide labeling.
-
Automated Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.
-
6-FAM Coupling: In the final synthesis cycle, the 6-FAM phosphoramidite is coupled to the 5'-terminus of the oligonucleotide. A 15-minute coupling time is often recommended.[4]
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases are removed. This is typically done using ammonium hydroxide.[4] For certain linkers, specific deprotection conditions may be required to avoid degradation of the dye.[8]
-
Purification: The crude labeled oligonucleotide is purified to remove failure sequences and other impurities. For DMT-on phosphoramidites, this is often done using a reverse-phase cartridge.[5]
-
Analysis: The purity and identity of the final product are confirmed by methods such as HPLC and mass spectrometry.
Logical Relationship of Linker Choice to Experimental Outcome
The selection of a specific linker for this compound has a direct impact on the experimental workflow and the characteristics of the final product.
Caption: Impact of linker choice on experimental workflow and outcome.
Conclusion
The selection of a linker for this compound is a critical consideration in the synthesis of fluorescently labeled oligonucleotides. For applications requiring high purity and ease of purification, a 5'-phosphoramidite with a DMT group is often the preferred choice. Serinol-based linkers offer a robust alternative with minimal side reactions. For specific applications requiring internal labeling or 3'-end blocking, Fluorescein-dT or 3'-(6-FAM) CPG, respectively, are suitable options. Researchers should carefully consider the requirements of their application, including the desired location of the label, the required purity, and the available purification instrumentation, when selecting the appropriate linker.
References
- 1. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 2. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
A Researcher's Guide to 6-FAM Phosphoramidites: Single Isomer vs. Mixed Isomer
For researchers and professionals in drug development, the choice of fluorescent labeling reagents is a critical decision that can significantly impact experimental outcomes. Among the most widely used green fluorescent dyes is 6-carboxyfluorescein (6-FAM), a derivative of fluorescein. When incorporating 6-FAM into oligonucleotides, a key consideration is whether to use a single isomer or a mixed isomer phosphoramidite. This guide provides an objective comparison of these two options, supported by experimental data and protocols to aid in making an informed choice.
Understanding the Isomers: A Chemical Distinction
Fluorescein can be carboxylated at two primary positions on its base ring structure, resulting in 5-carboxyfluorescein (5-FAM) and 6-carboxyfluorescein (6-FAM). A "mixed isomer" 6-FAM phosphoramidite is, in fact, a mixture of both 5-FAM and 6-FAM phosphoramidites.[1][2][3] In contrast, a "single isomer" 6-FAM phosphoramidite contains only the 6-carboxyfluorescein derivative, ensuring a high level of chemical purity.[4][5][6]
Performance Comparison: Single vs. Mixed Isomer
The primary advantage of using a single isomer 6-FAM phosphoramidite lies in the homogeneity of the final labeled oligonucleotide. This chemical uniformity can lead to more consistent and reproducible results in downstream applications.
| Feature | Single Isomer 6-FAM Phosphoramidite | Mixed Isomer (5/6-FAM) Phosphoramidite | Rationale & Implications |
| Chemical Composition | Isomerically pure 6-carboxyfluorescein | A mixture of 5- and 6-carboxyfluorescein | Purity of the starting material directly impacts the homogeneity of the final product. |
| Oligonucleotide Synthesis | Leads to a single, well-defined labeled oligonucleotide product. | Results in a mixture of two different labeled oligonucleotides (5-FAM and 6-FAM labeled). | Single isomer ensures predictable product characteristics. |
| Purification | Simplified purification due to a single major product peak. | Can lead to peak broadening or splitting in HPLC purification, potentially complicating isolation. | A homogenous product is easier to purify to a high degree. |
| Analytical Characterization | Sharp, single peaks in analytical techniques like HPLC and mass spectrometry. | May show multiple or broadened peaks, making characterization more complex. | Purity and identity are more straightforward to confirm with a single isomer. |
| Application Performance | Consistent performance in sensitive applications like qPCR and DNA sequencing. | Potential for slight variations in performance between the two isomers, leading to less consistent results. | Uniformity of the labeled probe is crucial for quantitative and high-resolution applications. |
Photophysical and Spectral Properties
While the spectral characteristics of 5-FAM and 6-FAM are nearly identical, ensuring the use of a single isomer can eliminate any potential variability.[7] Some research has indicated that despite structural similarities, different photophysical behaviors can be observed between 5-FAM and 6-FAM, particularly when incorporated into more complex molecular constructs like bifluorophores.[8][9]
| Property | Single Isomer 6-FAM | 5-FAM | Mixed Isomer (5/6-FAM) |
| Excitation Maximum (λex) | ~494 nm[10][11] | ~490 - 495 nm[12] | ~495 nm |
| Emission Maximum (λem) | ~520 nm[6][10] | ~514 - 520 nm[12] | ~520 nm |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹[13] | >72,000 M⁻¹cm⁻¹[12] | ~83,000 M⁻¹cm⁻¹[1][14] |
| Quantum Yield (Φ) | ~0.9[10] | High[12] | ~0.95[5][15] |
Logical Workflow: From Reagent Choice to Final Application
The choice between a single or mixed isomer phosphoramidite has a cascading effect throughout the experimental workflow. The following diagram illustrates this logical relationship.
References
- 1. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 2. Fluorescein | LGC, Biosearch Technologies [biosearchtech.com]
- 3. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] UltraPure Grade Mixed Isomers [anaspec.com]
- 4. metabion.com [metabion.com]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. What’s the difference between FITC and FAM? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Properties of Carboxyfluorescein Bifluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAM Phosphoramidite, 6-Isomer (A270218) | Antibodies.com [antibodies.com]
- 11. FAM phosphoramidite, 6-isomer, 204697-37-0 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. empbiotech.com [empbiotech.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
assessing the photostability of 6-FAM compared to other dyes
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is paramount to generating reliable and reproducible data. Among the key performance indicators, photostability—a dye's resistance to light-induced degradation—is critical for applications requiring prolonged or intense illumination, such as fluorescence microscopy and single-molecule imaging.
This guide provides an objective comparison of the photostability of 6-Carboxyfluorescein (6-FAM) against other commonly used fluorescent dyes, including Fluorescein Isothiocyanate (FITC), Alexa Fluor 488, and Cyanine 5 (Cy5). The information is supported by established experimental protocols to aid in the selection of the most suitable fluorophore for your specific research needs.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent dye is often a trade-off between brightness (a function of molar extinction coefficient and fluorescence quantum yield) and photostability. The following table summarizes key photophysical properties of 6-FAM and other relevant dyes. A lower photobleaching quantum yield (Φb) and a longer photobleaching half-life (t1/2) are indicative of higher photostability.[1][2]
| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| 6-FAM | ~495[3][4] | ~517[3] | ~0.92[5] | Moderate |
| FITC | ~495[5] | ~525[5] | 0.92[5] | Moderate to Low[5][6] |
| Alexa Fluor 488 | 494[1] | 519[1] | 0.92[1] | High[1][6] |
| Cy5 | 649[1] | 666[1] | ~0.20 - 0.28[1] | Moderate[1] |
Observations:
-
6-FAM and FITC, both derivatives of fluorescein, exhibit similar spectral properties and high fluorescence quantum yields, making them very bright initial signals.[5][7] However, they are known to be susceptible to photobleaching, which can limit their utility in experiments requiring long exposure times.[2][5]
-
Alexa Fluor 488, while spectrally similar to 6-FAM and FITC, demonstrates significantly higher photostability.[2][8] This makes it a superior choice for demanding imaging applications where signal stability over time is crucial.[9][10]
-
Cy5, a far-red dye, has a lower fluorescence quantum yield compared to the green-emitting dyes but offers moderate photostability.[1] Its spectral separation from other common fluorophores is a key advantage in multicolor imaging.
Experimental Protocols for Assessing Photostability
Accurate and reproducible assessment of fluorophore photostability is essential for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring key photostability parameters.
Measurement of Photobleaching Half-life (t1/2)
This protocol outlines a method to determine the time it takes for a fluorophore's fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[1][5]
Materials:
-
Fluorescent dye solutions (e.g., 6-FAM, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Immobilize the dye solution on a microscope slide to prevent diffusion, either by drying a thin film or embedding it in a polymer matrix.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Illumination: Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[11]
-
Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.[1]
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without dye.[1]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% is the photobleaching half-life (t1/2). For a more precise measurement, the decay curve can be fitted to an exponential decay function.[1]
-
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that a dye molecule will be destroyed upon absorbing a photon.[2] A lower Φb indicates higher photostability.[2]
Materials:
-
Fluorimeter or a fluorescence microscope with a sensitive detector.
-
Stable light source with a known and constant intensity.
-
Spectrophotometer for measuring absorbance.
-
Solutions of the dyes to be tested at a known concentration.
-
A quantum yield standard with a known Φb for relative measurements.[2]
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard in the same solvent, with an absorbance of < 0.05 at the excitation wavelength to avoid inner filter effects.[2]
-
Initial Measurements: Measure the initial absorbance and fluorescence intensity (F0) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[2]
-
Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F0 * e-kbt. The photobleaching quantum yield can then be calculated using the determined rate constant, the molar extinction coefficient, and the light intensity.[2]
Visualizing Experimental Workflows and Concepts
To further clarify the processes involved in assessing photostability, the following diagrams illustrate the experimental workflow and the conceptual pathway of photobleaching.
Caption: Experimental workflow for determining photobleaching half-life.
Caption: Conceptual diagram of the photobleaching process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 4. idtdna.com [idtdna.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. blog.addgene.org [blog.addgene.org]
A Comparative Guide to the Quantum Yield of 6-FAM and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the sensitivity and reliability of fluorescence-based assays. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield of 6-Carboxyfluorescein (6-FAM) with other widely used fluorophores, supported by experimental data and detailed methodologies.
Quantum Yield Comparison
The following table summarizes the quantum yield of 6-FAM and several other popular fluorophores. It is important to note that the quantum yield of a fluorophore can be influenced by its local environment, including solvent, pH, and conjugation to biomolecules. The data presented here are reported values under specific, cited conditions.
| Fluorophore | Quantum Yield (Φ) | Solvent/Conditions |
| 6-FAM | ~0.92 (as fluorescein) | 0.01 M NaOH[1] |
| FITC | 0.92 | pH > 9[2][3] |
| Alexa Fluor 488 | 0.92 | PBS[1][4][5] |
| Cy3 | 0.15 | PBS[6] |
| Cy5 | 0.27 | PBS[7][8] |
| Rhodamine B | 0.70 | Ethanol[9][10] |
| 0.31 | Water[11] |
Experimental Protocol: Relative Quantum Yield Measurement
The quantum yield of a fluorophore is most commonly determined using the relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[12][13][14][15][16][17]
Principle
The relative quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Fluorophore standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Appropriate solvents
Procedure
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band of the fluorophore.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots. The slope is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the equation mentioned in the principle section, where the ratio of the integrated intensities (I_sample / I_std) can be replaced by the ratio of the slopes of the two plots.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the relative quantum yield measurement.
Caption: Workflow for Relative Quantum Yield Determination.
Logical Relationship in Fluorophore Selection
The choice of a fluorophore for a specific application depends on a variety of factors beyond just its quantum yield. The following diagram illustrates the interplay of key considerations.
Caption: Factors Influencing Fluorophore Selection.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bio-techne.com [bio-techne.com]
- 3. stressmarq.com [stressmarq.com]
- 4. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 5. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 6. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. omlc.org [omlc.org]
- 10. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 11. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 12. jascoinc.com [jascoinc.com]
- 13. benchchem.com [benchchem.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 17. iss.com [iss.com]
A Comparative Guide to Quenchers for 6-FAM Fluorescence
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate quencher is critical for the development of robust and sensitive fluorescence-based assays. This guide provides a comparative analysis of common quenchers for the widely used fluorophore 6-carboxyfluorescein (6-FAM), supported by experimental data and detailed protocols.
Quenching of 6-FAM: A Comparative Analysis
The efficiency of a quencher is paramount for minimizing background fluorescence and maximizing the signal-to-noise ratio in applications such as quantitative PCR (qPCR) probes, Förster Resonance Energy Transfer (FRET)-based assays, and molecular beacons. The choice of quencher for 6-FAM significantly impacts assay sensitivity and performance.
Data Summary
The following table summarizes the performance of common quenchers for 6-FAM fluorescence. The quenching efficiency is influenced by factors including spectral overlap, the distance between the fluorophore and quencher, and the quenching mechanism.
| Quencher | Quenching Mechanism(s) | Quenching Efficiency for 6-FAM | Key Characteristics |
| TAMRA | FRET, Static Quenching | ~96.7% (30-fold reduction with two TAMRA molecules)[1] | Fluorescent quencher, which can contribute to background signal.[2] Good spectral overlap with 6-FAM.[2] |
| DABCYL | FRET, Static Quenching | High (Calculated FRET efficiency of ~94.3%)[3] | Non-fluorescent ("dark") quencher, reducing background fluorescence. Poor spectral overlap with reporters emitting above 480 nm, including 6-FAM. |
| BHQ-1 | FRET, Static Quenching | Very High | Non-fluorescent ("dark") quencher.[] Excellent spectral overlap with 6-FAM's emission spectrum, leading to a significant increase in quenching efficiency and higher signal-to-noise ratios compared to DABCYL and TAMRA. |
| ZEN/IBFQ | FRET, Static Quenching | Extremely High | Double-quenched system with an internal ZEN quencher and a 3' Iowa Black FQ (IBFQ). Provides lower background fluorescence and increased signal intensity compared to single-quenched probes.[5][6] |
Signaling Pathways and Quenching Mechanisms
The primary mechanisms governing the quenching of 6-FAM are Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs when the emission spectrum of the donor fluorophore (6-FAM) overlaps with the absorption spectrum of the acceptor quencher. The efficiency of FRET is highly dependent on the distance between the donor and acceptor.
Caption: FRET mechanism showing energy transfer from excited 6-FAM to a quencher.
Static (Contact) Quenching
Static quenching occurs when 6-FAM and a quencher form a non-fluorescent ground-state complex. This complex formation prevents the excitation of the fluorophore.
Caption: Formation of a non-fluorescent complex in static quenching.
Experimental Protocol: Measurement of Quenching Efficiency
This protocol outlines a general method for determining the quenching efficiency of a quencher for 6-FAM.
Materials
-
6-FAM labeled oligonucleotide or protein (stock solution in an appropriate buffer, e.g., TE buffer, pH 8.0)
-
Quencher-labeled complementary oligonucleotide or interacting partner (stock solution of known concentration)
-
Assay buffer (e.g., TE buffer, pH 8.0)
-
Fluorometer or fluorescence plate reader with appropriate filters for 6-FAM (Excitation: ~495 nm, Emission: ~520 nm)
-
Microplates or cuvettes suitable for fluorescence measurements
Experimental Workflow
Caption: Workflow for determining fluorescence quenching efficiency.
Procedure
-
Preparation of Reagents:
-
Prepare a working solution of the 6-FAM labeled molecule at a fixed concentration in the assay buffer.
-
Prepare a serial dilution of the quencher-labeled molecule in the same assay buffer.
-
-
Assay Setup:
-
In separate wells of a microplate or in separate cuvettes, add the 6-FAM working solution.
-
To these, add an equal volume of the different concentrations of the quencher solution.
-
Prepare a control sample containing the 6-FAM working solution and an equal volume of assay buffer (this will be your F₀, the unquenched fluorescence).
-
-
Incubation:
-
Incubate the samples for a sufficient time at an appropriate temperature to allow for hybridization or complex formation, if applicable. This step may not be necessary for all quenching mechanisms.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of all samples using a fluorometer. Set the excitation wavelength to ~495 nm and the emission wavelength to ~520 nm.
-
Record the fluorescence intensity of the control sample (F₀) and the samples containing the quencher (F).
-
-
Data Analysis:
-
Calculate the quenching efficiency (QE) for each quencher concentration using the following formula: QE (%) = (1 - (F / F₀)) * 100 Where:
-
F is the fluorescence intensity in the presence of the quencher.
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
-
Conclusion
The choice of quencher for 6-FAM has a profound impact on the performance of fluorescence-based assays. For applications requiring the highest sensitivity and lowest background, non-fluorescent or "dark" quenchers such as BHQ-1 are superior to fluorescent quenchers like TAMRA. Furthermore, the use of double-quenched probes, such as those incorporating the ZEN/IBFQ system, can provide even greater reductions in background fluorescence and enhanced signal-to-noise ratios. The experimental protocol provided offers a straightforward method for empirically determining the quenching efficiency of different quenchers, allowing researchers to select the optimal pairing for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 5. idtdna.com [idtdna.com]
- 6. Double-quencher probes improve detection sensitivity toward Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in a reverse-transcription polymerase chain reaction (RT-PCR) assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Maze: A Comparative Guide to Cross-Talk between 6-FAM and Other Dyes in FRET
For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET), the choice of a donor-acceptor dye pair is paramount to the success of an assay. The green fluorescent dye 6-carboxyfluorescein (6-FAM) is a commonly used FRET donor due to its bright fluorescence and good water solubility. However, spectral overlap with acceptor dyes, a phenomenon known as cross-talk or bleed-through, can lead to inaccurate FRET measurements. This guide provides a comprehensive comparison of common acceptor dyes for 6-FAM, focusing on minimizing cross-talk and offering supporting experimental data and protocols to aid in the selection of the optimal FRET pair for your research needs.
Understanding FRET and the Challenge of Cross-Talk
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, such as protein-protein binding and conformational changes in biomolecules.
A critical factor for accurate FRET measurement is the minimization of spectral cross-talk. Cross-talk occurs in two primary forms:
-
Donor Bleed-Through: The emission spectrum of the donor dye overlaps with the detection window of the acceptor dye.
-
Acceptor Direct Excitation: The excitation light intended for the donor dye also directly excites the acceptor dye.
Comparative Analysis of 6-FAM FRET Partners
The ideal acceptor for 6-FAM should have an excitation spectrum that significantly overlaps with the emission spectrum of 6-FAM, while having minimal direct excitation at the donor's excitation wavelength and an emission spectrum that is well-separated from that of the donor. Here, we compare the performance of several common acceptor dyes when paired with 6-FAM.
| Acceptor Dye | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) with 6-FAM (Å) | Key Considerations for Cross-Talk |
| TAMRA | ~555 | ~580 | 45 - 60[1][2] | Moderate spectral overlap, leading to some donor bleed-through. Direct excitation of TAMRA at 488 nm can occur. |
| Cy3 | ~550 | ~570 | 50 - 60[1] | Good spectral overlap with 6-FAM emission. However, its own emission is relatively close to that of 6-FAM, potentially increasing donor bleed-through. |
| Cy5 | ~649 | ~670 | >50 | Large Stokes shift minimizes donor bleed-through into the Cy5 detection channel. However, the spectral overlap with 6-FAM emission is less optimal, potentially leading to lower FRET efficiency. |
| BHQ-1 | ~534 | Non-fluorescent | N/A | As a dark quencher, it eliminates the issue of acceptor emission bleed-through. Its absorption spectrum has good overlap with 6-FAM's emission, making it an efficient quencher.[3] |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value can vary depending on the specific labeling chemistry and local environment.
Experimental Protocols
Accurate FRET measurements necessitate careful experimental design and data analysis to correct for cross-talk. Below are detailed methodologies for key experiments.
Protocol 1: Measuring Spectral Bleed-Through
This protocol allows for the experimental determination of donor bleed-through and acceptor direct excitation, which are crucial for correcting FRET data.
Materials:
-
Spectrofluorometer or fluorescence microscope with appropriate filter sets for 6-FAM and the chosen acceptor.
-
Samples containing:
-
Donor-only (6-FAM labeled molecule)
-
Acceptor-only (acceptor dye labeled molecule)
-
FRET sample (both donor and acceptor labeled molecules)
-
-
Appropriate buffer solution.
Methodology:
-
Donor Bleed-Through Measurement:
-
Excite the donor-only sample at the 6-FAM excitation wavelength (e.g., 488 nm).
-
Measure the fluorescence intensity in the acceptor detection channel.
-
The ratio of the intensity in the acceptor channel to the intensity in the donor channel represents the donor bleed-through factor.
-
-
Acceptor Direct Excitation Measurement:
-
Excite the acceptor-only sample at the 6-FAM excitation wavelength (e.g., 488 nm).
-
Measure the fluorescence intensity in the acceptor detection channel.
-
The ratio of this intensity to the intensity of the acceptor-only sample when excited at its own excitation maximum represents the acceptor direct excitation factor.
-
-
FRET Measurement and Correction:
-
Measure the fluorescence intensity of the FRET sample in both the donor and acceptor channels upon excitation at the donor wavelength.
-
Correct the raw FRET signal (intensity in the acceptor channel) by subtracting the calculated donor bleed-through and acceptor direct excitation contributions.
-
Protocol 2: FRET Efficiency Calculation
FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor.
Methodology:
-
Measure the fluorescence intensity of the donor-only sample (I_D) at its emission maximum when excited at its excitation maximum.
-
Measure the fluorescence intensity of the FRET sample (I_DA) at the donor's emission maximum under the same excitation conditions.
-
Calculate the FRET efficiency using the following formula:
-
E = 1 - (I_DA / I_D)
-
Visualizing FRET in a Biological Context
Graphviz can be used to create clear diagrams of the molecular interactions being studied. Below is an example of a DOT script to visualize a protein-protein interaction assay using a 6-FAM/TAMRA FRET pair.
Caption: Protein-protein interaction monitored by FRET.
Logical Workflow for FRET Experiment
The following diagram illustrates the logical workflow for conducting a FRET experiment, from sample preparation to data analysis.
Caption: Workflow for a quantitative FRET experiment.
Conclusion
The selection of an appropriate FRET pair is a critical step in designing robust and reliable assays. While 6-FAM is an excellent donor fluorophore, understanding and mitigating the effects of spectral cross-talk with its acceptor partner is essential for obtaining accurate results. This guide provides a framework for comparing potential acceptor dyes and outlines the necessary experimental protocols to quantify and correct for bleed-through. By carefully considering the spectral properties of the dyes and implementing rigorous data analysis, researchers can confidently employ 6-FAM-based FRET to unravel complex biological processes.
References
Safety Operating Guide
Proper Disposal of 6-Fluorescein Phosphoramidite: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 6-Fluorescein Phosphoramidite is a critical aspect of laboratory safety and compliance. This guide provides a detailed, step-by-step protocol for its proper disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe working environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] In the event of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
Hazard Classification and Disposal Considerations
Safety Data Sheets (SDS) for this compound present some variability in hazard classification. While some sources classify it as not a dangerous substance under the Globally Harmonized System (GHS)[3][4], others indicate it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] Given this discrepancy, it is prudent to treat this compound and its associated waste as hazardous. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste streams.[1][2][6] The guiding principle is to consult local, state, or national regulations for proper disposal and to prevent the product from entering groundwater, water courses, or sewage systems.[2]
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [1][2][3] |
| Handling Area | Well-ventilated area or chemical fume hood. | [1][4] |
| Waste Classification | Treat as hazardous chemical waste. | [1][5] |
| Prohibited Disposal Routes | Do not dispose down the drain or in regular trash. | [1][2][6] |
| Spill Cleanup | Absorb with inert material, collect in a suitable container for disposal. | [2][3] |
Step-by-Step Disposal Protocol
The standard procedure for the disposal of this compound waste is as follows:
-
Waste Segregation and Collection :
-
Collect all waste materials containing this compound, including unused solid product, contaminated labware (e.g., pipette tips, weighing paper), and solutions, in a dedicated hazardous waste container.[1]
-
If possible, leave the chemical in its original container to avoid unnecessary handling and transfers.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][6]
-
-
Container Labeling :
-
Storage Pending Disposal :
-
Final Disposal :
Experimental Protocols
No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were identified in the reviewed safety and disposal literature. The standard and recommended procedure is to collect the chemical waste and have it managed by a professional hazardous waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling 6-Fluorescein Phosphoramidite
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Fluorescein Phosphoramidite. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C46H58N3O10P[1] |
| Molecular Weight | 843.94 g/mol |
| CAS Number | 204697-37-0[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Acetonitrile (0.1 M) |
| Storage Temperature | -20°C[2][3] |
| Absorbance Maximum (λmax) | ~494 nm[4] |
| Emission Maximum (λmax) | ~525 nm[4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to ensure appropriate protective measures are in place. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles are recommended.[2] |
| Face Shield | A face shield should be worn in addition to goggles when there is a risk of splashing.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be appropriately sized and fully buttoned to protect against spills. |
| Protective Clothing | Wear protective clothing as needed.[2] | |
| Respiratory Protection | Air-purifying Respirator | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound, from receiving the compound to its use in synthesis.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product matches the order specifications.
-
Store the container tightly closed in a dry, well-ventilated area at the recommended temperature of -20°C.[2][3]
-
It is recommended to handle and store the product under an inert gas.[2]
Preparation for Use
-
Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Ensure all required PPE is correctly donned.
-
Prepare all necessary equipment, such as anhydrous acetonitrile for dissolution, syringes, and the DNA synthesizer.
Handling and Use
-
This compound is a solid powder; handle it carefully to avoid creating dust.
-
For use in oligonucleotide synthesis, dissolve the required amount in anhydrous acetonitrile.[3] The solution is stable for 2-3 days.[3]
-
A coupling time of 3 to 15 minutes is generally recommended.[3][5]
-
Standard cleavage and deprotection methods, typically with ammonium hydroxide, are used to release the fluorescein-labeled oligonucleotide.[6][7]
Spill Management
-
In case of a spill, avoid generating dust.
-
Cover powder spills with a plastic sheet to minimize spreading.[2]
-
Mechanically take up the spilled material and place it in an appropriate, labeled container for disposal.[2]
-
Clean the contaminated surface thoroughly.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical. Disposal should always be in accordance with local, regional, and national regulations.[2]
-
Unused Product: Dispose of as chemical waste through a licensed contractor. Do not dispose of it down the drain.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty containers that have come into contact with the chemical should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound in acetonitrile should be collected as flammable organic waste. Aqueous waste from deprotection steps containing ammonia and trace amounts of fluorescein should be collected and disposed of as chemical waste.
Visualized Workflows
Handling Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Hierarchy of Safety Controls
This diagram illustrates the hierarchy of controls to minimize exposure risks, with the most effective measures at the top.
Caption: Hierarchy of safety controls for chemical handling.
References
- 1. This compound | C46H58N3O10P | CID 58114954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 4. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. This compound | AAT Bioquest [aatbio.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
